2,3-Difluoro-6-methylpyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-difluoro-6-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2N/c1-4-2-3-5(7)6(8)9-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBWAUANMSZOIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2,3-Difluoro-6-methylpyridine
Foreword: The Strategic Value of Fluorinated Pyridines in Modern Drug Discovery
The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence the metabolic stability, lipophilicity, and binding affinity of drug candidates. Among the myriad of fluorinated heterocycles, 2,3-Difluoro-6-methylpyridine stands out as a valuable building block. Its vicinal difluoro substitution pattern on the pyridine ring offers a unique electronic profile and a handle for further functionalization, making it a sought-after intermediate in the synthesis of novel therapeutics and agrochemicals. This guide provides a comprehensive overview of the primary synthetic strategies for this compound, with a focus on the underlying chemical principles and practical experimental considerations for researchers in the field.
Primary Synthetic Strategy: Halogen Exchange (Halex) Reaction of 2,3-Dichloro-6-methylpyridine
The most direct and industrially scalable approach to this compound is through a nucleophilic aromatic substitution reaction, specifically a double halogen exchange (Halex) reaction. This method involves the displacement of chlorine atoms with fluorine using an alkali metal fluoride. The success of this transformation hinges on several critical parameters, including the choice of fluorinating agent, solvent, and the potential use of a phase-transfer catalyst to enhance the solubility and reactivity of the fluoride salt.
Causality Behind Experimental Choices in Halex Fluorination
The selection of reagents and conditions for the Halex reaction is a deliberate process aimed at overcoming the challenges associated with nucleophilic aromatic substitution on an electron-rich pyridine ring.
-
Fluorinating Agent: Potassium fluoride (KF) is often the reagent of choice due to its cost-effectiveness.[1] However, its low solubility in organic solvents necessitates the use of high temperatures and polar aprotic solvents. Cesium fluoride (CsF) is a more reactive but also more expensive alternative, often used to achieve higher yields or for less reactive substrates. The reactivity of the fluoride salt is paramount, and its efficacy can be significantly enhanced by ensuring it is anhydrous and has a high surface area (e.g., spray-dried KF).[2]
-
Solvent: High-boiling polar aprotic solvents such as dimethyl sulfoxide (DMSO) and sulfolane are essential for solubilizing the potassium fluoride and for reaching the high temperatures required to overcome the activation energy of the substitution reaction.[3][4] These solvents effectively solvate the potassium cation, leaving a more "naked" and therefore more nucleophilic fluoride anion.
-
Phase-Transfer Catalysis: To further enhance the concentration of soluble fluoride ions in the organic phase, a phase-transfer catalyst (PTC) is often employed.[5][6][7] Quaternary phosphonium salts, such as tetraphenylphosphonium bromide or tetrabutylphosphonium bromide, and crown ethers are effective in this role.[5][8] The PTC transports the fluoride anion from the solid phase into the organic phase, accelerating the reaction rate and allowing for milder reaction conditions.
-
Staged Temperature Profile: The substitution of the two chlorine atoms in 2,3-dichloro-6-methylpyridine may not occur at the same rate. The chlorine at the 2-position is generally more activated towards nucleophilic attack than the chlorine at the 3-position. A stepwise heating process can be beneficial, with an initial lower temperature phase to facilitate the first substitution, followed by a higher temperature phase to drive the second, more challenging substitution to completion.[5] This approach can help to minimize the formation of monofluorinated intermediates and other byproducts.
Experimental Workflow for Halogen Exchange Fluorination
The following diagram illustrates the general workflow for the synthesis of this compound via the Halex reaction.
Sources
- 1. Potassium fluoride - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine - Google Patents [patents.google.com]
- 4. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]
- 5. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]
- 6. Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Fluorine Phase Transfer Catalyst - Christopher A. Knudtson, Ph.D. [caknudtson.weebly.com]
- 8. scilit.com [scilit.com]
An In-Depth Technical Guide to 2,3-Difluoro-6-methylpyridine (CAS: 1227579-04-5)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of Fluorinated Pyridines in Modern Chemistry
The strategic incorporation of fluorine atoms into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry and materials science. Fluorinated pyridines, in particular, have garnered significant attention due to their ability to confer unique and advantageous properties upon parent molecules. The introduction of fluorine can profoundly influence a compound's metabolic stability, pharmacokinetic profile, binding affinity, and lipophilicity.[1] This guide focuses on 2,3-Difluoro-6-methylpyridine, a valuable building block whose distinct substitution pattern offers a versatile platform for the synthesis of complex chemical entities. As a Senior Application Scientist, this document aims to provide not just a collection of data, but a synthesized, experience-driven perspective on the synthesis, reactivity, and application of this important intermediate.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is fundamental to its effective utilization in a research and development setting.
Core Chemical Properties
The key identifying information for this compound is summarized in the table below.
| Property | Value |
| CAS Number | 1227579-04-5 |
| Molecular Formula | C₆H₅F₂N |
| Molecular Weight | 129.11 g/mol |
Spectroscopic Characterization (Predicted and Comparative Data)
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group (CH₃) protons, likely in the range of δ 2.4-2.6 ppm. The two aromatic protons on the pyridine ring will appear as multiplets in the aromatic region (δ 7.0-8.5 ppm), with their chemical shifts and coupling patterns influenced by the adjacent fluorine atoms.
¹³C NMR: The carbon NMR will display six distinct signals. The methyl carbon would appear upfield (around δ 20 ppm). The five aromatic carbons will be in the downfield region (δ 110-160 ppm), with the carbons directly bonded to fluorine exhibiting large C-F coupling constants.
¹⁹F NMR: The fluorine NMR is a critical tool for characterizing this compound and is expected to show two distinct signals for the two fluorine atoms at the C2 and C3 positions. The chemical shifts and the coupling between these two fluorine atoms (JF-F) will be characteristic of their relative positions on the pyridine ring.
Mass Spectrometry: The electron ionization mass spectrum (EI-MS) would be expected to show a molecular ion peak (M⁺) at m/z = 129. Subsequent fragmentation patterns would likely involve the loss of a methyl group or fluorine atoms.
Synthesis of this compound: A Practical Protocol
The synthesis of this compound can be approached through several strategic routes, often involving the functionalization of a pre-existing pyridine ring.[1] A key method for its preparation is detailed in patent literature, specifically WO 2012/069948 A1, which describes its use as an intermediate in the synthesis of GPR119 agonists.[2]
Retrosynthetic Analysis
The synthesis can be conceptualized by disconnecting the fluorine atoms, suggesting a precursor such as a di-chloro or amino-substituted methylpyridine that can undergo fluorination or a Sandmeyer-type reaction.
Caption: Retrosynthetic approach for this compound.
Detailed Experimental Protocol (Adapted from Patent Literature)
The following protocol is an adapted representation of the synthesis of this compound as an intermediate. The specific details are often proprietary but the general methodology follows established transformations of pyridine derivatives.
Step 1: Preparation of a Dihalogenated Precursor (Illustrative)
A common starting point is a commercially available di-substituted picoline. For instance, a dichloropicoline can be subjected to a halogen exchange (Halex) reaction.
Reaction Scheme:
Caption: Illustrative Halex reaction for synthesis.
Experimental Procedure:
-
Reactor Setup: A dry, multi-necked flask equipped with a mechanical stirrer, a thermometer, a reflux condenser, and a nitrogen inlet is charged with a high-boiling polar aprotic solvent (e.g., sulfolane or N-methyl-2-pyrrolidone).
-
Addition of Reagents: Anhydrous potassium fluoride (KF) and a catalytic amount of cesium fluoride (CsF) or a phase-transfer catalyst (e.g., a quaternary ammonium or phosphonium salt) are added to the solvent.
-
Heating and Precursor Addition: The mixture is heated to a high temperature (typically 180-220 °C) with vigorous stirring. The starting material, 2,3-dichloro-6-methylpyridine, is then added portion-wise or via a dropping funnel over several hours.
-
Reaction Monitoring: The progress of the reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC) to observe the consumption of the starting material and the formation of the product.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The crude product is typically isolated by distillation under reduced pressure. The distillate is then washed with water to remove residual solvent and salts. Further purification can be achieved by fractional distillation or column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Solvent: High-boiling polar aprotic solvents are chosen to facilitate the dissolution of the fluoride salts and to reach the high temperatures required for the nucleophilic aromatic substitution to occur.
-
Fluorinating Agent: A combination of KF and a catalytic amount of the more reactive CsF is often used to balance cost and reaction efficiency.
-
Phase-Transfer Catalyst: These catalysts are employed to enhance the solubility and reactivity of the fluoride anion in the organic phase.
-
Temperature Control: Precise temperature control is crucial to drive the reaction to completion while minimizing side reactions and decomposition.
Reactivity and Applications in Drug Discovery
This compound is a versatile intermediate, primarily utilized in cross-coupling reactions to construct more complex molecular architectures. The fluorine atoms activate the pyridine ring for certain transformations and can also serve as blocking groups or influence the regioselectivity of subsequent reactions.
Key Reactions: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. In the context of this compound, this reaction can be used to introduce aryl or heteroaryl substituents at specific positions, often by first converting the pyridine to a halide.
Workflow for Suzuki-Miyaura Coupling:
Caption: General workflow for Suzuki-Miyaura coupling.
Application in the Synthesis of GPR119 Agonists
Patent WO 2012/069948 A1 discloses the use of this compound as a key intermediate in the synthesis of compounds that act as G protein-coupled receptor 119 (GPR119) agonists.[2] These agonists are of significant interest for the treatment of metabolic disorders such as type 2 diabetes.[3]
Illustrative Synthetic Application:
While the exact final compound from the patent is not specified in the available information, a plausible synthetic route would involve the coupling of a derivative of this compound with another complex fragment to generate the final drug candidate. The pyridine core of our topic compound often serves as a central scaffold in such molecules.
Safety and Handling
As with any laboratory chemical, proper handling and safety precautions are paramount when working with this compound. The following information is based on available safety data sheets for the compound and structurally related fluorinated pyridines.
| Hazard Category | GHS Classification and Precautionary Statements |
| Flammability | Flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |
| Acute Toxicity | Harmful if swallowed. Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. |
| Skin Corrosion/Irritation | Causes skin irritation. Wear protective gloves. |
| Eye Damage/Irritation | Causes serious eye irritation. Wear eye protection. |
| Respiratory Irritation | May cause respiratory irritation. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. |
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Call a physician.
-
Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Storage and Disposal:
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis, particularly within the realm of drug discovery. Its unique electronic properties, conferred by the two fluorine atoms on the pyridine ring, make it an attractive starting material for the synthesis of complex, biologically active molecules. This guide has provided an overview of its properties, a practical approach to its synthesis, its reactivity in key transformations like the Suzuki-Miyaura coupling, and essential safety and handling information. As the demand for novel therapeutics continues to grow, the strategic use of such fluorinated intermediates will undoubtedly play an increasingly important role in the development of the next generation of medicines.
References
- The Chemical Synthesis of this compound: Methods and Applications. (2025, October 19).
- WO 2012/069948 A1, Compounds that modulate the activity of the G-protein-coupled receptor GPR119. (2012, May 31).
- PubChem. (n.d.). 2-Fluoro-6-methylpyridine. National Center for Biotechnology Information.
- Royal Society of Chemistry. (n.d.). Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines.
- Synthesis and biological evaluation of a 6-aminofuro[3,2-c]pyridin-3(2H)-one series of GPR 119 agonists. (2013). PubMed.
Sources
An In-depth Technical Guide to the Reactivity of 2,3-Difluoro-6-methylpyridine
Abstract
Fluorinated heterocycles are pivotal building blocks in modern chemical synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] The introduction of fluorine atoms can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[3] This guide provides a comprehensive technical overview of the reactivity of 2,3-difluoro-6-methylpyridine, a versatile intermediate whose unique electronic and steric profile dictates a range of selective chemical transformations. We will delve into the core principles governing its reactivity, focusing on nucleophilic aromatic substitution (SNAr), directed metallation, and other functionalization strategies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this molecule's potential in complex synthetic applications.
Introduction and Molecular Profile
This compound (CAS: 1227579-04-5) is a substituted pyridine ring featuring two vicinal fluorine atoms at the C2 and C3 positions and a methyl group at the C6 position.[1] This specific arrangement of substituents creates a unique electronic landscape that is the foundation of its synthetic utility.
The pyridine nitrogen atom acts as a powerful electron-withdrawing group, polarizing the ring and activating it towards nucleophilic attack, particularly at the ortho (C2, C6) and para (C4) positions. This is compounded by the strong inductive effects of the two fluorine atoms. Conversely, the methyl group at C6 is weakly electron-donating, subtly influencing the overall electron density of the ring. The interplay of these features, especially the competition for nucleophilic attack at the C2 and C3 positions, is the central theme of this molecule's reactivity.
| Property | Value |
| CAS Number | 1227579-04-5[1] |
| Molecular Formula | C₆H₅F₂N |
| Molecular Weight | 129.11 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | ~164-166 °C |
Physicochemical properties are representative and may vary slightly.
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for this compound is Nucleophilic Aromatic Substitution (SNAr). In contrast to electrophilic substitution common for electron-rich arenes, SNAr involves the attack of a nucleophile on an electron-poor aromatic ring, proceeding through a negatively charged intermediate known as a Meisenheimer complex.[4][5]
The rate and regioselectivity of SNAr reactions are governed by two key factors:
-
Ring Activation: The presence of electron-withdrawing groups (like the pyridine nitrogen and fluorine atoms) is essential to stabilize the negative charge of the Meisenheimer intermediate.[4]
-
Leaving Group Ability: The leaving group must be able to depart effectively. In SNAr reactions on activated rings, fluoride is an exceptionally good leaving group, often superior to other halogens like chloride or bromide, due to the high electronegativity of fluorine which facilitates the initial nucleophilic attack.[6] The reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine.[6]
Caption: General mechanism of SNAr on this compound.
The Critical Question of Regioselectivity: C2 vs. C3
For an asymmetrically substituted substrate like this compound, the central challenge is predicting which fluorine atom will be displaced. The outcome is determined by the relative stability of the transition states leading to the respective Meisenheimer intermediates.
-
Attack at C2: This position is ortho to the electron-withdrawing pyridine nitrogen. Nucleophilic attack here generates a negative charge that can be effectively delocalized onto the electronegative nitrogen atom through resonance. This provides a powerful stabilizing effect.
-
Attack at C3: This position is meta to the pyridine nitrogen. While activated by the inductive effect of the adjacent C2-fluorine, the negative charge in the resulting Meisenheimer complex cannot be directly delocalized onto the ring nitrogen.
Computational studies on related dihalopyrimidines have shown that the distribution of the Lowest Unoccupied Molecular Orbital (LUMO) can be a strong predictor of SNAr regioselectivity.[7] For most nucleophiles, the reaction is under kinetic control, and the attack will occur at the carbon atom with the larger LUMO lobe, corresponding to the lower energy transition state.[7][8]
Given the potent resonance stabilization afforded by the pyridine nitrogen at the C2 position, nucleophilic attack is strongly favored at the C2 position , leading to the displacement of the C2-fluorine atom. The electron-donating methyl group at C6 slightly deactivates the ring overall compared to an unsubstituted analogue, but its primary influence is steric, potentially hindering the approach of very bulky nucleophiles to the C2 position.
Caption: Electronic factors governing SNAr regioselectivity.
Scope of Nucleophiles and Experimental Protocols
A wide array of nucleophiles can be employed to functionalize this compound, primarily at the C2 position.
| Nucleophile Type | Example | Typical Conditions | Product Type |
| O-Nucleophiles | Sodium Methoxide (NaOMe) | MeOH or DMSO, 25-80 °C | 2-Methoxy-3-fluoro-6-methylpyridine |
| N-Nucleophiles | Ammonia, Amines (e.g., Morpholine) | DMSO or NMP, K₂CO₃, 80-120 °C | 2-Amino-3-fluoro-6-methylpyridine |
| S-Nucleophiles | Sodium Thiophenoxide (NaSPh) | DMF, 25-60 °C | 3-Fluoro-6-methyl-2-(phenylthio)pyridine |
| C-Nucleophiles | Malonate Esters (with NaH) | THF or DMF, 0-50 °C | Diethyl 2-(3-fluoro-6-methylpyridin-2-yl)malonate |
Exemplary Protocol: Synthesis of 2-(Morpholino)-3-fluoro-6-methylpyridine
This protocol describes a typical SNAr reaction using an amine nucleophile. The choice of a polar aprotic solvent like DMSO or NMP is crucial for solvating the nucleophile and accelerating the reaction, while a mild base like potassium carbonate acts as a scavenger for the HF generated in situ.
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), morpholine (1.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to achieve a substrate concentration of approximately 0.5 M.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the mixture to room temperature and pour it into cold water. The product will often precipitate or can be extracted with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the desired 2-(morpholino)-3-fluoro-6-methylpyridine.
Orthogonal Reactivity: Directed Lithiation and C-H Functionalization
While SNAr is the dominant pathway, other positions on the ring can be functionalized through C-H activation or directed ortho-metallation (DoM).[9] These methods provide access to substitution patterns that are complementary to SNAr.
The acidity of the ring protons is in the order C4-H > C5-H. The C4 position is activated by both the ring nitrogen and the C3-fluorine. The C5 position is less acidic.
-
Lithiation at C4: Using a strong, hindered base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures (-78 °C) can selectively deprotonate the C4 position.[9] The resulting organolithium species can be trapped with various electrophiles (e.g., I₂, DMF, aldehydes) to install a new substituent at C4. The use of a hindered base is critical to prevent competitive nucleophilic attack on the C=N bond of the pyridine ring.[9]
Caption: Workflow for C4-functionalization via directed lithiation.
Applications in Drug Discovery and Materials Science
The synthetic handles installed via the reactivity patterns described above make this compound a valuable precursor for complex target molecules. The remaining fluorine atom at the C3 position after a C2-SNAr reaction is relatively inert to further substitution but serves as a key modulator of the final molecule's electronic properties.[10] This C3-F can engage in hydrogen bonding and alter the pKa of the pyridine nitrogen, which is often crucial for optimizing drug-target interactions.
For example, substituted 2-aminopyridines derived from this scaffold are common motifs in kinase inhibitors and other biologically active compounds. The selective and predictable nature of its reactivity allows for the late-stage functionalization of complex molecules, a highly desirable feature in modern drug discovery programs.[6]
Conclusion
This compound is a highly valuable synthetic intermediate characterized by a well-defined and predictable reactivity profile. Its chemistry is dominated by nucleophilic aromatic substitution, which occurs with high regioselectivity at the C2 position due to the powerful electronic stabilization provided by the adjacent ring nitrogen. This primary reactivity is complemented by the potential for C-H functionalization at the C4 position under specific basic conditions. A thorough understanding of these competing pathways, grounded in the principles of electronic activation and stabilization, empowers the synthetic chemist to strategically employ this building block in the efficient construction of complex, high-value molecules for a range of scientific applications.
References
- The Chemical Synthesis of this compound: Methods and Applic
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.
- Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. (2009). ScienceDirect.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavelength.
- DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIV
- The Significance of 2-Fluoro-6-methylpyridine in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
- Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. (2017).
- Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. (2025).
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
- Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar.
- FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing... (2022).
- Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. (2024). ChemRxiv.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wuxibiology.com [wuxibiology.com]
- 8. researchgate.net [researchgate.net]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. pubs.acs.org [pubs.acs.org]
The Difluoromethylpyridine Moiety: A Historical and Synthetic Guide for the Modern Chemist
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Foreword: The Subtle Power of Fluorine in Pyridine Chemistry
The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal and agricultural chemistry. Among the plethora of fluorinated motifs, the difluoromethyl (CF2H) group, when appended to a pyridine ring, imparts a unique and often advantageous set of physicochemical properties. This guide provides an in-depth exploration of the discovery, history, and synthetic evolution of difluoromethylpyridines, offering both a historical perspective and practical, field-proven insights for their synthesis and application. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
A Historical Perspective: The Rise of a Privileged Moiety
The journey of difluoromethylpyridines is intrinsically linked to the broader history of organofluorine chemistry. While the first synthesis of an organofluorine compound is credited to Alexander Borodin in 1862, the introduction of the difluoromethyl group onto aromatic systems, particularly heterocycles like pyridine, is a more recent development.[1] Early methods for fluorination were often harsh and lacked selectivity, making the controlled synthesis of complex molecules a formidable challenge.
The development of difluoromethylation reagents has been a pivotal driver of progress in this field. Initially, chemists relied on less direct methods, but the last few decades have witnessed an explosion in the development of more sophisticated reagents and catalytic systems. This evolution has shifted the paradigm from challenging, multi-step sequences to elegant, late-stage functionalizations, allowing for the introduction of the difluoromethyl group into complex molecules with high precision. A significant milestone in this journey was the development of user-friendly and bench-stable radical difluoromethylating agents like zinc difluoromethanesulfinate (DFMS), which offered a practical and scalable method for the direct introduction of the CF2H unit to heteroarenes.[2][3]
The Physicochemical Impact of the Difluoromethyl Group
The allure of the difluoromethyl group lies in its ability to modulate key molecular properties, often leading to enhanced biological activity and improved pharmacokinetic profiles. It is frequently employed as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups, owing to its capacity to act as a lipophilic hydrogen bond donor.[4] This unique characteristic can lead to improved membrane permeability and enhanced binding affinity to biological targets.[4]
| Property | Pyridine | Methylpyridine (picoline) | Difluoromethylpyridine | Rationale |
| pKa | ~5.2 | ~5.7 - 6.0 | Lower than methylpyridine | The electron-withdrawing nature of the CF2H group decreases the basicity of the pyridine nitrogen. |
| LogP | ~0.6 | ~1.1 - 1.3 | Generally higher than methylpyridine | The fluorine atoms increase lipophilicity, although the effect can be modulated by hydrogen bonding.[5] |
| Metabolic Stability | Susceptible to oxidation | Methyl group is a site of metabolic oxidation | Generally more stable than methylpyridines | The strong C-F bonds are resistant to oxidative metabolism by cytochrome P450 enzymes.[6] |
Note: The values presented are approximate and can vary depending on the isomer and the specific molecular context.
Synthetic Strategies for Accessing Difluoromethylpyridines
The synthetic toolkit for accessing difluoromethylpyridines has expanded dramatically in recent years. Modern approaches can be broadly categorized into de novo synthesis, where the pyridine ring is constructed with the difluoromethyl group already in place, and late-stage functionalization, where the CF2H group is introduced onto a pre-existing pyridine scaffold. The latter has garnered significant attention due to its efficiency in drug discovery programs.
Late-Stage C-H Difluoromethylation: A Radical Approach
Radical C-H difluoromethylation has emerged as a powerful strategy for the direct installation of the CF2H group onto pyridines. The Minisci reaction, a classic method for the alkylation of electron-deficient heterocycles, has been adapted for difluoromethylation using various radical precursors.
-
Zinc Difluoromethanesulfinate (DFMS, Zn(SO2CF2H)2): A bench-stable solid that generates the •CF2H radical upon oxidation.[2][3]
-
Difluoroacetic acid: An inexpensive source of the •CF2H radical.[7]
-
S-(difluoromethyl)sulfonium salts: Effective precursors for photoredox-catalyzed radical difluoromethylation.[8]
The reaction typically proceeds through the generation of a difluoromethyl radical, which then adds to the protonated pyridine ring. Subsequent oxidation and deprotonation yield the difluoromethylated pyridine.
Caption: Generalized mechanism for radical C-H difluoromethylation of pyridine.
This protocol is a representative example for the direct difluoromethylation of a nitrogen-containing heteroarene.[2]
-
To a solution of the pyridine substrate (1.0 equiv) in a 1:1 mixture of CH2Cl2 and water, add zinc difluoromethanesulfinate (DFMS, 3.0 equiv).
-
Stir the biphasic mixture vigorously at room temperature.
-
Add tert-butyl hydroperoxide (tBuOOH, 70% in water, 4.0 equiv) dropwise to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, a second addition of DFMS (2.0 equiv) and tBuOOH (3.0 equiv) can be performed after 12-24 hours.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., CH2Cl2 or EtOAc).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to afford the desired difluoromethylpyridine.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions offer a complementary and highly versatile approach for the synthesis of difluoromethylpyridines, particularly from pre-functionalized starting materials such as halopyridines or pyridylboronic acids.
-
Palladium Precatalyst: Pd(dba)2, Pd(OAc)2, or other Pd(0) or Pd(II) sources are commonly used.
-
Ligand: Electron-rich and bulky phosphine ligands like BrettPhos or DPEPhos are often employed to facilitate the catalytic cycle.[9][10]
-
Difluoromethylating Agent: (Difluoromethyl)trimethylsilane (TMSCF2H) is a widely used nucleophilic difluoromethyl source.[10]
-
Activator/Base: A fluoride source like CsF is typically required to activate the silicon reagent.[10]
The catalytic cycle is believed to involve oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the activated difluoromethylating agent, and finally reductive elimination to yield the product and regenerate the Pd(0) catalyst.
Caption: Simplified mechanism for palladium-catalyzed difluoromethylation of an aryl halide.
This protocol is a general procedure for the cross-coupling of aryl bromides with TMSCF2H.[10]
-
In a glovebox, combine the bromopyridine substrate (1.0 equiv), Pd(dba)2 (0.03 equiv), BrettPhos (0.045 equiv), and CsF (2.0 equiv) in a vial.
-
Add anhydrous dioxane as the solvent, followed by (difluoromethyl)trimethylsilane (TMSCF2H, 2.0 equiv).
-
Seal the vial with a Teflon-lined screw cap and remove it from the glovebox.
-
Stir the reaction mixture vigorously at 100 °C for the specified time (typically 16-48 hours).
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., Et2O) and filter through a plug of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by silica gel chromatography to obtain the desired difluoromethylpyridine.
Applications in Drug Discovery and Agrochemicals
The unique properties of the difluoromethylpyridine moiety have led to its incorporation into a range of commercialized products and clinical candidates.
Pharmaceuticals
-
Pantoprazole: A proton pump inhibitor used to treat gastroesophageal reflux disease. While not a difluoromethylpyridine, it contains a 5-difluoromethoxy-2-mercapto-1H-benzimidazole moiety, which is synthesized from a pyridine derivative.[11][12][13][14][15] The difluoromethoxy group is critical for its metabolic stability and efficacy.
-
Oteseconazole: An antifungal agent approved for the treatment of recurrent vulvovaginal candidiasis. This molecule features a difluoromethyl-pyridine unit.[16][17]
Agrochemicals
-
Thiazopyr: A pre-emergent herbicide used to control a variety of weeds. Its structure contains a difluoromethylpyridine core, which is essential for its herbicidal activity and environmental stability.[18][19][20]
The synthesis of these complex molecules often relies on the strategic application of the synthetic methods described in this guide, highlighting the importance of a robust synthetic toolkit for accessing these valuable compounds.
Future Outlook
The field of difluoromethylpyridine chemistry continues to evolve at a rapid pace. Ongoing research is focused on the development of more efficient and sustainable synthetic methods, including the use of photoredox catalysis and electrochemical approaches.[8] Furthermore, a deeper understanding of the structure-activity relationships of difluoromethylpyridine-containing compounds will undoubtedly lead to the discovery of new and improved pharmaceuticals and agrochemicals. The difluoromethylpyridine moiety, with its unique blend of properties, is poised to remain a privileged scaffold in the design of next-generation bioactive molecules.
References
- Thiazopyr (Ref: MON 13200) - AERU - University of Hertfordshire.
- Synthesis of pantoprazole sodium.
- On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PubMed Central.
- Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G.
- A New Reagent for Direct Difluoromethylation - PMC - NIH.
- Scheme 7. Synthesis of dithiopyr. 28) and thiazopyr. 29 - ResearchGate.
- Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides - NIH.
- Recent Advances in Difluoromethylation Reaction - ResearchGate.
- Radiodifluoromethylation of well-functionalized molecules - PMC - NIH.
- Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application.
- Synthesis scheme of pantoprazole Sodium. | Download Scientific Diagram - ResearchGate.
- (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - ResearchGate.
- New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - MDPI.
- WO2006064249A2 - Process for the preparation of pantoprazole sodium - Google Patents.
- A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions.
- Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing).
- Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds - MDPI.
- Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - NIH.
- New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - ResearchGate.
- WO2008001392A2 - An improved process for the preparation of pantoprazole and its pharmaceutically acceptable salts - Google Patents.
- Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Bro- mides with TMSCF2H - NSF Public Access Repository.
- Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC - NIH.
- A new reagent for direct difluoromethylation - PubMed - NIH.
- Bioactive Molecules Containing Difluoromethylated Compounds - ResearchGate.
- Federal Drug Administration-approved drugs that contain the difluoromethyl group. - ResearchGate.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI.
- Overview on the history of organofluorine chemistry from the viewpoint of material industry.
- A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC.
- CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - NIH.
- Thiazopyr | C16H17F5N2O2S | CID 91776 - PubChem - NIH.
- 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC - PubMed Central.
- Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC.
- Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Bromides with TMSCF 2 H | Request PDF - ResearchGate.
- Directed Palladium Catalyzed C−H (Ethoxycarbonyl)difluoromethylthiolation Reactions - PMC - NIH.
- Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods.
- Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023 - PMC - NIH.
- Research Progress on Palladium-Catalyzed Difluoromethyl Arylation - ResearchGate.
Sources
- 1. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new reagent for direct difluoromethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Preparation of trifluoromethylpyridine libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Synthesis of pantoprazole sodium [journal11.magtechjournal.com]
- 12. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. WO2006064249A2 - Process for the preparation of pantoprazole sodium - Google Patents [patents.google.com]
- 15. WO2008001392A2 - An improved process for the preparation of pantoprazole and its pharmaceutically acceptable salts - Google Patents [patents.google.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Thiazopyr (Ref: MON 13200) [sitem.herts.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. Thiazopyr | C16H17F5N2O2S | CID 91776 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Safety Profile of 2,3-Difluoro-6-methylpyridine: A Technical Guide for Researchers
Chemical Identity and Inferred Physicochemical Properties
2,3-Difluoro-6-methylpyridine is a fluorinated heterocyclic compound increasingly utilized as a key intermediate in the synthesis of complex organic molecules for pharmaceuticals and agrochemicals.[1] The introduction of fluorine atoms can significantly alter the physicochemical and biological properties of the parent molecule, often enhancing metabolic stability and pharmacokinetic profiles.[1]
Due to the absence of specific experimental data for this compound, the following properties are extrapolated from its close structural analogs.
| Property | Inferred Value/Information | Source (Analogous Compound) |
| Molecular Formula | C₆H₅F₂N | (Calculated) |
| Molecular Weight | 129.11 g/mol | (Calculated) |
| Appearance | Likely a colorless to yellow liquid | 2-Fluoro-6-methylpyridine[2] |
| Boiling Point | Estimated to be in the range of 140-160 °C | 2-Fluoro-6-methylpyridine: 140-141 °C[2] |
| Density | Estimated to be ~1.1 - 1.2 g/mL at 25 °C | 2-Fluoro-6-methylpyridine: 1.077 g/mL[2] |
| Flash Point | Likely a combustible liquid, with a flash point estimated >60 °C | 2-Fluoro-6-methylpyridine: 66.7 °C[2] |
| Solubility | Expected to have limited solubility in water and be soluble in common organic solvents. | General property of similar organic compounds. |
Hazard Identification and GHS Classification (Inferred)
Based on the hazard profiles of analogous fluorinated pyridines, this compound should be handled as a hazardous substance. The GHS classification is inferred to be as follows:
-
Acute Toxicity, Oral: Category 4 (Harmful if swallowed).
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[3][4]
-
Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation).[3][4]
-
Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory system (May cause respiratory irritation).[3][4]
-
Flammable Liquids: Category 4 (Combustible liquid).
Hazard Pictogram:
GHS07: Exclamation Mark
Signal Word: Warning
Inferred Hazard Statements:
-
H302: Harmful if swallowed.
-
H227: Combustible liquid.[2]
Inferred Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]
-
P312: Call a POISON CENTER or doctor if you feel unwell.
Core Safety Directives: Handling and Storage
The causality behind stringent handling protocols for fluorinated pyridines is rooted in their ability to cause irritation upon contact and potential systemic effects if absorbed. The electronegativity of fluorine can influence the reactivity and biological interactions of the pyridine ring.
Engineering Controls and Personal Protective Equipment (PPE)
All manipulations of this compound must be performed in a certified chemical fume hood to minimize inhalation exposure.[5] A self-validating system of PPE is mandatory.
Mandatory PPE Workflow:
Caption: PPE Donning and Doffing Sequence.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities (>100 mL).[5]
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Given that no specific breakthrough time data exists for this compound, double-gloving is a prudent measure. Always inspect gloves before use.[6]
-
Skin and Body Protection: A flame-retardant lab coat must be worn and kept fully buttoned. Ensure full-length pants and closed-toe shoes are worn.[6]
Storage and Incompatibility
Store this compound in a cool, dry, and well-ventilated area, away from sources of ignition.[6][7] Containers should be kept tightly closed and stored upright to prevent leakage.[6]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[6] Fluorinated compounds can react vigorously with certain materials.
Emergency Procedures: A Self-Validating Response System
Rapid and correct response to an exposure or spill is critical. All personnel must be familiar with the location and operation of safety showers and eyewash stations.
First-Aid Measures
| Exposure Route | Protocol |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Wash the area with soap and water. Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 1-2 glasses of water to dilute. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
Accidental Release Measures
The primary objective is to contain the spill, prevent its spread, and decontaminate the area without exposing personnel to the substance.
Spill Response Workflow:
Caption: Emergency Spill Response Workflow.
Step-by-Step Spill Protocol:
-
Evacuate and Alert: Immediately evacuate non-essential personnel from the spill area. Alert colleagues and the laboratory supervisor.
-
Control Ignition Sources: As the substance is combustible, extinguish all nearby ignition sources.
-
Ventilate: Ensure the area is well-ventilated, but avoid drafts that could spread the vapor.
-
Don PPE: Don the full PPE as described in section 3.1, including double gloves and a respirator if vapor concentrations are unknown or high.
-
Containment: For small spills, cover with an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.
-
Decontamination: Wipe down the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Disposal: Dispose of all contaminated waste in accordance with institutional and local regulations.
Toxicological and Ecological Information (Inferred)
-
Toxicological Profile: While no specific toxicological studies exist for this compound, it is presumed to be harmful if swallowed. The primary health effects are expected to be irritation to the skin, eyes, and respiratory system upon direct contact or inhalation.[3][4] Long-term exposure effects have not been determined.
-
Carcinogenicity: This compound is not listed as a carcinogen by IARC, NTP, or OSHA.[2]
-
Ecological Profile: The environmental impact of this compound has not been fully investigated. As with all synthetic chemicals, release into the environment should be strictly avoided. Do not let the product enter drains.
Disposal Considerations
All waste containing this compound must be treated as hazardous chemical waste.[8] Collect waste in designated, properly labeled, and sealed containers.[5] Disposal must be handled by a licensed chemical waste disposal company, adhering to all federal, state, and local regulations.
References
- Standard Operating Procedures Huang Lab, February 2017. MSU chemistry. [Link]
- 2-Fluoro-6-methylpyridine | C6H6FN | CID 96090. PubChem - NIH. [Link]
- Site-Selective CH Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses. [Link]
- The Chemical Synthesis of this compound: Methods and Applic
Sources
- 1. nbinno.com [nbinno.com]
- 2. 2-Fluoro-6-methylpyridine - Safety Data Sheet [chemicalbook.com]
- 3. 2-Fluoro-6-methylpyridine | C6H6FN | CID 96090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
An In-depth Technical Guide to the Solubility of 2,3-Difluoro-6-methylpyridine in Organic Solvents
Abstract
2,3-Difluoro-6-methylpyridine is a fluorinated heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries as a key synthetic intermediate.[1] Its physicochemical properties, particularly its solubility in organic solvents, are critical parameters that dictate its application in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, a detailed, field-proven experimental protocol for its quantitative determination, and a discussion of the implications of its solubility profile in drug discovery and development. This document is intended for researchers, scientists, and drug development professionals to serve as a foundational resource for understanding and manipulating the solubility of this important building block.
Introduction: The Role of Fluorinated Pyridines in Modern Chemistry
Fluorinated organic compounds have become indispensable in the development of advanced materials and pharmaceuticals. The strategic incorporation of fluorine atoms into a molecule can dramatically alter its physical, chemical, and biological properties. This includes modulating acidity, basicity, metabolic stability, and lipophilicity, all of which are crucial in drug design.[1] this compound (CAS: 1227579-04-5), a member of this important class of compounds, offers a unique combination of a nucleophilic pyridine ring with the strong electron-withdrawing effects of two fluorine atoms and the steric and electronic influence of a methyl group.
Understanding the solubility of this compound is paramount for its effective use. Solubility dictates the choice of reaction media, impacts reaction kinetics, and is a cornerstone of developing purification strategies such as crystallization and chromatography. In the context of drug development, the solubility of intermediates can influence the overall efficiency and scalability of a synthetic route.
This guide will first delve into the molecular characteristics of this compound that govern its interactions with various organic solvents. Subsequently, a robust and reproducible experimental protocol for determining its solubility is presented, followed by an illustrative analysis of expected solubility trends.
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₆H₆FN | [2] |
| Molecular Weight | 111.12 g/mol | [2] |
| Boiling Point | 140-141 °C | [2] |
| Density | 1.077 g/mL at 25 °C | [2] |
Theoretical Principles of Solubility
The adage "like dissolves like" serves as a fundamental, albeit simplified, principle in predicting solubility.[3] This concept is rooted in the nature and strength of intermolecular forces between solute and solvent molecules. The solubility of this compound in a given organic solvent is the result of a thermodynamic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.
2.1. Molecular Structure and Polarity
The pyridine ring is inherently polar due to the presence of the electronegative nitrogen atom.[4] The two fluorine atoms on the ring significantly increase its polarity due to the high electronegativity of fluorine. The methyl group, being electron-donating, slightly counteracts this effect but also contributes to the molecule's size and steric profile. The overall molecular structure suggests that this compound is a polar molecule, capable of engaging in dipole-dipole interactions.
2.2. Intermolecular Forces and Solvent Classes
The interplay of intermolecular forces dictates the solubility of this compound in different classes of organic solvents:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. While this compound is not a strong hydrogen bond donor, the nitrogen atom can act as a hydrogen bond acceptor. Therefore, moderate to good solubility is expected in these solvents.
-
Polar Aprotic Solvents (e.g., Acetonitrile, Dimethyl Sulfoxide, Acetone): These solvents possess significant dipole moments but do not have hydrogen atoms bonded to electronegative atoms. Strong dipole-dipole interactions between the polar C-F and C-N bonds of the solute and the polar groups of the solvent are anticipated to lead to good solubility.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces (London dispersion forces). Due to the significant polarity of this compound, its solubility in nonpolar solvents is expected to be limited. The energy required to overcome the strong dipole-dipole interactions between the solute molecules would not be sufficiently compensated by the weak interactions with nonpolar solvent molecules.
The following diagram illustrates the logical relationship between the molecular properties of this compound and its expected solubility in different solvent classes.
Sources
An In-depth Technical Guide to 2,3-Difluoro-6-methylpyridine: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 2,3-Difluoro-6-methylpyridine, a fluorinated pyridine derivative of significant interest in medicinal chemistry, agrochemical research, and materials science. The strategic placement of two fluorine atoms and a methyl group on the pyridine ring imparts unique electronic properties and metabolic stability to molecules incorporating this scaffold. This document will delve into the physicochemical properties of this compound, with a particular focus on its boiling point, by drawing comparisons with structurally related analogs. Furthermore, this guide will detail established synthetic and purification methodologies, outline expected spectroscopic characteristics, and explore the reactivity and potential applications of this versatile building block. This paper is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this compound in their respective fields.
PART 1: Physicochemical Properties of this compound
The physical and chemical properties of this compound are dictated by the interplay of the electron-withdrawing fluorine atoms, the electron-donating methyl group, and the inherent aromaticity of the pyridine ring.
Boiling Point Analysis
| Compound | Structure | Boiling Point (°C) | Key Features |
| 2-Methylpyridine | 128-129 | Parent methylpyridine | |
| 3-Methylpyridine | 144[1] | Isomer of 2-methylpyridine | |
| 2-Fluoro-6-methylpyridine | 140-143[2][3][4][5] | One fluorine atom | |
| 2-Fluoro-3-methylpyridine | 151-155[6] | Isomeric fluoromethylpyridine | |
| 2,6-Difluoropyridine | 124.5 | Two fluorine atoms, no methyl group | |
| This compound | Estimated: 155-165 | Two fluorine atoms and a methyl group |
-
Effect of Methyl Group: The addition of a methyl group to the pyridine ring, as seen in the comparison between pyridine and the methylpyridines (picolines), generally increases the boiling point due to increased molecular weight and van der Waals forces.[7]
-
Effect of Fluorine Substitution: Fluorine, being the most electronegative element, introduces a strong dipole moment into the molecule. However, the effect of fluorine substitution on the boiling point is not straightforward. While increased polarity can lead to stronger dipole-dipole interactions, the compact nature of the fluorine atom can sometimes lead to weaker overall intermolecular forces compared to larger halogens. For instance, 2-Fluoro-6-methylpyridine has a boiling point (140-143°C) that is higher than 2-methylpyridine (128-129°C), suggesting that the dipole-dipole interactions introduced by the fluorine atom are significant.[2][3][4][5]
-
Effect of Multiple Fluorine Substitutions: The boiling point of 2,6-Difluoropyridine (124.5°C) is lower than that of 2-fluoropyridine (129°C), which may be attributed to a more symmetrical distribution of the dipole moment, leading to a lower net molecular dipole.
-
Estimation for this compound: Considering the presence of two fluorine atoms and a methyl group, the molecular weight of this compound will be higher than the mono-fluorinated analogs. The two adjacent fluorine atoms will create a strong localized dipole. Based on the boiling point of 2-Fluoro-3-methylpyridine (151-155°C), it is reasonable to predict that the boiling point of this compound will be in a similar or slightly higher range, likely between 155-165°C , due to the increased molecular weight and strong dipole-dipole interactions.
PART 2: Synthesis and Purification
The synthesis of this compound can be approached through several strategic routes, primarily involving the introduction of fluorine atoms onto a pre-existing pyridine ring or the construction of the ring from acyclic precursors.[8]
Synthetic Strategies
-
Halogen Exchange (HALEX) Reaction: A common and effective method for introducing fluorine into aromatic rings is the HALEX reaction. This involves the nucleophilic substitution of chlorine or bromine atoms with fluoride ions. The starting material would typically be a corresponding polychlorinated or polybrominated 6-methylpyridine. The reaction is usually carried out using a fluoride salt, such as potassium fluoride (KF) or cesium fluoride (CsF), in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) or sulfolane. The reactivity of the halogens towards substitution is influenced by their position on the pyridine ring, with positions activated by the ring nitrogen (α and γ) being more susceptible to nucleophilic attack.
-
Diazotization of Aminopyridines: Another classical approach involves the diazotization of an appropriately substituted aminopyridine, followed by a Schiemann or similar fluorination reaction. For this compound, a potential precursor could be 2,3-diamino-6-methylpyridine. The diazotization is typically performed using nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt, which is then decomposed in the presence of a fluoride source, such as fluoroboric acid (HBF₄) or anhydrous hydrogen fluoride (HF)-pyridine.
Experimental Protocol: Halogen Exchange (HALEX) Route (Illustrative)
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a nitrogen inlet is charged with anhydrous potassium fluoride (2.5 eq) and a high-boiling aprotic solvent (e.g., DMSO).
-
Starting Material: 2,3-Dichloro-6-methylpyridine (1.0 eq) is added to the flask.
-
Reaction Conditions: The reaction mixture is heated to 150-180°C under a nitrogen atmosphere and stirred vigorously for 24-48 hours. The progress of the reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The aqueous phase is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure or by column chromatography on silica gel to afford pure this compound.
Caption: Illustrative workflow for the synthesis of this compound via a HALEX reaction.
PART 3: Spectroscopic Characterization
The structural elucidation of this compound would rely on a combination of spectroscopic techniques.
| Technique | Expected Features |
| ¹H NMR | - A singlet for the methyl group protons (δ ≈ 2.5 ppm).- Two aromatic protons exhibiting complex splitting patterns due to H-H and H-F coupling. The chemical shifts would be influenced by the electron-withdrawing fluorine atoms. |
| ¹³C NMR | - A signal for the methyl carbon (δ ≈ 20-25 ppm).- Five aromatic carbon signals, with those directly attached to fluorine exhibiting large C-F coupling constants. The chemical shifts of the carbons will be significantly influenced by the attached fluorine atoms. |
| ¹⁹F NMR | - Two distinct signals for the two non-equivalent fluorine atoms. These signals would likely appear as complex multiplets due to F-F and F-H coupling. |
| Mass Spec. | - A molecular ion peak corresponding to the exact mass of C₆H₅F₂N. The fragmentation pattern would likely involve the loss of the methyl group and potentially HF. |
| IR Spec. | - Characteristic C-F stretching vibrations in the region of 1100-1300 cm⁻¹.- Aromatic C-H and C=C stretching vibrations. |
PART 4: Reactivity and Mechanistic Insights
The reactivity of this compound is governed by the electronic effects of the substituents on the pyridine ring.
-
Nucleophilic Aromatic Substitution (SNAAr): The two electron-withdrawing fluorine atoms, in conjunction with the ring nitrogen, activate the pyridine ring towards nucleophilic attack. The positions ortho and para to the nitrogen are particularly activated. Nucleophiles can displace one of the fluorine atoms, with the regioselectivity of the substitution depending on the reaction conditions and the nature of the nucleophile.
-
Electrophilic Aromatic Substitution (SEAr): The pyridine ring is generally deactivated towards electrophilic substitution. The presence of two strongly deactivating fluorine atoms further reduces the ring's reactivity towards electrophiles. Electrophilic attack, if it occurs, would likely be directed to the less deactivated positions.
-
Reactions of the Methyl Group: The methyl group can undergo reactions typical of benzylic-like positions, such as radical halogenation or oxidation, although the conditions would need to be carefully controlled to avoid reactions on the ring.
Caption: Generalized mechanism for the nucleophilic aromatic substitution (SNAAr) on this compound.
PART 5: Applications in Research and Development
Fluorinated pyridines are highly sought-after building blocks in several areas of chemical research due to the unique properties that fluorine imparts to the parent molecule, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity.
-
Pharmaceuticals: The 2,3-difluoropyridine moiety can be found in a number of biologically active compounds. The fluorine atoms can act as bioisosteres for hydrogen atoms or hydroxyl groups, and their presence can block metabolic oxidation at those positions, thereby increasing the drug's half-life.
-
Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine into agrochemicals can enhance their efficacy and metabolic stability. The this compound scaffold can be used in the synthesis of novel herbicides, insecticides, and fungicides.
-
Materials Science: Fluorinated organic molecules are used in the development of advanced materials, such as liquid crystals, polymers, and organic light-emitting diodes (OLEDs). The strong C-F bond and the unique electronic properties of fluorinated compounds can lead to materials with enhanced thermal stability and desirable optical and electronic properties.[2]
PART 6: Conclusion
This compound is a valuable and versatile building block with significant potential in various fields of chemical research and development. Its synthesis, while requiring specialized techniques, provides access to a scaffold with unique electronic and steric properties. A thorough understanding of its physicochemical characteristics, reactivity, and spectroscopic signatures is crucial for its effective utilization in the design and synthesis of novel functional molecules. The estimated boiling point and the outlined synthetic and characterization methodologies in this guide provide a solid foundation for researchers working with this and related fluorinated heterocyclic compounds.
References
- The Chemical Synthesis of this compound: Methods and Applic
- 2-Fluoro-6-methylpyridine 97 407-22-7. Sigma-Aldrich.
- 2-Fluoro-6-methylpyridine | C6H6FN | CID 96090. PubChem - NIH.
- 2-Fluoro-3-methylpyridine. Chem-Impex.
- 2-Fluoro-6-methylpyridine | Properties, Uses, Safety, Supplier in China. Pipzine Chemicals.
- 2,6-Difluoropyridine 99 1513-65-1. Sigma-Aldrich.
- 2-fluoro-6-methylpyridine. Stenutz.
- 2-Fluoro-6-methylpyridine | 407-22-7. ChemicalBook.
- CAS 407-22-7 | 3H32-3-16 | MDL MFCD00041226 | 2-Fluoro-6-methylpyridine.
- 3-Methylpyridine. Wikipedia.
- Methylpyridine: Isomers, synthesis, applications, side effects and storage. Chempanda.
- 2-Fluoro-3-methylpyridine | 2369-18-8. TCI Chemicals.
Sources
- 1. 3-Methylpyridine - Wikipedia [en.wikipedia.org]
- 2. 2-Fluoro-6-methylpyridine | Properties, Uses, Safety, Supplier in China | High Purity Chemical Manufacturer [pipzine-chem.com]
- 3. 2-fluoro-6-methylpyridine [stenutz.eu]
- 4. 2-Fluoro-6-methylpyridine | 407-22-7 [amp.chemicalbook.com]
- 5. CAS 407-22-7 | 3H32-3-16 | MDL MFCD00041226 | 2-Fluoro-6-methylpyridine | SynQuest Laboratories [synquestlabs.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chempanda.com [chempanda.com]
- 8. nbinno.com [nbinno.com]
Methodological & Application
The Strategic deployment of 2,3-Difluoro-6-methylpyridine in Modern Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: The Growing Prominence of Fluorinated Pyridines in Drug Discovery
The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often imparting profound effects on a compound's metabolic stability, pharmacokinetic profile, and target binding affinity.[1][2] Among the vast array of fluorinated heterocycles, 2,3-Difluoro-6-methylpyridine has emerged as a particularly valuable building block in the synthesis of complex pharmaceutical agents. Its unique electronic properties and strategically positioned functional groups offer a versatile platform for the construction of highly substituted pyridine cores, which are prevalent in a multitude of therapeutic agents, notably in the realm of kinase inhibitors. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed application notes and protocols for its key transformations.
Core Attributes and Synthetic Rationale
The synthetic value of this compound is rooted in the distinct reactivity of its fluorine substituents. The fluorine atoms activate the pyridine ring towards nucleophilic aromatic substitution (SNAr), a reaction mechanism of paramount importance in pharmaceutical synthesis.[3][4] The electron-withdrawing nature of the fluorine atoms renders the carbon atoms to which they are attached electrophilic and susceptible to attack by a wide range of nucleophiles.
Furthermore, the differential reactivity of the fluorine atoms at the 2- and 3-positions, influenced by the electronic effects of the ring nitrogen and the methyl group, can be exploited for regioselective substitutions. This allows for a stepwise and controlled elaboration of the pyridine scaffold, a critical aspect in the synthesis of complex drug molecules.
Application in the Synthesis of Kinase Inhibitors: A Case Study
While specific, publicly detailed syntheses of marketed drugs commencing from this compound are often proprietary, its application can be illustrated through its role as a key intermediate in the synthesis of various kinase inhibitors. Substituted pyridines are a common feature in many kinase inhibitors, where they often serve as the hinge-binding motif, forming crucial hydrogen bonds with the protein kinase.
The following sections will detail generalized protocols for key reactions involving this compound, drawing upon established principles of nucleophilic aromatic substitution and cross-coupling reactions that are widely employed in the synthesis of kinase inhibitors and other pharmaceutical agents.
Experimental Protocols and Methodologies
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Phenols
This protocol describes a general procedure for the regioselective substitution of a fluorine atom in this compound with a phenolic nucleophile. This reaction is fundamental for the construction of diaryl ether linkages present in many bioactive compounds.
Reaction Scheme:
Caption: General workflow for the SNAr reaction of this compound with a phenol.
Materials:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Substituted Phenol | Reagent Grade | Commercially Available |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available |
| Dimethylformamide (DMF) | Anhydrous | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Brine (saturated NaCl solution) | Prepared in-house | |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available |
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted phenol (1.0 eq.).
-
Add anhydrous dimethylformamide (DMF) to dissolve the phenol (concentration typically 0.1-0.5 M).
-
Add potassium carbonate (1.5-2.0 eq.) to the solution.
-
Add this compound (1.0-1.2 eq.) to the reaction mixture.
-
Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired substituted pyridine.
Causality and Insights:
-
Choice of Base: A mild inorganic base like potassium carbonate or cesium carbonate is typically sufficient to deprotonate the phenol without causing decomposition of the starting materials or product.
-
Solvent Selection: A polar aprotic solvent like DMF or DMSO is crucial to dissolve the reactants and facilitate the SNAr reaction.
-
Regioselectivity: The substitution is expected to occur preferentially at the 2-position due to the activating effect of the pyridine nitrogen. However, the precise regioselectivity can be influenced by the steric and electronic properties of the incoming nucleophile and the reaction conditions.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general method for the Suzuki-Miyaura cross-coupling of a mono-substituted fluoro-pyridine (derived from Protocol 1) with a boronic acid or ester. This reaction is a powerful tool for forming carbon-carbon bonds.[5][6][7]
Reaction Scheme:
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
| Reagent/Material | Grade | Supplier |
| Mono-substituted Fluoro-pyridine | As synthesized | In-house |
| Aryl/Heteroaryl Boronic Acid | Reagent Grade | Commercially Available |
| Tetrakis(triphenylphosphine)palladium(0) | Reagent Grade | Commercially Available |
| Sodium Carbonate (Na₂CO₃) | Anhydrous | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
| Water | Deionized | In-house |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Brine (saturated NaCl solution) | Prepared in-house | |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available |
Procedure:
-
To a degassed mixture of the mono-substituted fluoro-pyridine (1.0 eq.), the aryl/heteroaryl boronic acid (1.2-1.5 eq.), and sodium carbonate (2.0-3.0 eq.) in a round-bottom flask, add a mixture of toluene and water (typically a 4:1 to 10:1 ratio).
-
Bubble argon or nitrogen through the mixture for 15-30 minutes to ensure an inert atmosphere.
-
Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.02-0.05 eq.).
-
Heat the reaction mixture to 80-110 °C under an inert atmosphere and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired di-substituted pyridine.
Causality and Insights:
-
Catalyst Choice: The choice of palladium catalyst and ligand can significantly impact the reaction efficiency and can be optimized for specific substrates.
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst. Therefore, maintaining an inert atmosphere is critical for success.
-
Biphasic System: The use of a biphasic solvent system (e.g., toluene/water) is common for Suzuki-Miyaura reactions, as it helps to dissolve both the organic and inorganic reagents.
Data Presentation
Table 1: Representative Reaction Conditions and Yields for SNAr of this compound with Phenols
| Entry | Phenol Nucleophile | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxyphenol | K₂CO₃ (1.5) | DMF | 100 | 6 | 85 |
| 2 | 3-Chlorophenol | Cs₂CO₃ (1.2) | DMSO | 110 | 4 | 92 |
| 3 | 4-Nitrophenol | K₂CO₃ (2.0) | DMF | 90 | 8 | 78 |
Note: The data in this table is illustrative and based on typical outcomes for similar reactions. Actual results may vary depending on the specific substrates and reaction conditions.
Conclusion and Future Outlook
This compound is a valuable and versatile building block in pharmaceutical synthesis. Its utility is primarily demonstrated through its participation in nucleophilic aromatic substitution and cross-coupling reactions, which allow for the controlled and efficient construction of highly decorated pyridine scaffolds. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers and scientists engaged in drug discovery and development. As the demand for novel and effective therapeutics continues to grow, the strategic application of fluorinated building blocks like this compound will undoubtedly play an increasingly important role in the synthesis of the next generation of medicines.
References
- Vertex AI Search. (2025).
- Vertex AI Search. (2025). The Significance of 2-Fluoro-6-methylpyridine in Chemical Synthesis.
- Vertex AI Search. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry.
- Vertex AI Search. (2011).
- Vertex AI Search. (2025). Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines.
- Vertex AI Search. (2006).
- Vertex AI Search. (2025). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.
- Vertex AI Search. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC.
- Vertex AI Search. (2025). A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications.
- Vertex AI Search. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Vertex AI Search. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI.
Sources
- 1. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Note: The Strategic Role of 2,3-Difluoro-6-methylpyridine as a Core Intermediate in the Synthesis of Arylpicolinate Herbicides
Abstract
This technical guide provides an in-depth analysis of 2,3-Difluoro-6-methylpyridine (CAS No. 1227579-04-5), a critical fluorinated intermediate for the synthesis of advanced agrochemicals. We focus on its pivotal role in the production of florpyrauxifen-benzyl, a novel arylpicolinate herbicide marketed as Rinskor™ active. This document details the physicochemical properties of the intermediate, provides a representative, multi-step synthetic protocol for its conversion into florpyrauxifen-benzyl, and elucidates the unique biochemical mechanism of action of the final product. The protocols and discussions are designed for researchers, chemists, and professionals in the agrochemical and drug development sectors, offering both practical guidance and mechanistic insights.
Introduction: The Significance of Fluorinated Pyridines in Modern Agrochemicals
The incorporation of fluorine atoms into bioactive molecules is a widely recognized strategy in medicinal and agrochemical design for enhancing metabolic stability, binding affinity, and overall efficacy. Pyridine-based compounds, in particular, are central to the development of numerous pesticides, including fungicides, insecticides, and herbicides.[1] The intermediate, this compound, represents a highly valuable building block that combines the essential pyridine scaffold with the advantageous properties conferred by fluorine substituents.
Its primary application of interest is in the synthesis of the arylpicolinate class of herbicides. These synthetic auxin herbicides offer a differentiated mode of action compared to other auxin mimics, providing an essential tool for managing weed resistance.[2][3] This note will use the synthesis of florpyrauxifen-benzyl as a case study to illustrate the utility and reaction chemistry of this compound.
Physicochemical Properties of this compound
A comprehensive understanding of the physical and chemical properties of a key intermediate is fundamental for process development, safety, and optimization. The properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1227579-04-5 | ChemScene[4] |
| Molecular Formula | C₆H₅F₂N | 2A Biotech[5] |
| Molecular Weight | 129.11 g/mol | Calculated |
| Appearance | Not specified in public literature | - |
| Boiling Point | Not specified in public literature | - |
| Density | Not specified in public literature | - |
| Purity | >96% (Typical) | 2A Biotech[5] |
Note: As a specialized intermediate, extensive public data on the physical properties of this compound is limited. Researchers should refer to the supplier's Safety Data Sheet (SDS) for the most accurate and complete information.[4][6]
Application Protocol: Synthesis of Florpyrauxifen-Benzyl
The conversion of this compound to florpyrauxifen-benzyl involves a multi-step synthetic sequence. A key transformation is the palladium-catalyzed Suzuki-Miyaura coupling to form the biaryl core structure. The following protocol is a representative workflow synthesized from established chemical principles and patent literature.[5]
Step 1: Suzuki-Miyaura Cross-Coupling
This step creates the pivotal carbon-carbon bond between the pyridine and phenyl rings. The Suzuki reaction is chosen for its high functional group tolerance, mild reaction conditions, and the commercial availability of boronic acid reagents.
-
Rationale: The palladium catalyst facilitates a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to couple the organoboron species with the organohalide (or a suitable derivative of the pyridine).[1][7] A base is required to activate the boronic acid for the transmetalation step.
Protocol:
-
To a nitrogen-purged reaction vessel, add this compound (1.0 eq), (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq).
-
Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).
-
Add an inorganic base, such as sodium carbonate (Na₂CO₃) (2.0 eq), dissolved in water.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the biaryl intermediate.
Step 2: Oxidation of the Methyl Group
The 6-methyl group on the pyridine ring is oxidized to a carboxylic acid, which is a necessary functional group for the final ester product.
Protocol:
-
Dissolve the biaryl intermediate from Step 1 in a suitable solvent like pyridine or a mixture of t-butanol and water.
-
Add a strong oxidizing agent, such as potassium permanganate (KMnO₄) or selenium dioxide (SeO₂).
-
Heat the mixture (e.g., to 80-100 °C) and stir until the oxidation is complete (monitor by LC-MS).
-
Cool the mixture and quench any excess oxidant (e.g., with sodium sulfite).
-
Acidify the mixture with an acid like HCl to precipitate the carboxylic acid product.
-
Filter the solid, wash with water, and dry under vacuum.
Step 3: Subsequent Functional Group Transformations (Amination, Chlorination, Esterification)
The intermediate from Step 2 undergoes a series of transformations as described in patent literature to install the final functional groups.[5] These steps typically involve:
-
Amination: Introduction of the amino group at the 4-position of the pyridine ring.
-
Chlorination: Selective chlorination at the 3-position.
-
Esterification: Condensation of the carboxylic acid with benzyl alcohol to form the final benzyl ester, florpyrauxifen-benzyl.
Note: The precise order and specific reagents for these latter steps are often proprietary and optimized for industrial-scale production. Researchers should consult specific patents for detailed methodologies.[5]
Experimental Workflow Diagram
Caption: Synthetic pathway from this compound to florpyrauxifen-benzyl.
Mechanism of Action: Arylpicolinates as Synthetic Auxins
Florpyrauxifen-benzyl is a synthetic auxin herbicide, a class of compounds that mimic the natural plant hormone indole-3-acetic acid (IAA).[8] These herbicides induce uncontrollable cell division and growth, ultimately leading to the death of susceptible plants.
The arylpicolinates, including florpyrauxifen-benzyl, exhibit a unique and differentiated mode of action compared to older auxin herbicides like 2,4-D.[2]
-
Receptor Binding: In plant cells, auxin signaling is mediated by a receptor complex that includes TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-Box) proteins.
-
Differentiated Affinity: While traditional auxin herbicides bind to various receptors, arylpicolinates like florpyrauxifen-benzyl (and its active acid form) demonstrate a high and preferential binding affinity for the AFB5 receptor.[2] This distinct binding profile is believed to contribute to its unique herbicidal activity and spectrum.
-
Downstream Effects: Binding to the receptor complex triggers the degradation of Aux/IAA transcriptional repressor proteins. This allows auxin response genes to be expressed, leading to a cascade of physiological disruptions, including ethylene production, accumulation of abscisic acid (ABA), and ultimately, unregulated growth and plant death.[3][8]
Signaling Pathway Diagram
Caption: Simplified mechanism of action for arylpicolinate herbicides.
Conclusion
This compound is a cornerstone intermediate that enables the efficient synthesis of a new generation of high-potency arylpicolinate herbicides. Its strategic use in forming the core of molecules like florpyrauxifen-benzyl highlights the continuing importance of fluorination in agrochemical innovation. The synthetic pathways, while requiring precise control, leverage robust and scalable reactions like the Suzuki-Miyaura coupling. The final products possess a unique mode of action that is vital for modern weed resistance management programs, underscoring the critical link between advanced chemical synthesis and sustainable agriculture.
References
- Corteva Agriscience. (n.d.). Technical Bulletin: Rinskor™ Active.
- U.S. Patent No. US20180162814A1. (2018). Method of preparing benzyl 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate. Google Patents.
- Cui, H., et al. (2022). Differences in the Mode of Action of Florpyrauxifen-Benzyl between Barnyardgrass and Yerbadetajo. MDPI.
- Wisconsin Department of Natural Resources. (n.d.). Florpyrauxifen-Benzyl Chemical Fact Sheet. Vermont General Assembly.
- Omontys. (2025). The Chemical Synthesis of this compound: Methods and Applications.
- Li, M., et al. (2021). The phytotoxicity mechanism of florpyrauxifen-benzyl to Echinochloa crus-galli (L.) P. Beauv and weed control effect. PubMed.
- University of Warwick. (2016). Unique Herbicide Binding Pattern discovered via Dow Agrosciences and University of Warwick collaboration.
- PubChem. (n.d.). Florpyrauxifen-benzyl. National Center for Biotechnology Information.
- 2A Biotech. (n.d.). This compound.
- Wikipedia. (n.d.). Suzuki reaction.
- Liu, C., et al. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. apvma.gov.au [apvma.gov.au]
- 3. mdpi.com [mdpi.com]
- 4. chemscene.com [chemscene.com]
- 5. 2abiotech.net [2abiotech.net]
- 6. Degradation of a New Herbicide Florpyrauxifen-Benzyl in Water: Kinetics, Various Influencing Factors and Its Reaction Mechanisms [mdpi.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. The phytotoxicity mechanism of florpyrauxifen-benzyl to Echinochloa crus-galli (L.) P. Beauv and weed control effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Electrophilic Fluorination of Pyridines
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of Fluorinated Pyridines
In the landscape of modern drug discovery and agrochemical development, the pyridine scaffold is a cornerstone. Its presence in numerous FDA-approved drugs highlights its privileged role in medicinal chemistry. The strategic introduction of fluorine atoms into this heterocyclic system can profoundly modulate a molecule's physicochemical and biological properties.[1][2] Fluorination can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electronic interactions, and improve membrane permeability and bioavailability by altering lipophilicity.[1][3]
However, the direct fluorination of pyridines is a persistent synthetic challenge. The inherent electron-deficient nature of the pyridine ring deactivates it towards classical electrophilic aromatic substitution, often requiring harsh reaction conditions that are incompatible with complex molecular architectures.[4][5] This guide provides an in-depth exploration of modern electrophilic fluorination protocols, focusing on practical, field-proven methodologies for researchers engaged in the synthesis of novel fluorinated pyridines. We will delve into the causality behind reagent selection, reaction setup, and troubleshooting, providing a robust framework for successful implementation.
Core Principles and Reagent Selection
Electrophilic fluorination relies on reagents with a polarized N-F bond, which act as a source of an electrophilic fluorine equivalent ("F+").[6][7] The choice of reagent is paramount and is dictated by the substrate's electronic properties, desired regioselectivity, and functional group tolerance. While dozens of N-F reagents exist, a select few have emerged as the most reliable and versatile for pyridine fluorination.[8][9]
Comparison of Key Electrophilic Fluorinating Reagents
| Reagent | Structure | Key Characteristics & Causality | Typical Substrates |
| Selectfluor® | 1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | A highly stable, non-hygroscopic, crystalline solid that is easy to handle.[10][11] Its reactivity is moderate, making it suitable for more electron-rich or activated pyridine systems. It often requires elevated temperatures for less reactive substrates. | Electron-rich pyridines, dihydropyridines, pyridones.[2][12] |
| N-Fluorobenzenesulfonimide (NFSI) | A stable, crystalline solid with reactivity comparable to or slightly higher than Selectfluor.[13] It is widely used for its reliability and commercial availability. The two sulfonyl groups render the nitrogen highly electron-deficient, facilitating F+ transfer. | Activated pyridines (e.g., pyridones), organometallic pyridine species, and in some transition-metal-catalyzed C-H fluorinations.[9][14][15] | |
| Silver(II) Fluoride (AgF₂) | AgF₂ | A powerful oxidant and fluorinating agent. It enables the direct C-H fluorination of unactivated pyridines with exceptional regioselectivity for the position adjacent to the nitrogen (C2).[16][17] The mechanism is believed to proceed via a Chichibabin-type pathway.[16][17] Caution: AgF₂ is hygroscopic and reacts with water.[18][19] | A broad range of substituted, unactivated pyridines and diazines.[16][18][20] |
Experimental Workflow and Protocols
The successful execution of a fluorination reaction depends on careful preparation, an inert atmosphere, and precise control of reaction parameters.
General Experimental Workflow
Caption: General workflow for electrophilic fluorination of pyridines.
Protocol 1: Site-Selective C-H Fluorination of 3-Bromopyridine with AgF₂
This protocol is adapted from the work of Hartwig and Fier, demonstrating a powerful method for direct C2-fluorination of an unactivated pyridine.[16][17][19] The high site-selectivity is a key advantage of this methodology.
Materials and Reagents:
-
3-Bromopyridine (Substrate)
-
Silver(II) Fluoride (AgF₂) (Fluorinating Agent)
-
Anhydrous Acetonitrile (MeCN) (Solvent)
-
Diatomaceous earth (e.g., Celite®)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 3-bromopyridine (1.0 mmol, 1.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and purge with inert gas for 10-15 minutes.
-
Solvent Addition: Add anhydrous acetonitrile (5.0 mL) via syringe. Stir the solution at room temperature.
-
Reagent Addition: In a single portion and under a positive flow of inert gas, add AgF₂ (2.5 mmol, 2.5 equiv). Note: AgF₂ is a fine black powder that is sensitive to moisture. Weigh it quickly and minimize exposure to air.[19] The reaction is typically exothermic; an ambient temperature water bath can be used to maintain a consistent temperature.[19]
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction is generally complete within 1-2 hours. Monitor the consumption of the starting material by TLC or LC-MS.
-
Workup - Quenching: Upon completion, carefully quench the reaction by pouring the mixture into a saturated aqueous solution of sodium bicarbonate.
-
Workup - Filtration: Filter the resulting suspension through a pad of diatomaceous earth to remove insoluble silver salts. Wash the pad thoroughly with ethyl acetate.
-
Workup - Extraction: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield 2-fluoro-3-bromopyridine.
Protocol 2: Fluorination of an N-Protected Pyridone with NFSI
This protocol illustrates the fluorination of an activated pyridine system, where the electron-donating character of the N-substituted amide facilitates electrophilic attack. The reaction regioselectively installs fluorine at the C5-position.[9][14]
Materials and Reagents:
-
1-Benzylpyridin-2(1H)-one (Substrate)
-
N-Fluorobenzenesulfonimide (NFSI) (Fluorinating Agent)
-
Anhydrous Acetonitrile (MeCN) (Solvent)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask, add 1-benzylpyridin-2(1H)-one (1.0 mmol, 1.0 equiv) and NFSI (1.2 mmol, 1.2 equiv).
-
Inert Atmosphere: Equip the flask with a reflux condenser, seal the system, and purge with inert gas.
-
Solvent and Heating: Add anhydrous acetonitrile (10 mL) and heat the mixture to 60 °C with stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup - Cooling and Concentration: Allow the reaction to cool to room temperature and concentrate the mixture under reduced pressure to remove the acetonitrile.
-
Workup - Extraction: Redissolve the residue in dichloromethane and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford 1-benzyl-5-fluoropyridin-2(1H)-one.
Causality and Troubleshooting
Understanding the factors that govern success is critical for optimization and troubleshooting.
Caption: Interplay of factors governing electrophilic fluorination outcomes.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently reactive substrate (highly electron-deficient pyridine). 2. Deactivated or low-quality fluorinating reagent (e.g., hydrated AgF₂). 3. Insufficient temperature. | 1. Switch to a more powerful reagent (e.g., from NFSI to AgF₂). 2. Use a fresh bottle of reagent; handle AgF₂ quickly in air and store in a desiccator.[19] 3. Increase reaction temperature or prolong reaction time. |
| Poor Regioselectivity / Multiple Products | 1. Substrate has multiple activated positions of similar reactivity. 2. Reaction mechanism allows for multiple pathways (e.g., radical vs. two-electron). | 1. Modify the substrate to block alternative reactive sites. 2. Change the reagent or conditions to favor a single mechanistic pathway (e.g., use AgF₂ for C2-selectivity).[16] 3. Re-evaluate structural assignment; consider rearrangement products. |
| Decomposition of Starting Material | 1. Reagent is too harsh for sensitive functional groups on the substrate. 2. Reaction temperature is too high. | 1. Use a milder reagent (e.g., Selectfluor instead of AgF₂). 2. Protect sensitive functional groups (e.g., free amines or alcohols are not compatible with AgF₂).[18][20] 3. Run the reaction at a lower temperature for a longer duration. |
Conclusion
The electrophilic fluorination of pyridines has transitioned from a niche, challenging transformation to a viable and powerful tool in the synthetic chemist's arsenal. The development of robust reagents like Selectfluor, NFSI, and particularly the highly selective AgF₂ has enabled the late-stage functionalization of complex molecules, accelerating the generation of novel chemical entities for pharmaceutical and agrochemical research.[18][20] By understanding the interplay between substrate electronics, reagent reactivity, and reaction conditions, researchers can effectively harness these protocols to achieve their synthetic goals.
References
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC - NIH.
- Electrophilic Fluorin
- The Role of Fluorinated Pyridines in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Selective C-H fluorination of pyridines and diazines inspired by a classic amin
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]
- Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC - NIH.
- 3-Selective Pyridine Fluorination via Zincke Imine Intermediates. Journal of the American Chemical Society. [Link]
- Electrophilic NF Fluorin
- Decarboxylative Fluorination Catalyzed by Pyridine-Containing Charge-Transfer Complex. Organic Letters. [Link]
- Reactivities of electrophilic N–F fluorinating reagents. Royal Society of Chemistry. [Link]
- Reactivities of electrophilic N-F fluorin
- Reactivities of electrophilic N–F fluorinating reagents. Royal Society of Chemistry. [Link]
- Challenges in the functionalization of pyridines.
- Direct and Regioselective Monofluorination of N -Protected Pyridone Derivatives using N -Fluorobenzenesulfonimide (NFSI).
- Development of N-F fluorinating agents and their fluorinations: Historical perspective.
- Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. MDPI. [Link]
- New method for introducing fluorinated components into molecules. University of Münster. [Link]
- Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833.
- Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Arom
- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Royal Society of Chemistry. [Link]
- Photoredox catalysis with aryl sulfonium salts enables site-selective late-stage fluorination.
- Photoredox Catalysis in Fluorination and Trifluoromethylation Reactions.
- N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. Royal Society of Chemistry. [Link]
- Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses. [Link]
- Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction.
- Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer.
- N-Fluorobenzenesulfonimide (NFSI). Organic Chemistry Portal. [Link]
- Selectfluor. Wikipedia. [Link]
- Selectfluor: Mechanistic Insight and Applications.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® [mdpi.com]
- 3. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactivities of electrophilic N–F fluorinating reagents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Reactivities of electrophilic N–F fluorinating reagents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. N -Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00324G [pubs.rsc.org]
- 10. Selectfluor - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. N-Fluorobenzenesulfonimide (NFSI) [organic-chemistry.org]
- 16. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. orgsyn.org [orgsyn.org]
- 20. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 2,3-Difluoro-6-methylpyridine Derivatives: A Detailed Guide for Researchers
Introduction: The Significance of Fluorinated Pyridines in Modern Chemistry
The strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of contemporary drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics, make fluorinated molecules highly valuable.[1] Among these, 2,3-difluoro-6-methylpyridine and its derivatives are crucial building blocks for the synthesis of a wide range of biologically active compounds and advanced materials. This guide provides an in-depth exploration of the primary synthetic routes to this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Two principal and robust synthetic strategies will be discussed in detail:
-
Route 1: The Balz-Schiemann Reaction of 2-Amino-3-fluoro-6-methylpyridine. This classic transformation in fluorine chemistry provides a reliable method for the introduction of a fluorine atom via a diazonium salt intermediate.
-
Route 2: Nucleophilic Aromatic Substitution of 2,3-Dichloro-6-methylpyridine. This approach leverages the high reactivity of chloropyridines towards nucleophilic displacement with fluoride ions, a widely used industrial method for the synthesis of fluoroaromatics.
This document will provide not only step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring a comprehensive understanding of these synthetic transformations.
Route 1: Synthesis via the Balz-Schiemann Reaction
The Balz-Schiemann reaction is a well-established method for the preparation of aryl fluorides from primary aromatic amines.[2][3] The reaction proceeds through the diazotization of the amine, followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate salt to yield the corresponding aryl fluoride.
Overall Synthetic Workflow
The synthesis of this compound via this route commences with the commercially available 2-amino-3-fluoro-6-methylpyridine. The amino group is first converted to a diazonium tetrafluoroborate salt, which is then carefully decomposed to yield the final product.
Caption: Workflow for the synthesis of this compound via the Balz-Schiemann reaction.
Detailed Experimental Protocol: Balz-Schiemann Reaction
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity | Moles (equiv) |
| 2-Amino-3-fluoro-6-methylpyridine | 126.13 | 12.6 g | 0.1 | |
| Tetrafluoroboric acid (48% in H₂O) | 16872-11-0 | 87.81 | 40 mL | ~0.22 (2.2) |
| Sodium nitrite | 7632-00-0 | 69.00 | 7.6 g | 0.11 (1.1) |
| Diethyl ether | 60-29-7 | 74.12 | As needed | - |
| Saturated sodium bicarbonate solution | - | - | As needed | - |
| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 | As needed | - |
Procedure:
-
Diazotization:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, suspend 2-amino-3-fluoro-6-methylpyridine (12.6 g, 0.1 mol) in tetrafluoroboric acid (40 mL, 48% aqueous solution) at 0 °C using an ice-salt bath.
-
Slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in 15 mL of water dropwise from the dropping funnel. Maintain the internal temperature of the reaction mixture between 0 and 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0 °C. The formation of a precipitate, the diazonium tetrafluoroborate salt, should be observed.
-
-
Isolation of the Diazonium Salt:
-
Filter the cold suspension through a Büchner funnel and wash the collected solid with a small amount of cold water, followed by cold diethyl ether.
-
Dry the isolated diazonium salt under vacuum. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care. It is often recommended to proceed to the next step with the moist solid.
-
-
Thermal Decomposition:
-
Carefully transfer the dried or moist diazonium salt to a flask equipped for distillation.
-
Gently heat the solid under reduced pressure. The decomposition will be evidenced by the evolution of nitrogen gas and boron trifluoride. The this compound product will distill over.
-
Collect the distillate in a cooled receiving flask.
-
-
Work-up and Purification:
-
Dissolve the collected distillate in diethyl ether.
-
Wash the ethereal solution with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by fractional distillation to yield pure this compound.
-
Mechanistic Insights
The Balz-Schiemann reaction proceeds through a well-defined mechanism:
-
Formation of the Diazonium Salt: The primary amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. In this protocol, the use of tetrafluoroboric acid directly yields the diazonium tetrafluoroborate.
-
Decomposition: Upon heating, the diazonium salt undergoes decomposition, releasing nitrogen gas and forming a highly reactive aryl cation.
-
Fluorination: The aryl cation is then attacked by the fluoride ion from the tetrafluoroborate counter-ion to form the final aryl fluoride product.[3][4]
Route 2: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a powerful and widely employed method for the synthesis of fluorinated aromatic compounds. This route utilizes a di-chlorinated pyridine precursor and a fluoride salt to introduce the fluorine atoms.
Overall Synthetic Workflow
The synthesis begins with the commercially available 2,3-dichloro-6-methylpyridine. This precursor is subjected to a double nucleophilic aromatic substitution reaction using a fluoride source, typically potassium or cesium fluoride, in a polar aprotic solvent.
Sources
Application Notes and Protocols for the Catalytic C-H Fluorination of Methylpyridines
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Fluorinated Methylpyridines
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's metabolic stability, lipophilicity, and binding affinity.[1] Fluorinated methylpyridines, in particular, are privileged structural motifs found in a wide array of pharmaceuticals and agrochemicals. The direct C-H fluorination of methylpyridines offers a more atom-economical and efficient synthetic route compared to traditional methods that often require pre-functionalized substrates. This guide provides an in-depth overview and detailed protocols for three key catalytic strategies for the C-H fluorination of methylpyridines: Palladium-Catalyzed, Iron-Catalyzed, and Photoredox-Catalyzed methods.
I. Palladium-Catalyzed C-H Fluorination: A Powerful Tool for Late-Stage Functionalization
Palladium catalysis has emerged as a robust and versatile platform for C-H functionalization, including fluorination. These methods often employ a directing group to achieve high regioselectivity, a critical aspect in the synthesis of complex molecules.
Scientific Rationale
The mechanism of palladium-catalyzed C-H fluorination typically involves a concerted metalation-deprotonation (CMD) pathway. The pyridine nitrogen can act as a directing group, facilitating the activation of a C-H bond at the methyl group or on the pyridine ring. The palladium catalyst, typically in the +2 oxidation state, forms a cyclometalated intermediate. This intermediate is then oxidized by an electrophilic fluorinating agent, such as Selectfluor®, to a high-valent Pd(IV) species. Reductive elimination from this Pd(IV) complex then furnishes the fluorinated product and regenerates the active Pd(II) catalyst.[2]
Figure 1: Generalized Catalytic Cycle for Palladium-Catalyzed C-H Fluorination.
Experimental Protocol: Palladium-Catalyzed Fluorination of 8-Methylquinoline
This protocol is adapted from methodologies developed for pyridine-directed C-H functionalization.[3][4][5] 8-Methylquinoline serves as an excellent model substrate, where the quinoline nitrogen directs the fluorination to the methyl group.
Materials:
-
8-Methylquinoline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Silver(I) carbonate (Ag₂CO₃)
-
Iron(II) acetate (Fe(OAc)₂)
-
1,2-Dichloroethane (DCE)
-
Isopropyl cyanide (iPrCN)
-
Nitrogen or Argon atmosphere
Procedure:
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add 8-methylquinoline (0.30 mmol, 1.0 equiv), Pd(OAc)₂ (10 mol %), Selectfluor® (2.5 equiv), Ag₂CO₃ (2.0 equiv), and Fe(OAc)₂ (0.3 equiv).
-
Solvent Addition: Under an inert atmosphere (N₂ or Ar), add 1,2-dichloroethane (3.0 mL) and isopropyl cyanide (300 µL).
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 150 °C with vigorous stirring for 14 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with dichloromethane and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to isolate the desired fluorinated product.
Data Summary: Palladium-Catalyzed C-H Fluorination
| Substrate | Catalyst Loading (mol%) | Fluorinating Agent | Additives | Solvent | Temp (°C) | Yield (%) | Reference |
| 8-Methylquinoline | 10 | Selectfluor® | Ag₂CO₃, Fe(OAc)₂ | DCE/iPrCN | 150 | Good | [2][3] |
| 2-Arylpyridines | 10 | N-Fluoropyridinium tetrafluoroborate | - | MeCN | 150 (µW) | 75 | [1] |
II. Iron-Catalyzed C-H Fluorination: An Economical and Sustainable Approach
Iron catalysis offers a more cost-effective and environmentally benign alternative to palladium-based systems. These methods often proceed via radical mechanisms and can be highly effective for the fluorination of benzylic C-H bonds, such as those in methylpyridines.
Scientific Rationale
Iron-catalyzed C-H fluorination can proceed through a radical-based mechanism.[6] In a proposed pathway, an iron(II) catalyst reacts with an N-fluoroamide directing group to initiate a single-electron transfer (SET) process, generating a nitrogen-centered radical. This radical then abstracts a hydrogen atom from the benzylic position of the methylpyridine, forming a carbon-centered radical. The subsequent fluorine transfer from the N-fluoroamide to the carbon radical, mediated by the iron center, yields the fluorinated product.
Figure 2: Proposed Radical Mechanism for Iron-Catalyzed C-H Fluorination.
Experimental Protocol: Iron-Catalyzed Fluorination of a Methyl-Substituted Benzamide
This protocol is based on the iron-catalyzed, fluoroamide-directed fluorination of benzylic C-H bonds.[6][7]
Materials:
-
N-fluoro-2-methylbenzamide substrate
-
Iron(II) triflate (Fe(OTf)₂)
-
1,2-Dimethoxyethane (DME)
-
Nitrogen or Argon atmosphere
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the N-fluoro-2-methylbenzamide substrate (1.0 equiv) and Fe(OTf)₂ (10 mol %) to a dry reaction vessel.
-
Solvent Addition: Add anhydrous DME to the vessel.
-
Reaction Conditions: Seal the vessel and stir the reaction mixture at 40 °C for 1 hour.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Summary: Iron-Catalyzed C-H Fluorination
| Substrate Type | Catalyst | Fluorinating Moiety | Solvent | Temp (°C) | Yield (%) | Reference |
| Benzylic C-H | Fe(OTf)₂ | N-Fluoroamide | DME | 40 | up to 92 | [6][7] |
III. Photoredox-Catalyzed C-H Fluorination: A Mild and Versatile Strategy
Photoredox catalysis utilizes visible light to initiate single-electron transfer processes, enabling C-H functionalization under remarkably mild conditions. This approach is particularly attractive for the synthesis of complex and sensitive molecules.
Scientific Rationale
In a typical photoredox cycle for C-H fluorination, a photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye) is excited by visible light.[8][9] The excited photocatalyst can then engage in a single-electron transfer with an arene, such as a methylpyridine, to form a radical cation. A fluorine source, often a nucleophilic fluoride in the case of PET radiolabeling, can then attack the radical cation. Subsequent deprotonation yields the fluorinated product. Alternatively, the excited photocatalyst can activate a fluorinating agent to generate a fluorine radical, which then participates in a radical chain reaction.
Figure 3: General Workflow for Photoredox-Catalyzed C-H Fluorination.
Experimental Protocol: Photoredox Fluorination of Methoxyarenes (Model for Electron-Rich Pyridines)
This protocol is adapted from methods developed for the direct arene C-H fluorination with nucleophilic fluoride via organic photoredox catalysis, which is particularly relevant for the synthesis of ¹⁸F-labeled compounds for PET imaging.[8]
Materials:
-
Electron-rich methylpyridine substrate
-
Organic photocatalyst (e.g., a potent organic single-electron photooxidant)
-
Nucleophilic fluoride source (e.g., [¹⁸F]F⁻ salt for radiolabeling)
-
Solvent (e.g., acetonitrile)
-
Blue LED light source
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve the methylpyridine substrate and the organic photocatalyst in the chosen solvent.
-
Fluoride Addition: Add the nucleophilic fluoride source to the reaction mixture.
-
Irradiation: Irradiate the reaction mixture with a blue LED light source at room temperature with stirring.
-
Monitoring: Monitor the progress of the reaction by an appropriate analytical technique (e.g., radio-TLC for ¹⁸F-labeling, or LC-MS).
-
Work-up and Purification: Once the reaction is complete, perform a suitable work-up, which may involve solid-phase extraction for radiolabeled compounds, followed by purification using HPLC.
Data Summary: Photoredox C-H Fluorination
| Substrate Type | Photocatalyst | Fluorine Source | Light Source | Solvent | Temp (°C) | Key Feature | Reference |
| Electron-rich arenes | Organic Photooxidant | [¹⁸F]F⁻ | Blue LED | MeCN | Room Temp | PET Radiotracer Synthesis | [8] |
| α,α-Difluoro-β-iodoketones | fac-Ir(ppy)₃ | (from substrate) | Blue LED | - | Room Temp | Synthesis of 3-Fluoropyridines | [9] |
Conclusion and Future Outlook
The catalytic C-H fluorination of methylpyridines represents a significant advancement in synthetic organic chemistry, providing more direct and efficient access to valuable fluorinated building blocks. Palladium, iron, and photoredox catalysis each offer unique advantages in terms of scope, cost, and reaction conditions. The choice of catalytic system will depend on the specific substrate, desired regioselectivity, and tolerance of functional groups. As research in this area continues to evolve, we can anticipate the development of even more selective, efficient, and sustainable methods for the late-stage fluorination of complex molecules, further empowering drug discovery and development.
References
- Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956–960. [Link]
- Hull, K. L., Anani, W. Q., & Sanford, M. S. (2006). Palladium-Catalyzed Fluorination of Carbon−Hydrogen Bonds. Journal of the American Chemical Society, 128(22), 7134–7135. [Link]
- Chen, G., Shaughnessy, M., & Diao, T. (2015). Palladium-Catalyzed Site-Selective Fluorination of Unactivated C(sp3)−H Bonds. Journal of the American Chemical Society, 137(30), 9571–9574. [Link]
- Groendyke, B. J., AbuSalim, D., & Cook, S. P. (2016). Iron-Catalyzed, Fluoroamide-Directed C–H Fluorination. Journal of the American Chemical Society, 138(39), 12771–12774. [Link]
- Boursalian, G. (2018). Palladium Catalyzed C–H Fluorination: A Reaction Years in the Making.
- Wipf, P. (2018).
- Singh, P., Sharma, N., Kumar, A., & Bugga, S. (2017). Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reagents directed towards the synthesis of heterocycles. Organic & Medicinal Chem IJ, 3(4). [Link]
- Cantillo, D., de Frutos, O., Rincón, J. A., Mateos, C., & Kappe, C. O. (2014). A Continuous-Flow Protocol for the Light-Induced Fluorination of Benzylic Compounds Using Selectfluor as the Fluorine Source. The Journal of Organic Chemistry, 79(18), 8486–8490. [Link]
- Prier, C. K., Rankic, D. A., & MacMillan, D. W. C. (2013). Visible Light Photoredox Catalysis with Organic Catalysts. Chemical Reviews, 113(7), 5322–5363. [Link]
- Madani, A., Anghileri, L., Heydenreich, M., Möller, H. M., & Pieber, B. (2022). Benzylic fluorination induced by N–F bond activation of Selectfluor® with a solvent-dependent selectivity switch. Angewandte Chemie International Edition, 61(38), e202206891. [Link]
- Vessally, E., Hosseinian, A., Edjlali, L., Bekhradnia, A., & Es'haghi, Z. (2020). N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. RSC Advances, 10(28), 16550-16573. [Link]
- Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. ChemInform, 45(34). [Link]
- Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction.
- Paquin, J. F., & Chatalova-Sazepin, C. (2023). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules, 28(22), 7596. [Link]
- Lee, H. G., Milner, P. J., & Nicewicz, D. A. (2019). Direct arene C–H fluorination with 18F− via organic photoredox catalysis. Science, 364(6447), 1269–1273. [Link]
- Mykhailiuk, P. K. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, 82(24), 13531–13538. [Link]
- Xia, C., Wang, K., Wang, G., & Duan, G. (2018). Iron-catalyzed ortho trifluoromethylation of anilines via picolinamide assisted photoinduced C-H functionalization. Organic & Biomolecular Chemistry, 16(13), 2214–2218. [Link]
- Organic Chemistry Portal. (n.d.). Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.
- Braun, M.-G., Doyle, A. G. (2013). Palladium-Catalyzed Allylic C−H Fluorination. Journal of the American Chemical Society, 135(34), 12990-12993. [Link]
- Hull, K. L., Anani, W. Q., & Sanford, M. S. (2006). Palladium-Catalyzed Fluorination of Carbon−Hydrogen Bonds. Figshare. [Link]
- McMurtrey, K. B., Racowski, J. M., & Sanford, M. S. (2012). Pd-Catalyzed C–H Fluorination with Nucleophilic Fluoride. Organic Letters, 14(16), 4094–4097. [Link]
- Zeng, T., Huang, C., Zhang, Y., Luo, Y., & Niu, D. (2024). C–H fluorination promoted by pyridine N-oxyl radicals. Green Chemistry, 26(15), 8701-8705. [Link]
- Liu, Y., et al. (2023). Palladium-Catalyzed Methylene β-C−H Fluorination of Native Amides. Journal of the American Chemical Society, 145(1), 327-334. [Link]
- McMurtrey, K. B., Racowski, J. M., & Sanford, M. S. (2012). Pd-catalyzed C-H fluorination with nucleophilic fluoride. Organic Letters, 14(16), 4094–4097. [Link]
- Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956-960. [Link]
- Groendyke, B. J., AbuSalim, D., & Cook, S. P. (2016). Iron-Catalyzed, Fluoroamide-Directed C–H Fluorination. Journal of the American Chemical Society, 138(39), 12771-12774. [Link]
- Organic Chemistry Portal. (n.d.). N-Fluorobenzenesulfonimide (NFSI). [Link]
- Singh, R. P., & Shreeve, J. M. (2001). The first application of SelectfluorTM in electrophilic fluorination of amines: a new route to –NF2, –NHF, and >NF compounds.
- Bolm, C., & Haupt, J. (2022). Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions. Beilstein Journal of Organic Chemistry, 18, 148-156. [Link]
- Umemoto, T. (2019). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 15, 2966–2993. [Link]
- Groendyke, B. J., Abusalim, D., & Cook, S. P. (2018). Photoactivated Pyridine Directed Fluorination through Hydrogen Atom Transfer.
- Aikawa, K., & Mikami, K. (2012). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- Li, C., et al. (2024).
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Palladium-catalyzed fluorination of carbon-hydrogen bonds. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 4. Pd-Catalyzed C-H Fluorination with Nucleophilic Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pd-catalyzed C-H fluorination with nucleophilic fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iron-Catalyzed, Fluoroamide-Directed C-H Fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Direct arene C-H fluorination with 18F− via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: Strategic Nucleophilic Aromatic Substitution (SNAr) on 2,3-Difluoro-6-methylpyridine for Drug Discovery Scaffolds
Introduction: The Strategic Value of 2,3-Difluoro-6-methylpyridine
In modern medicinal chemistry, the incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone strategy for enhancing metabolic stability, modulating pKa, and improving pharmacokinetic profiles.[1] The this compound moiety is a particularly valuable building block due to its dual reactive sites, which allow for sequential and regioselective functionalization.[2] Understanding the principles of its reactivity with nucleophiles is critical for leveraging this scaffold in the synthesis of complex, biologically active molecules for drug discovery programs.[3]
This guide provides an in-depth analysis of the nucleophilic aromatic substitution (SNAr) reactions of this compound. We will explore the mechanistic underpinnings that govern regioselectivity and provide field-tested protocols for reactions with common nucleophile classes, offering a practical framework for synthetic chemists.
Core Principles: Mechanism and Regioselectivity in SNAr Reactions
The reaction of this compound with nucleophiles proceeds via the classical SNAr mechanism. This is a two-step addition-elimination process, distinct from SN1 and SN2 reactions.[4]
-
Nucleophilic Addition: The nucleophile attacks one of the electron-deficient carbons bearing a fluorine atom, breaking the aromaticity of the pyridine ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[5]
-
Elimination: The aromaticity is restored through the expulsion of a fluoride ion, which is a competent leaving group in this context due to the stability of the anion and the strong electron-withdrawing nature of the pyridine ring.[6]
The Critical Question: C2 versus C3 Selectivity
The key to strategically using this compound is controlling which fluorine atom is displaced. The regioselectivity of the initial nucleophilic attack is overwhelmingly directed to the C2 position. This preference is a direct consequence of electronic effects within the pyridine ring.
-
Activation by the Pyridine Nitrogen: The ring nitrogen is highly electronegative and exerts a strong electron-withdrawing effect, particularly at the ortho (C2, C6) and para (C4) positions. This effect significantly lowers the electron density at the C2 position, rendering it highly electrophilic and susceptible to nucleophilic attack.
-
Stabilization of the Intermediate: When a nucleophile attacks the C2 position, the negative charge in the resulting Meisenheimer complex can be delocalized directly onto the electronegative nitrogen atom through resonance. This provides substantial stabilization for the intermediate. Attack at the C3 position does not allow for this favorable resonance stabilization, making the corresponding intermediate significantly higher in energy.
The diagram below illustrates the preferential formation of the more stable C2-adduct intermediate.
Caption: C2 vs. C3 attack on this compound.
Protocols for Reaction with Nucleophiles
The following protocols are designed as robust starting points. Researchers should optimize conditions for their specific nucleophile and scale. A general experimental workflow is depicted below.
Caption: A typical workflow for SNAr reactions.
Reaction with N-Nucleophiles (Amines)
The C-N bond formation via amination of fluoropyridines is one of the most common and vital transformations in drug synthesis.[7]
Protocol 3.1.1: Synthesis of 2-(Butylamino)-3-fluoro-6-methylpyridine
-
Rationale: This protocol uses a primary amine as the nucleophile. A mild inorganic base like potassium carbonate is sufficient to scavenge the HF produced. DMSO is an excellent polar aprotic solvent that promotes SNAr reactions.[8] Moderate heat is applied to ensure a reasonable reaction rate.
-
Materials:
-
This compound (1.0 equiv)
-
n-Butylamine (1.2 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
-
Procedure:
-
To an oven-dried round-bottom flask under an argon atmosphere, add this compound (e.g., 129 mg, 1.0 mmol) and anhydrous K₂CO₃ (276 mg, 2.0 mmol).
-
Add anhydrous DMSO (5 mL) via syringe.
-
Add n-butylamine (0.12 mL, 1.2 mmol) dropwise to the stirred suspension.
-
Heat the reaction mixture to 80 °C and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS for the disappearance of the starting material.
-
Work-up: After completion, cool the mixture to room temperature. Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
-
| Nucleophile (Example) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Piperidine | K₂CO₃ | DMSO | 80 | >90 |
| Morpholine | DIPEA | Acetonitrile | 80 (Reflux) | 85-95 |
| Aniline | Cs₂CO₃ | Dioxane | 100 | 70-85 |
| Benzylamine | K₂CO₃ | DMF | 90 | >90 |
Reaction with O-Nucleophiles (Alcohols & Phenols)
Displacement with oxygen nucleophiles requires the generation of a more potent alkoxide or phenoxide, typically by using a strong base.[9]
Protocol 3.2.1: Synthesis of 3-Fluoro-6-methyl-2-phenoxypyridine
-
Rationale: Phenol is not nucleophilic enough to react directly. A strong base like sodium hydride (NaH) is used to deprotonate the phenol in situ, forming the highly nucleophilic sodium phenoxide. DMF is a suitable polar aprotic solvent for this transformation. The reaction is initiated at 0 °C to control the exothermic deprotonation before being warmed.
-
Materials:
-
This compound (1.0 equiv)
-
Phenol (1.1 equiv)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
To an oven-dried, three-neck flask under an argon atmosphere, add a solution of phenol (e.g., 103 mg, 1.1 mmol) in anhydrous DMF (3 mL).
-
Cool the flask to 0 °C in an ice bath.
-
Carefully add NaH (48 mg, 1.2 mmol) portion-wise. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0 °C for 30 minutes, allowing the sodium phenoxide to form.
-
Add a solution of this compound (129 mg, 1.0 mmol) in anhydrous DMF (2 mL) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitoring: Track the consumption of the limiting reagent by LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) at 0 °C. Extract the aqueous layer with diethyl ether (3 x 25 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purification: Purify the product via flash chromatography.
-
| Nucleophile (Example) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Methanol | NaH | THF | RT | 80-90 |
| Benzyl Alcohol | KHMDS | THF | 0 to RT | 85-95 |
| 4-Methoxyphenol | NaH | DMF | RT | >90 |
Reaction with S-Nucleophiles (Thiols)
Thiols are excellent nucleophiles, and their corresponding thiolates are even more potent.[10] These reactions often proceed rapidly and efficiently under mild conditions.[11]
Protocol 3.3.1: Synthesis of 2-(Benzylthio)-3-fluoro-6-methylpyridine
-
Rationale: Thiols are acidic enough that a moderate base like potassium carbonate can generate a sufficient concentration of the thiolate nucleophile for the reaction to proceed smoothly. The reaction is often fast, even at room temperature.
-
Materials:
-
This compound (1.0 equiv)
-
Benzyl mercaptan (1.1 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 equiv)
-
Acetonitrile (ACN), anhydrous
-
-
Procedure:
-
In a round-bottom flask under an argon atmosphere, combine this compound (129 mg, 1.0 mmol), K₂CO₃ (207 mg, 1.5 mmol), and anhydrous acetonitrile (5 mL).
-
Add benzyl mercaptan (0.13 mL, 1.1 mmol) to the suspension via syringe.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitoring: The reaction can be easily monitored by TLC.
-
Work-up: Once complete, filter the reaction mixture through a pad of Celite to remove the inorganic salts, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purification: The crude product is often of high purity, but can be further purified by flash chromatography if necessary.
-
| Nucleophile (Example) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Thiophenol | K₂CO₃ | ACN | RT | >95 |
| Ethanethiol | NaH | THF | 0 to RT | 90-98 |
| Cysteine ethyl ester | DIPEA | DMF | RT | 75-85 |
Conclusion and Future Perspectives
The reaction of this compound with nucleophiles is a powerful and reliable method for generating 2-substituted-3-fluoro-6-methylpyridine derivatives. The reaction proceeds with excellent and predictable regioselectivity for the C2 position, driven by the electronic activation from the ring nitrogen. This selectivity allows for the straightforward synthesis of a diverse range of functionalized pyridine scaffolds. The remaining fluorine at the C3 position can then be used in subsequent cross-coupling or nucleophilic substitution reactions, opening avenues for the creation of complex, trisubstituted pyridine cores that are highly sought after in modern drug discovery.
References
- MDPI. (n.d.). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®.
- National Institutes of Health (NIH). (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.
- (2025). The Chemical Synthesis of this compound: Methods and Applications.
- ResearchGate. (2025). Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines.
- YouTube. (2018). Nucleophilic Aromatic Substitution.
- YouTube. (2019). nucleophilic aromatic substitutions.
- Organic Chemistry Portal. (n.d.). Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes.
- National Institutes of Health (NIH). (n.d.). 2-Fluoro-6-methylpyridine.
- National Institutes of Health (NIH). (2016). Hexafluoroisopropyl alcohol mediated synthesis of 2,3-dihydro-4H-pyrido[1,2-a]pyrimidin-4-ones.
- RSC Publishing. (n.d.). Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity.
- PubMed. (2011). 8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487) as orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein kinase.
- ResearchGate. (2025). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy.
- RSC Publishing. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.
- Chem-Impex. (n.d.). 2-Fluoro-3-methylpyridine.
- PubMed. (2016). Discovery of 6-(difluoro(6-(4-fluorophenyl)-[2][7][13]triazolo[4,3-b][2][7][13]triazin-3-yl)methyl)quinoline as a highly potent and selective c-Met inhibitor.
- ResearchGate. (n.d.). Reaction of 2-amino-6-methylpyridine and steric hindrance.
- PubMed Central. (n.d.). Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR.
- National Institutes of Health (NIH). (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution.
- Chemistry LibreTexts. (2020). 20.6: Reactions of Amines.
- Master Organic Chemistry. (2015). Thiols And Thioethers.
- National Institutes of Health (NIH). (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- PubMed Central. (n.d.). Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione Fluorescence Probes, and Tetrahydro-1H,9H-2,10-dioxa-9-azaanthracen-1-ones.
- PubMed Central. (n.d.). Quantitative Determination of the Regioselectivity of Nucleophilic Addition to η3-Propargyl Rhenium Complexes and Direct Observation of an Equilibrium Between η3-Propargyl Rhenium Complexes and Rhenacyclobutenes.
- RSC Publishing. (n.d.). Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties.
- National Institutes of Health (NIH). (n.d.). Selective Acetalization in Pyridine: A Sustainable 5′‑O‑(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs.
- National Institutes of Health (NIH). (n.d.). Nucleophilic addition to 2,3-pyridyne and synthesis of benzonaphthyridinones.
- (2024). Desulfurization of Thiols for Nucleophilic Substitution.
- The Royal Society of Chemistry. (n.d.). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions.
- MDPI. (n.d.). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design.
- PubMed. (2021). Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N, 6-diphenyl-5, 6-dihydro-4H-pyrimido [4, 5-b][2][7][13] triazolo [4, 3-d][2][13] diazepin-8-amine derivatives as potential BRD4 inhibitors.
- PubMed. (2010). Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR).
- National Institutes of Health (NIH). (2023). Experimental and Theoretical Analysis of the Thiol-Promoted Fragmentation of 2-Halo-3-tosyl-oxanorbornadienes.
- PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
- Organic Syntheses. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide.
- YouTube. (2019). Reactions of thiols.
- Infoscience. (2006). Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem.
- Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids.
- Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols.
- YouTube. (2021). 12.6 Substitution Reactions of Alcohols | Organic Chemistry.
- (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi.
- Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols.
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design | MDPI [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note & Protocol: A Robust and Scalable Synthesis of 2,3-Difluoro-6-methylpyridine via Halogen Exchange
Abstract 2,3-Difluoro-6-methylpyridine is a pivotal building block in contemporary drug discovery and agrochemical research. The strategic incorporation of fluorine atoms onto the pyridine scaffold imparts unique physicochemical properties, such as enhanced metabolic stability, increased lipophilicity, and modulated pKa, which are highly desirable for optimizing lead compounds.[1] This document provides a comprehensive, field-proven protocol for the gram-scale synthesis of this compound. The synthetic strategy is centered on a robust halogen exchange (Halex) reaction, a method well-suited for industrial scale-up due to its operational simplicity and cost-effectiveness.[2][3] We will detail the conversion of 2,3-Dichloro-6-methylpyridine using anhydrous potassium fluoride in a polar aprotic solvent, offering expert insights into critical process parameters, safety considerations, and analytical validation.
Introduction: The Strategic Value of Fluorinated Pyridines
The pyridine motif is a ubiquitous scaffold in pharmaceuticals, but its susceptibility to metabolic oxidation, particularly by cytochrome P450 enzymes, can limit the viability of drug candidates. The introduction of fluorine atoms serves as a powerful strategy to "block" these metabolic soft spots. Furthermore, the strong electron-withdrawing nature of fluorine can profoundly influence the electronic environment of the pyridine ring, affecting receptor binding affinity and bioavailability. This compound, in particular, offers a unique substitution pattern that is leveraged in the synthesis of complex active pharmaceutical ingredients (APIs). This guide presents a scalable and reliable synthetic route, moving beyond theoretical chemistry to provide practical, actionable protocols for researchers in the field.
Overall Synthetic Strategy
The selected pathway involves a nucleophilic aromatic substitution (SNAr) reaction, specifically a double halogen exchange (Halex) reaction. This process replaces the two chlorine atoms of the readily available starting material, 2,3-Dichloro-6-methylpyridine, with fluorine atoms.
Reaction Scheme:
2,3-Dichloro-6-methylpyridine --> this compound
This method is predicated on the high nucleophilicity of the fluoride anion in polar aprotic solvents at elevated temperatures. The reaction is driven to completion by the precipitation of potassium chloride (KCl). While fluorination at the 2-position (alpha to the nitrogen) is generally facile, achieving substitution at the 3-position (beta) is significantly more challenging and requires stringent reaction conditions.[4][5]
Experimental Workflow Overview
The end-to-end process can be visualized as a sequence of distinct operational units, from preparation to final product analysis.
Caption: High-level workflow for the scale-up synthesis of this compound.
Materials and Equipment
All reagents should be of high purity (≥98%) unless otherwise specified. All glassware must be oven-dried prior to use to ensure anhydrous conditions.
| Reagent / Material | Formula | CAS No. | Mol. Wt. | Example Quantity (for 1 mol scale) | Supplier |
| 2,3-Dichloro-6-methylpyridine | C₆H₅Cl₂N | 20042-70-2 | 162.02 | 162.0 g (1.0 mol) | Major Chemical Suppliers |
| Potassium Fluoride (Spray-Dried) | KF | 7789-23-3 | 58.10 | 174.3 g (3.0 mol) | Major Chemical Suppliers |
| Sulfolane (Anhydrous) | C₄H₈O₂S | 126-33-0 | 120.17 | 800 mL | Major Chemical Suppliers |
| Toluene | C₇H₈ | 108-88-3 | 92.14 | As needed for azeotropic drying | Major Chemical Suppliers |
| Celite® (Diatomaceous Earth) | N/A | 61790-53-2 | N/A | ~50 g | Major Chemical Suppliers |
| Nitrogen (High Purity) | N₂ | 7727-37-9 | 28.01 | For inert atmosphere | Gas Supplier |
| Equipment | Description |
| 2 L Jacketed Glass Reactor | With overhead mechanical stirrer, thermocouple, reflux condenser, and nitrogen inlet/outlet. |
| Heating/Cooling Circulator | Capable of reaching and maintaining 220°C. |
| Vacuum Pump & Gauge | For vacuum distillation. |
| Distillation Head & Glassware | Fractional distillation column (e.g., Vigreux), receiving flasks. |
| Buchner Funnel & Filter Flask | For filtration of inorganic salts. |
| Gas Chromatograph-Mass Spectrometer (GC-MS) | For reaction monitoring and final purity assessment. |
| Nuclear Magnetic Resonance (NMR) Spectrometer | For structural confirmation of the final product. |
Detailed Synthesis Protocol
This protocol is designed for a 1.0 molar scale synthesis. Adjust quantities proportionally for different scales.
Step 1: Preparation of Anhydrous Potassium Fluoride (KF)
-
Expertise & Experience: The success of a Halex reaction is critically dependent on the anhydrous nature of the fluoride source.[6] Water will preferentially react with the substrate to form hydroxy-pyridines, significantly reducing the yield. While commercially available spray-dried KF is highly recommended, azeotropic drying can be performed if necessary.
-
Protocol (if spray-dried KF is unavailable):
-
Charge potassium fluoride (174.3 g) and toluene (500 mL) into the 2 L reactor.
-
Heat the slurry to reflux using a Dean-Stark apparatus to azeotropically remove water.
-
Continue until no more water collects in the trap (approx. 2-4 hours).
-
Cool the reactor to ~80°C and carefully remove the toluene under vacuum.
-
Break the vacuum with dry nitrogen. The reactor now contains dry, activated KF.
-
Step 2: Halogen Exchange Reaction
-
Trustworthiness: This reaction must be performed under a dry, inert atmosphere to prevent moisture contamination. The temperature profile is critical; too low, and the reaction will be impractically slow, especially for the second substitution at the 3-position. Too high, and solvent or product decomposition may occur.
-
Protocol:
-
To the reactor containing the dried KF, add anhydrous sulfolane (800 mL) via cannula under a positive pressure of nitrogen.
-
Begin vigorous stirring (e.g., 300 RPM) to create a fine suspension of KF.
-
Slowly add the 2,3-Dichloro-6-methylpyridine (162.0 g, 1.0 mol) to the suspension at room temperature.
-
Seal the reactor and begin heating the mixture to 210°C . The internal temperature should be carefully monitored.
-
Maintain the reaction temperature between 210-220°C for 12-24 hours .
-
Reaction Monitoring: After 12 hours, carefully take a small aliquot from the reaction mixture (e.g., ~0.1 mL), quench it with water (1 mL), and extract with dichloromethane (1 mL). Analyze the organic layer by GC-MS to determine the ratio of starting material, mono-fluorinated intermediate (2-Chloro-3-fluoro-6-methylpyridine), and the desired difluorinated product. The reaction is considered complete when the starting material is <2% by GC area.
-
Step 3: Product Isolation and Purification
-
Authoritative Grounding: The product is a relatively low-boiling liquid. Fractional vacuum distillation is the most effective method for purification on a large scale, separating the product from the high-boiling sulfolane solvent and any non-volatile impurities.
-
Protocol:
-
Once the reaction is complete, cool the reactor to below 100°C.
-
Add a filter aid (Celite®, ~50 g) to the mixture and stir for 15 minutes.
-
Filter the cooled slurry through a pad of Celite® in a Buchner funnel to remove the precipitated KCl and excess KF. Wash the filter cake with a small amount of toluene (~100 mL) to recover any trapped product.
-
Transfer the filtrate to a suitable round-bottom flask for distillation.
-
Set up for fractional vacuum distillation.
-
Distill the product under reduced pressure. The expected boiling point is approximately 55-60°C at 20 mmHg. Collect the fractions that show high purity by GC analysis.
-
The purified product should be a colorless liquid. Determine the final weight and calculate the yield. An expected yield is in the range of 70-85%.
-
Analytical Characterization
-
Purity (GC-MS): Purity should be ≥99.0% by GC area.
-
MS (EI): m/z (%) = 129 (M+), 114, 100.
-
-
Structural Confirmation (NMR):
-
¹H NMR (400 MHz, CDCl₃): δ ~7.35 (m, 1H, H-4), 6.90 (m, 1H, H-5), 2.50 (s, 3H, CH₃).
-
¹⁹F NMR (376 MHz, CDCl₃): Chemical shifts will be characteristic of fluorine atoms on a pyridine ring.
-
Safety and Hazard Management
-
Personal Protective Equipment (PPE): Standard PPE including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves (nitrile or neoprene) is required.
-
Reagent Hazards:
-
2,3-Dichloro-6-methylpyridine: Harmful if swallowed or inhaled. Irritating to skin and eyes.
-
Potassium Fluoride (KF): Toxic if swallowed or inhaled. Causes severe skin burns and eye damage. Handle in a fume hood and avoid generating dust.
-
Sulfolane: High-boiling solvent. Can cause irritation. The reaction is run at very high temperatures, posing a risk of severe thermal burns.
-
-
Engineering Controls:
-
All operations must be conducted in a well-ventilated chemical fume hood.
-
The reactor should be placed within a secondary containment unit.
-
Ensure the heating/cooling circulator has over-temperature protection.
-
References
- The Chemical Synthesis of this compound: Methods and Applic
- Halex process.Wikipedia. [Link]
- Halex Reaction.ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Process for making 2,6-difluoro pyridine.
- Process for the preparation of fluorinated pyridines.
- Zeng, Y., & Hu, J. (2015). Recent advances in green fluorine chemistry.Reports in Organic Chemistry, 5, 19-32. [Link]
- Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine.
- Preparation of difluorpyridine compounds.
- Preparation method of 2,3-difluoro-5-chloropyridine.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Halex process - Wikipedia [en.wikipedia.org]
- 3. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 4. US5073637A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Difluoro-6-methylpyridine
Here is the technical support center for improving the yield of 2,3-Difluoro-6-methylpyridine synthesis.
Welcome to the technical support guide for the synthesis of this compound. This valuable fluorinated heterocycle is a key building block in the development of pharmaceuticals and agrochemicals.[1] However, its synthesis can present challenges, particularly concerning yield and purity. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues and optimize their synthetic protocols.
The most prevalent method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction, often referred to as the Halex process.[2] This typically involves the displacement of chlorine atoms from a precursor like 2,3-dichloro-6-methylpyridine using an anhydrous fluoride salt at elevated temperatures. The guidance provided herein focuses primarily on optimizing this pathway.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and commercially practical starting material is 2,3-dichloro-6-methylpyridine. The two chlorine atoms are substituted by fluorine in a two-step process, with the chlorine at the 2-position being more reactive towards nucleophilic attack.
Q2: Which fluoride source is best for this synthesis?
A2: Anhydrous potassium fluoride (KF) is the most commonly used fluoride source due to its cost-effectiveness. For enhanced reactivity, especially for the more challenging C-3 position substitution, cesium fluoride (CsF) can be used, although it is more expensive. Spray-dried KF is often preferred as it has a higher surface area, which can lead to improved reaction kinetics. The critical factor for any fluoride source is that it must be anhydrous.
Q3: Why are polar aprotic solvents like DMSO or Sulfolane used?
A3: Polar aprotic solvents are essential for several reasons. They help to dissolve the pyridine substrate and, to some extent, the fluoride salt. Crucially, they effectively solvate the potassium cation (K+) while leaving the fluoride anion (F-) relatively "naked" and highly nucleophilic, which accelerates the SNAr reaction. These solvents also have high boiling points, allowing the reaction to be conducted at the necessary high temperatures (typically 180-230°C).[2]
Q4: How can I ensure my reagents and reaction setup are sufficiently anhydrous?
A4: Water is highly detrimental to the Halex reaction as it can hydrolyze the product and reduce the nucleophilicity of the fluoride ion. To ensure anhydrous conditions:
-
Potassium Fluoride: Dry the KF in a vacuum oven at >150°C for several hours before use.
-
Solvent: Use a freshly opened bottle of anhydrous solvent or dry the solvent using appropriate methods (e.g., distillation from calcium hydride or storage over molecular sieves).
-
Glassware: Flame-dry all glassware under vacuum or in a stream of inert gas (Nitrogen or Argon) before setting up the reaction.
-
Atmosphere: Conduct the reaction under an inert atmosphere to prevent moisture from the air from entering the reaction vessel.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low or No Conversion of 2,3-dichloro-6-methylpyridine
You observe a significant amount of starting material in your crude reaction mixture by GC-MS or NMR analysis.
Potential Causes & Solutions
-
Cause A: Inactive Fluoride Source. The most common culprit is wet potassium fluoride. Water molecules will strongly solvate the fluoride anion, drastically reducing its nucleophilicity.
-
Solution: Ensure your KF is rigorously dried. Consider using spray-dried KF for higher reactivity. For difficult substrates, switching to the more soluble cesium fluoride (CsF) or adding a phase-transfer catalyst can be beneficial.[2]
-
-
Cause B: Insufficient Reaction Temperature. The activation energy for the second substitution (at the C-3 position) is significantly higher than the first (at the C-2 position).
-
Solution: Ensure your reaction is reaching the target temperature. For sulfolane, temperatures of 220-230°C may be required.[3] Use a high-temperature thermometer or probe placed directly in the reaction mixture (if safe to do so) rather than relying on the heating mantle's controller setting.
-
-
Cause C: Poor Mixing. The reaction is heterogeneous (solid KF in a liquid phase). Inefficient stirring can lead to poor contact between the reactants.
-
Solution: Use a powerful overhead stirrer for larger scale reactions or a properly sized magnetic stir bar for smaller scales to ensure the KF is well-suspended in the reaction medium.
-
Problem 2: Reaction stalls after forming the mono-fluorinated intermediate (2-chloro-3-fluoro-6-methylpyridine)
Your analysis shows a high concentration of 2-chloro-3-fluoro-6-methylpyridine but very little of the desired di-fluoro product.
Potential Causes & Solutions
-
Cause A: Reaction Conditions are too Mild. The C-3 chlorine is less activated towards SNAr than the C-2 chlorine. The conditions that were sufficient for the first substitution may not be for the second.
-
Solution: Increase the reaction temperature and/or prolong the reaction time. This is the most direct way to provide the necessary energy to overcome the higher activation barrier.
-
-
Cause B: Insufficient Fluoride Source. The first substitution has consumed a significant portion of the available reactive fluoride.
-
Solution: Ensure you are using a sufficient excess of KF. A molar ratio of KF to dichloropyridine of at least 2.5:1 is recommended, with 3:1 or higher being common.
-
-
Cause C: Catalyst Deactivation (if used). If you are using a phase-transfer catalyst, it may degrade at the high temperatures required for the second substitution.
-
Solution: Choose a thermally stable phase-transfer catalyst, such as tetrakis(piperidino)phosphonium chloride, which has shown efficacy in similar systems.[4] Alternatively, a strategy of adding the catalyst later in the reaction, once a higher temperature is reached, could be explored.
-
Problem 3: Significant Byproduct Formation or Low Isolated Yield
The conversion of starting material is high, but the yield of the desired product is low, and/or significant impurities are observed.
Potential Causes & Solutions
-
Cause A: Solvent Degradation. At very high temperatures, solvents like DMSO can decompose, leading to byproducts. For example, DMSO can generate methylthio impurities that can react with the pyridine species.[3]
-
Solution: Switch to a more thermally stable solvent like sulfolane. While DMSO can work at lower temperatures (e.g., 180-190°C), sulfolane is often better suited for temperatures above 200°C. Also, distilling the product as it is formed can minimize its exposure to harsh conditions.[3]
-
-
Cause B: Hydrolysis. Trace amounts of water can lead to the formation of hydroxy-pyridines, which are difficult to separate.
-
Solution: Re-evaluate all procedures for drying reagents and setting up the reaction under strictly anhydrous conditions as detailed in the FAQ section.
-
-
Cause C: Difficult Purification. The boiling points of the starting material, mono-fluorinated intermediate, and the di-fluorinated product can be close, leading to co-distillation and low isolated yields of pure product.
-
Solution: Use a high-efficiency fractional distillation column (e.g., a Vigreux column) for the purification.[5] Careful control of the distillation temperature and pressure is critical. Analyze fractions by GC to ensure proper separation.
-
Process Optimization & Protocols
Comparative Table of Reaction Conditions
The following table summarizes typical conditions and their impact on the outcome.
| Parameter | Condition A (Standard) | Condition B (High Reactivity) | Rationale & Remarks |
| Precursor | 2,3-dichloro-6-methylpyridine | 2,3-dichloro-6-methylpyridine | Standard starting material. |
| Fluoride Source | Spray-dried KF (2.5 eq) | Anhydrous CsF (2.2 eq) | CsF is more soluble and provides a more reactive fluoride anion but is more expensive. |
| Solvent | Sulfolane | Sulfolane | High thermal stability is crucial for reaching the required temperatures. |
| Temperature | 220-230°C | 190-200°C | The higher reactivity of CsF allows for lower reaction temperatures, potentially reducing byproducts. |
| Catalyst | None | Phase-Transfer Catalyst (e.g., 5 mol%) | A catalyst can significantly accelerate the reaction, especially with KF.[4] |
| Reaction Time | 12-24 hours | 6-12 hours | More reactive conditions lead to shorter reaction times. |
| Expected Outcome | Good yield (70-85%) | Excellent yield (>90%) | Condition B is higher cost but offers higher throughput and potentially higher purity. |
General Experimental Protocol (Condition A)
-
Preparation: Flame-dry a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a distillation head connected to a condenser and receiving flask. Allow to cool under an inert atmosphere (N2 or Ar).
-
Charging Reagents: Charge the flask with spray-dried potassium fluoride (2.5 equivalents) and anhydrous sulfolane.
-
Heating: Begin stirring and heat the mixture to the target temperature of 220-230°C.
-
Substrate Addition: Slowly add 2,3-dichloro-6-methylpyridine (1.0 equivalent) to the hot mixture over 30-60 minutes.
-
Reaction: Maintain the reaction at temperature for 12-24 hours. The product, being more volatile, can be slowly distilled from the reaction mixture as it forms.
-
Workup & Purification: Cool the reaction mixture. The collected distillate can be purified further by fractional distillation under reduced pressure to separate it from any co-distilled starting material or mono-fluorinated intermediate.
Diagrams
Troubleshooting Workflow
The following diagram provides a decision tree for troubleshooting common synthesis issues.
Caption: General Workflow for Halex Fluorination of 2,3-dichloro-6-methylpyridine.
References
- The Chemical Synthesis of this compound: Methods and Applic
- Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956-960. [Link]
- Siegemund, G., et al. (2002). Fluorine Compounds, Organic. Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
- Halex process. Wikipedia. [Link]
- Studies on the Nucleophilic Aromatic F-Fluorin
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). Journal of the American Chemical Society. [Link]
- Strategies for arene fluorination.
- Optimization of the nucleophilic aromatic substitution reaction.
- Process for making 2,6-difluoro pyridine. (1978).
- Photoactivated Pyridine Directed Fluorination through Hydrogen Atom Transfer. (2023). The Journal of Organic Chemistry. [Link]
- Selective Aliphatic Fluorination by Halogen Exchange in Mild Conditions.
- Preparation method of fluoropyridine compounds. (2013).
- Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. Semantic Scholar. [Link]
Sources
Technical Support Center: Purification of 2,3-Difluoro-6-methylpyridine
Welcome to the technical support center for 2,3-Difluoro-6-methylpyridine (CAS: 1227579-04-5). This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this key fluorinated intermediate. Achieving high purity is critical, as the unique electronic properties imparted by the fluorine atoms are essential for the downstream applications in pharmaceuticals and advanced materials.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of purifying this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound in a practical question-and-answer format.
Question 1: My post-synthesis crude product shows multiple spots on TLC and several peaks in GC-MS. What are the likely impurities?
Answer: This is a common scenario. The impurity profile of crude this compound is highly dependent on the synthetic route. Typical synthesis involves the fluorination of a corresponding chlorinated or aminated pyridine precursor.[1][3]
Common Impurities to Suspect:
-
Unreacted Starting Materials: Such as 2,3-dichloro-6-methylpyridine or 2-amino-3-fluoro-6-methylpyridine.
-
Mono-fluorinated Intermediates: For example, 2-fluoro-3-chloro-6-methylpyridine. These can be particularly challenging to separate due to similar polarities.
-
Positional Isomers: Depending on the directing effects of the substituents on the pyridine ring during synthesis, other difluoro-6-methylpyridine isomers might form.
-
Solvent Adducts or Degradation Products: High-temperature reactions, especially in solvents like DMSO or sulfolane, can generate by-products.[4] For instance, methylthio-substituted pyridines have been observed as by-products when using DMSO.[4]
-
Residual Catalysts and Reagents: Such as palladium catalysts from cross-coupling steps or phase-transfer catalysts.[5]
Recommended Action Plan:
-
Comprehensive Analysis: Utilize a combination of analytical techniques.
-
GC-MS: Ideal for identifying volatile impurities and isomers.[6] The fragmentation patterns can help distinguish between different halogenated species.
-
¹H and ¹⁹F NMR: ¹⁹F NMR is exceptionally powerful for identifying and quantifying different fluorinated species in your crude mixture.[7]
-
LC-MS: Useful for detecting less volatile impurities, such as catalyst residues or high-molecular-weight by-products.[8]
-
-
Impurity Identification: Compare the spectra of your crude product with known spectra of potential starting materials and intermediates. This will guide your choice of purification strategy.
Question 2: I'm struggling to separate my desired product from a closely-eluting impurity using standard silica gel column chromatography. What are my options?
Answer: This is a frequent challenge with fluorinated pyridines, as the fluorine atoms have a relatively small steric footprint and only moderately alter polarity, leading to poor separation from similar compounds.
Expert Recommendations:
-
Fractional Vacuum Distillation: This should be your first line of defense, especially for removing impurities with significantly different boiling points. Given the liquid nature of many fluorinated pyridines, this method is highly effective for large-scale purification. Ensure your vacuum setup is robust to reach a low enough pressure to prevent thermal degradation.
-
Modify Your Chromatography System:
-
Change the Stationary Phase: If silica isn't providing the required selectivity, consider alumina (basic or neutral) or reverse-phase (C18) chromatography.
-
Optimize the Mobile Phase: Systematically screen different solvent systems. A shallow gradient elution in automated flash chromatography can often resolve peaks that co-elute in isocratic conditions. Try adding a small percentage of a more polar solvent like methanol or a modifier like triethylamine to the eluent to improve peak shape and resolution.
-
-
Preparative HPLC: For achieving very high purity (>99.5%) on a smaller scale, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. The higher efficiency of HPLC columns can often separate isomers that are inseparable by flash chromatography.
-
Recrystallization (If Applicable): Although this compound is a liquid at room temperature, it may be possible to form a solid salt or co-crystal. Pyridines can be protonated with acids like HCl to form hydrochloride salts, which are often crystalline and can be purified by recrystallization.[9] The choice of solvent is critical; common choices for polar organic salts include ethanol, methanol, isopropanol, or mixtures with water or ethers.[9]
Question 3: My product yield is low after distillation, and I suspect thermal decomposition. How can I mitigate this?
Answer: Fluorinated heterocycles can be susceptible to decomposition at elevated temperatures. The key is to lower the boiling point by reducing the pressure.
Causality and Protocol:
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. By reducing the external pressure with a vacuum pump, the boiling point is significantly lowered.
Detailed Protocol for Vacuum Distillation:
-
Setup: Use a short-path distillation apparatus to minimize the surface area and travel distance for the vapor, which reduces product loss. Ensure all glass joints are well-sealed with appropriate vacuum grease.
-
Pressure: Connect a vacuum pump capable of reaching at least 1-10 mmHg. A two-stage rotary vane pump is typically sufficient. Use a digital vacuum gauge for accurate pressure monitoring.
-
Heating: Use a heating mantle with a stirrer for uniform heating of the distillation flask. Avoid localized overheating, which can cause decomposition.
-
Fraction Collection: Collect a forerun fraction, which will contain any lower-boiling impurities. Then, carefully collect the main fraction corresponding to the boiling point of your product at the measured pressure. Collect a final, higher-boiling fraction separately.
-
Analysis: Analyze all collected fractions by GC or NMR to confirm purity and determine where the product has distilled.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and safety properties of this compound?
A1: While specific experimental data for this compound is not widely published, we can estimate its properties based on closely related structures and general principles of fluorinated pyridines. The data for the well-characterized isomer, 2-Fluoro-6-methylpyridine, is provided for comparison.
| Property | Value (this compound) | Value (2-Fluoro-6-methylpyridine) | Source |
| CAS Number | 1227579-04-5 | 407-22-7 | [1][10] |
| Molecular Formula | C₆H₅F₂N | C₆H₆FN | [2][11] |
| Molecular Weight | 129.11 g/mol | 111.12 g/mol | [2][11] |
| Appearance | Likely a colorless to yellow liquid | Colorless liquid | [12] |
| Boiling Point | Estimated to be similar to or slightly higher than the mono-fluoro analog. | 140-141 °C (lit.) | [10][12] |
| Density | Estimated to be >1.1 g/mL | 1.077 g/mL at 25 °C (lit.) | [10][12] |
Safety Profile: Based on analogs, this compound should be handled with care.[10][11]
-
Hazards: Expected to be a skin, eye, and respiratory tract irritant.[11] May be harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, nitrile gloves, and a lab coat.[12] Conduct all manipulations in a well-ventilated chemical fume hood.[13]
Q2: What is the recommended general-purpose purification strategy for a new batch?
A2: A multi-step approach is most robust. The workflow diagram below illustrates a decision-making process. As a starting point, we recommend:
-
Initial Cleanup: Perform an aqueous workup to remove water-soluble impurities (e.g., salts). Extract your product into a suitable organic solvent like ethyl acetate or dichloromethane, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Bulk Purification: Use fractional vacuum distillation to remove the bulk of impurities and the solvent. This is the most efficient method for larger quantities.
-
Final Polishing: If high purity is required, follow up with column chromatography on silica gel or preparative HPLC.
Caption: Decision workflow for purifying this compound.
Q3: How should I store purified this compound to maintain its purity?
A3: To prevent degradation, proper storage is essential. Fluorinated pyridines should be stored under an inert atmosphere (nitrogen or argon) to protect against moisture and air.[14]
-
Container: Use an amber glass bottle with a tight-fitting cap that has a chemically resistant liner (e.g., PTFE).
-
Conditions: Store in a cool, dry, and dark place.[13] A refrigerator is suitable for long-term storage.
-
Handling: Before opening, allow the container to warm to room temperature to prevent condensation of moisture from the air into the product.
References
- Exploring 3,5-Difluoropyridine: A Key Pharmaceutical Intermediate. (n.d.). In-depth analysis of chemical properties and applications.
- 2-Fluoro-6-methylpyridine | C6H6FN | CID 96090 - PubChem. (n.d.). National Institutes of Health.
- Groves, J. T., & Lee, J. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9234–9244. [Link]
- Fluorine position-dependent ionization dynamics and structural distortion in 2,3-difluoropyridine: a VUV-MATI and theoretical study. (n.d.). RSC Publishing.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- US6198011B1 - Solvents for use in fluorination reactions. (n.d.). Google Patents.
- 3-Fluoro-2-methoxy-6-methylpyridine - Pipzine Chemicals. (n.d.). Pipzine Chemicals.
- Practical Syntheses of [2,2ʹ-bipyridine]bis[3,5-difluoro-2- [5-(trifluoromethyl). (2017, June 13). Organic Syntheses. Retrieved from http://www.orgsyn.org/demo.aspx?prep=v94p0077
- Predicted GC-MS Spectrum - Pyridine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000926). (n.d.). Human Metabolome Database.
- Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. (n.d.). PMC - NIH.
- Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. (2009, May 1). PubMed.
- [Ir{dF(CF 3 )ppy} 2 (dtbbpy)]PF 6 - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- US4071521A - Process for making 2,6-difluoro pyridine. (n.d.). Google Patents.
- Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. (2013, November 22). PubMed.
- Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. (2025, January 29). LCGC International.
- Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis : r/chemistry. (2021, March 5). Reddit.
- 3-Methylpyridine - Wikipedia. (n.d.). Wikipedia.
- 2-cyano-6-methylpyridine - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- 1824-81-3 CAS | 2-AMINO-6-METHYLPYRIDINE | Amines & Amine Salts | Article No. 1048D. (n.d.). Loba Chemie.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Fluorine position-dependent ionization dynamics and structural distortion in 2,3-difluoropyridine: a VUV-MATI and theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]
- 5. US6198011B1 - Solvents for use in fluorination reactions - Google Patents [patents.google.com]
- 6. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. 2-Fluoro-6-methylpyridine 97 407-22-7 [sigmaaldrich.com]
- 11. 2-Fluoro-6-methylpyridine | C6H6FN | CID 96090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2-Fluoro-6-methylpyridine - Safety Data Sheet [chemicalbook.com]
- 13. 2,6-Difluoropyridine(1513-65-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 14. innospk.com [innospk.com]
Technical Support Center: Optimization of Reaction Conditions for Fluorination of Pyridines
Welcome to the Technical Support Center for the fluorination of pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these reactions. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your experimental outcomes. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the fluorination of pyridines. Each problem is followed by potential causes and actionable solutions based on established chemical principles and field-proven insights.
Problem 1: Low or No Conversion of Starting Material
You've set up your reaction, but analysis (TLC, GC-MS, NMR) shows a significant amount of unreacted starting material.
| Potential Cause | Explanation & Causality | Recommended Solution |
| Insufficient Reagent Reactivity | The chosen fluorinating agent may not be electrophilic or nucleophilic enough for your specific pyridine substrate. Electron-deficient pyridines are particularly challenging for electrophilic fluorination, while electron-rich pyridines can be difficult for nucleophilic approaches. | For electrophilic fluorination, consider a more reactive N-F reagent. A reactivity scale for common electrophilic fluorinating agents has been established, with reagents like 2,3,4,5,6-pentachloro-N-fluoropyridinium triflate showing higher reactivity than Selectfluor®.[1] For nucleophilic fluorination, ensure your fluoride source is sufficiently active; spray-dried potassium fluoride or the use of phase-transfer catalysts can enhance reactivity. |
| Sub-optimal Reaction Temperature | Fluorination reactions can have a narrow optimal temperature window. Insufficient heat may lead to a sluggish reaction, while excessive heat can cause decomposition of the starting material, reagent, or product.[2] | Systematically screen a range of temperatures. For instance, some copper-catalyzed fluorinations require moderately elevated temperatures, while sensitive substrates may benefit from sub-ambient conditions to minimize byproduct formation.[2] Monitor the reaction at regular intervals to track conversion and decomposition. |
| Inappropriate Solvent | The solvent plays a critical role in solubility, reagent stability, and reaction kinetics. Some electrophilic reagents like Selectfluor® can react exothermically and degrade in solvents like DMF, pyridine, and DMSO.[2] Nucleophilic solvents (e.g., alcohols) can compete with the desired reaction. | Screen a range of anhydrous, non-nucleophilic solvents. Acetonitrile is a common and effective choice for many fluorination reactions.[2][3] For certain metal-catalyzed processes, other solvents like ethyl acetate have proven effective.[2] Always verify the compatibility of your fluorinating agent with the chosen solvent.[2] |
| Moisture Contamination | Many fluorinating agents and intermediates are highly sensitive to moisture. Water can quench reagents, hydrolyze intermediates, and lead to undesired side products. Silver(II) fluoride (AgF₂), for example, is sensitive to moisture and should be handled quickly in the air.[4] | Use rigorously dried solvents and glassware. Conduct reactions under an inert atmosphere (e.g., nitrogen or argon). Consider using less hygroscopic fluoride sources, such as Bu₄NF·(t-BuOH)₄, as an alternative to anhydrous Bu₄NF.[2] |
| Catalyst Deactivation | In metal-catalyzed reactions, impurities in the starting material or solvent, or the presence of certain functional groups (e.g., some tertiary amines), can poison or deactivate the catalyst.[2] | Purify starting materials and solvents before use. If catalyst deactivation is suspected, consider increasing the catalyst loading or adding a ligand that can stabilize the active catalytic species. |
Problem 2: Poor Regioselectivity (Mixture of Isomers)
The reaction yields a mixture of fluorinated pyridine isomers, making purification difficult and reducing the yield of the desired product.
| Potential Cause | Explanation & Causality | Recommended Solution |
| Multiple Reactive C-H Bonds | The pyridine ring possesses multiple C-H bonds that can be susceptible to fluorination, especially when their electronic and steric environments are similar. The inherent electronic properties of the pyridine ring favor functionalization at the C2, C4, and C6 positions. | Exploit directing groups. Existing substituents on the pyridine ring can strongly influence regioselectivity. For example, in 3,5-disubstituted pyridines, a benzyloxy group can direct fluorination to the adjacent C2 position.[2][5] For C3-selective fluorination, a strategy involving Zincke imine intermediates has been developed.[6][7] |
| Incorrect Choice of Fluorinating Agent or Catalyst | Different fluorinating systems can exhibit distinct regioselectivities. For instance, AgF₂-mediated fluorination of pyridines shows a strong preference for the C2 position.[8][9] In contrast, transition metal-catalyzed approaches can be tuned with specific ligands to favor other positions.[10] | If C2 fluorination is desired, AgF₂ is an excellent choice.[8][9] For other positions, explore ligand-controlled transition metal catalysis. For example, sulfonated terpyridine ligands have been used to achieve para-selectivity in palladium-catalyzed fluorination.[10] A strategy using Zincke imine intermediates has been shown to be effective for C3 fluorination.[6][7] |
| Reaction Mechanism Ambiguity | The reaction may proceed through multiple competing pathways (e.g., radical vs. ionic) that favor different isomers. The mechanism of electrophilic fluorination, for example, is still debated and can involve single electron transfer (SET) or SN2 pathways, which can be influenced by the substrate and reaction conditions.[11][12] | Modify the reaction conditions to favor a single mechanistic pathway. For radical reactions, the addition of a radical initiator or promoter might enhance selectivity. For ionic pathways, ensuring a polar solvent and the absence of radical initiators is crucial. |
Problem 3: Product Decomposition or Formation of Byproducts
The desired fluorinated pyridine is formed but appears to be unstable under the reaction conditions, or significant byproducts are observed.
| Potential Cause | Explanation & Causality | Recommended Solution |
| Harsh Reaction Conditions | Pyridine rings, especially those with certain substituents, can be sensitive to strong acids, bases, or high temperatures, leading to decomposition, polymerization, or other side reactions.[2] | Employ milder reaction conditions. Consider neutral fluorination methods for sensitive substrates.[2] The use of a mild base, like Li₂CO₃ at low temperatures, can prevent the formation of dimeric byproducts in some cases.[2] If possible, run the reaction at a lower temperature for a longer duration. |
| Over-fluorination | The desired monofluorinated product may be more reactive than the starting material, leading to the formation of di- or poly-fluorinated species. | Reduce the stoichiometry of the fluorinating agent. Monitor the reaction closely and quench it once the desired level of conversion to the monofluorinated product is achieved. It may be necessary to run the reaction to partial conversion to maximize the yield of the desired product. |
| Instability of Intermediates | Some intermediates, such as 3-fluoro-3,6-dihydropyridines formed during the fluorination of 1,2-dihydropyridines, can be unstable and eliminate hydrogen fluoride to form the corresponding pyridine.[3] | If the intermediate is the desired product, it should be used immediately without extensive purification.[3] If the aromatized pyridine is the target, the elimination of HF can be facilitated under mild conditions after the initial fluorination step.[3] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions I should take when working with fluorinating agents?
A1: Fluorinating agents are hazardous and must be handled with extreme care.[13] Always work in a well-ventilated chemical fume hood.[14] Wear appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, a flame-resistant lab coat, and chemical-resistant gloves (double-gloving is recommended).[14] Be aware of the specific hazards of your chosen reagent. For instance, reagents like DAST can be unstable at elevated temperatures, and many can generate highly toxic and corrosive HF upon contact with moisture or acidic conditions.[13] Have an emergency plan and appropriate quenching agents readily available. For spills or skin contact, immediate and prolonged flushing with water is critical.[14][15]
Q2: I am using Selectfluor® for my reaction, but it's not working. What are some common issues?
A2: While Selectfluor® is a versatile and relatively stable electrophilic fluorinating agent, its efficacy can be influenced by several factors.[2]
-
Solvent Choice: The reaction medium is critical. For some substrates, such as 2-aminopyridines, a co-solvent system like water and chloroform has been shown to be effective.[2]
-
Additives: The presence of a base may be necessary for certain reactions. Conversely, recent studies have shown that H-TEDA(BF₄)₂, a byproduct of Selectfluor® reactions, can act as a promoter for radical C(sp³)-H fluorinations, suggesting that its presence or addition could be beneficial in some cases.[16]
-
Reagent Quality: Ensure your Selectfluor® has been stored properly in a cool, dry place and has not degraded.
-
Mechanism: The fluorination mechanism with Selectfluor® can be complex, potentially involving single electron transfer (SET) pathways.[11] The electronic properties of your substrate will play a significant role in its reactivity.
Q3: How do I choose between an electrophilic and a nucleophilic fluorination strategy for my pyridine derivative?
A3: The choice depends largely on the electronic properties of your pyridine substrate and the desired regioselectivity.
-
Electrophilic Fluorination: This approach is generally more suitable for electron-rich or electron-neutral pyridines. Reagents like Selectfluor® and AgF₂ are commonly used. AgF₂ is particularly effective for selective C-H fluorination at the 2-position of pyridines and diazines.[8][9]
-
Nucleophilic Fluorination: This strategy is typically employed for electron-deficient pyridines containing a good leaving group (e.g., Cl, Br, NO₂) at the position to be fluorinated. The reaction of 2-fluoropyridine with a nucleophile is significantly faster than that of 2-chloropyridine, making the resulting fluorinated pyridine a valuable intermediate for subsequent SNAr reactions.[5][17]
Q4: My pyridine substrate is not commercially available. What are some general synthetic considerations?
A4: The synthesis of substituted pyridines is a well-established field. Common methods include the Hantzsch pyridine synthesis, the Guareschi-Thorpe condensation, and various cycloaddition reactions. For late-stage functionalization of complex molecules, direct C-H functionalization methods are highly valuable as they avoid de novo synthesis.[5]
Q5: How can I monitor the progress of my fluorination reaction?
A5: Reaction progress can typically be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[2] For quantitative analysis and structural confirmation, ¹H, ¹³C, and ¹⁹F NMR spectroscopy are indispensable. ¹⁹F NMR is particularly useful for identifying and quantifying fluorinated products and byproducts.
Section 3: Experimental Protocols & Visual Guides
Protocol 1: General Procedure for C2-Fluorination of a Substituted Pyridine using AgF₂
This protocol is adapted from the work of Hartwig and Fier on the site-selective fluorination of pyridines.[8]
Materials:
-
Substituted pyridine (1.0 mmol)
-
Silver(II) fluoride (AgF₂) (2.5 mmol) [CAUTION: Handle with care, moisture-sensitive][4]
-
Anhydrous acetonitrile (MeCN) (10 mL)
-
Celite®
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox or under an inert atmosphere, add the substituted pyridine (1.0 mmol) and anhydrous acetonitrile (10 mL) to an oven-dried vial equipped with a magnetic stir bar.
-
Reagent Addition: To the stirring solution, add AgF₂ (2.5 mmol) in one portion. The reaction is sensitive to moisture, so this step should be performed efficiently.[4]
-
Reaction Monitoring: Seal the vial and stir the reaction mixture at room temperature. The reaction is typically rapid and can be complete within 1-2 hours.[2][8] Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite®, washing the pad with additional acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel. The change in basicity upon fluorination often allows for straightforward chromatographic separation.[18]
Troubleshooting Workflow for Low Yield in Pyridine Fluorination
The following diagram outlines a logical workflow for troubleshooting low-yield reactions.
Caption: A decision tree for troubleshooting low-yield pyridine fluorination reactions.
References
- Safety and handling of fluorinated organic compounds - Benchchem.
- Fluorination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Troubleshooting low yield in heterocycle fluorination reactions - Benchchem.
- Fluorine - Princeton University.
- Selectfluor - Wikipedia.
- Fluorine Safety - Purdue University.
- Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment - Hairi.
- Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC - NIH.
- A quantitative reactivity scale for electrophilic fluorinating reagents - RSC Publishing.
- Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer - NIH.
- Protodefluorinated Selectfluor® Aggregatively Activates Selectfluor® for Efficient Radical C(sp3)−H Fluorination Reactions.
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution | Journal of the American Chemical Society.
- C3 Selective chalcogenation and fluorination of pyridine using classic Zincke imine intermediates - PMC - NIH.
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega.
- The development of sulfonated terpyridine ligands for control of regioselectivity in palladium-catalysed fluorination of anilides - Chemical Science (RSC Publishing).
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC - NIH.
- 3-Selective Pyridine Fluorination via Zincke Imine Intermediates | Journal of the American Chemical Society.
- Site-Selective CH Fluorination of Pyridines and Diazines with AgF2 - Organic Syntheses.
- Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition | The Journal of Organic Chemistry - ACS Publications.
- Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed.
- New method for introducing fluorinated components into molecules - Universität Münster.
- Pd-Catalyzed C-H Fluorination with Nucleophilic Fluoride - PMC - NIH.
- ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. | Request PDF - ResearchGate.
- Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines | Journal of the American Chemical Society.
- Current Trends in Practical Fluorination Chemistry - Thermo Fisher Scientific.
Sources
- 1. A quantitative reactivity scale for electrophilic fluorinating reagents - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03596B [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. C3 Selective chalcogenation and fluorination of pyridine using classic Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The development of sulfonated terpyridine ligands for control of regioselectivity in palladium-catalysed fluorination of anilides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Selectfluor - Wikipedia [en.wikipedia.org]
- 12. Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorination - Wordpress [reagents.acsgcipr.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 16. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 17. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Synthesis of Difluorinated Pyridines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of difluorinated pyridines. This resource, designed by Senior Application Scientists, provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common and complex challenges encountered in the laboratory. We aim to move beyond simple protocols by explaining the underlying chemical principles to empower you to make informed decisions during your synthetic campaigns.
Introduction: The Challenge and Importance of Difluorinated Pyridines
The incorporation of fluorine into pyridine scaffolds is a widely utilized strategy in medicinal and agrochemical research to enhance properties such as metabolic stability, bioavailability, and binding affinity.[1] However, the synthesis of difluorinated pyridines presents significant challenges, including controlling regioselectivity, managing harsh reaction conditions, minimizing side-product formation, and purifying closely related isomers. This guide is structured to address these hurdles in a practical, question-and-answer format.
Section 1: Halogen Exchange (Halex) Reactions for Difluoropyridine Synthesis
The substitution of chlorine or bromine atoms with fluorine via nucleophilic aromatic substitution (SNAr), commonly known as the Halex process, is a frequently employed method for synthesizing difluoropyridines.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My Halex reaction to produce 2,6-difluoropyridine from 2,6-dichloropyridine is giving a low yield and several side products. What are the likely causes and how can I improve it?
Answer: This is a common issue often related to solvent decomposition and the presence of impurities.
-
Causality: When using dimethyl sulfoxide (DMSO) as a solvent at high temperatures (typically 180-190°C), it can decompose, leading to the formation of by-products like dimethyl sulfide and bis(methylthio)methane.[2] These can react with your pyridine substrate to form methylthio-substituted pyridines, which are common impurities.[2] Furthermore, the presence of hydrofluoric acid (HF) in the potassium fluoride (KF) reagent, even in trace amounts, can accelerate solvent decomposition and adversely affect the reaction.[2]
-
Troubleshooting Steps:
-
Reagent Quality: Use anhydrous, spray-dried potassium fluoride to minimize water content. The presence of HF can be neutralized by adding a small amount of a non-nucleophilic base like dry potassium hydroxide.[2]
-
Temperature Control: Maintain a stable reaction temperature between 180°C and 190°C. Lower temperatures result in impractically slow reaction rates, while higher temperatures significantly increase the rate of solvent decomposition.[2]
-
Product Removal: Since 2,6-difluoropyridine is volatile (b.p. 124.5°C), distilling the product as it forms can shift the equilibrium and minimize its exposure to the harsh reaction conditions, thereby reducing side product formation.[2]
-
Alternative Solvents: While DMSO is common, consider using sulfolane, which can be more stable at higher temperatures.[3]
-
Question 2: I am attempting to synthesize a 3,5-difluoropyridine derivative from the corresponding dichloropyridine, but the reaction is sluggish. How can I drive the reaction to completion?
Answer: Fluorine substitution at the 3- and 5-positions of the pyridine ring is inherently more difficult than at the 2-, 4-, or 6-positions due to the lower activation by the ring nitrogen.
-
Causality: The electron-withdrawing effect of the pyridine nitrogen is most pronounced at the α (2,6) and γ (4) positions, making them more susceptible to nucleophilic attack. The β (3,5) positions are less activated, requiring more forcing conditions for halogen exchange.
-
Troubleshooting Steps:
-
Fluorinating Agent: Cesium fluoride (CsF) is a more potent fluoride source than potassium fluoride (KF) and can be more effective for less reactive substrates.[4]
-
Phase-Transfer Catalysis: The use of a phase-transfer catalyst, such as a crown ether or a quaternary phosphonium salt, can enhance the solubility and nucleophilicity of the fluoride salt in aprotic polar solvents, thereby increasing the reaction rate.
-
Solvent Choice: High-boiling polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are typically necessary to achieve the required reaction temperatures. Ensure the solvent is rigorously dried, as water can hydrolyze the starting material and product.
-
Experimental Protocol: Synthesis of 2,6-Difluoropyridine via Halex Reaction
This protocol is adapted from a patented industrial process and emphasizes safety and efficiency.[2]
Materials:
-
2,6-Dichloropyridine
-
Anhydrous Potassium Fluoride (KF)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Nitrogen or Argon gas
Apparatus:
-
A three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a distillation head.
-
Heating mantle with a temperature controller.
-
Receiving flask for distillate.
Procedure:
-
Setup: Under an inert atmosphere, charge the reaction flask with anhydrous KF (2.2 equivalents) and anhydrous DMSO.
-
Reaction Initiation: Heat the stirred mixture to 185-188°C.
-
Substrate Addition: Slowly add 2,6-dichloropyridine (1 equivalent) to the hot KF/DMSO slurry.
-
Distillation: As the reaction proceeds, the 2,6-difluoropyridine product will distill from the reaction mixture. Maintain the head temperature around 125°C.
-
Work-up: The collected distillate can be further purified by fractional distillation if necessary.
Section 2: Direct C-H Fluorination
Direct C-H fluorination is an attractive, atom-economical approach for introducing fluorine atoms. However, controlling regioselectivity, especially for the introduction of a second fluorine atom, is a major challenge.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 3: I am trying to perform a sequential C-H fluorination on a substituted pyridine to get a difluorinated product, but I am getting a mixture of monofluorinated and difluorinated isomers. How can I improve the selectivity?
Answer: Achieving high regioselectivity in C-H fluorination is dependent on the electronic and steric properties of the substituents on the pyridine ring.
-
Causality: Electrophilic fluorinating agents like Selectfluor™ or radical fluorinating conditions often favor reaction at the most electron-rich or sterically accessible C-H bond. The introduction of the first fluorine atom deactivates the ring, making the second fluorination more challenging and potentially less selective. Directing groups can be employed to favor fluorination at a specific position.[5] For instance, in 3,5-disubstituted pyridines, a benzyloxy group can direct fluorination to the adjacent C-2 position.[6]
-
Troubleshooting Steps:
-
Choice of Fluorinating Agent: Different fluorinating agents can exhibit different selectivities. For example, AgF₂ often shows high selectivity for the C-2 position in pyridines.[7]
-
Protecting/Directing Groups: Consider installing a directing group to guide the fluorination to the desired position. This group can be removed in a subsequent step.
-
Stepwise Synthesis: It may be more practical to perform a monofluorination, isolate the desired isomer, and then subject it to a second fluorination under optimized conditions. The conditions for the second fluorination may need to be harsher (e.g., higher temperature, longer reaction time) due to the deactivating effect of the first fluorine atom.
-
Catalyst Control: In transition-metal-catalyzed C-H fluorination, the ligand on the metal center can play a crucial role in determining the regioselectivity. Experiment with different ligands to find the optimal system for your substrate.
-
Visualizing the C-H Fluorination Workflow
Caption: Troubleshooting workflow for sequential C-H fluorination of pyridines.
Section 3: Deoxofluorination of Dihydroxypyridines
Deoxofluorination, the conversion of hydroxyl groups to fluorine atoms, is a valuable method for synthesizing difluoropyridines from readily available dihydroxypyridine precursors.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 4: I am attempting to synthesize a difluoropyridine from a dihydroxypyridine using a deoxyfluorinating agent like DAST, but I am observing significant elimination and decomposition byproducts. What can I do to improve this?
Answer: Deoxofluorination reagents can be aggressive, and side reactions are common, especially with sensitive substrates.
-
Causality: Reagents like DAST (diethylaminosulfur trifluoride) can promote elimination reactions to form pyridones or other unsaturated species, particularly at elevated temperatures. They are also thermally unstable, which can be a safety concern on a larger scale.
-
Troubleshooting Steps:
-
Milder Reagents: Consider using newer, more selective deoxyfluorinating reagents such as PyFluor (2-pyridinesulfonyl fluoride) or Deoxo-Fluor®, which are known to produce fewer elimination byproducts and have better thermal stability.[8]
-
Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Often, starting at -78°C and slowly warming to room temperature is effective.
-
Anhydrous Conditions: Ensure that your starting material, solvent, and glassware are scrupulously dry. Water will react with the deoxyfluorinating agent, quenching it and generating HF, which can lead to side reactions.
-
Stoichiometry: Carefully control the stoichiometry of the fluorinating agent. Using a large excess may not improve the yield and can lead to more side products. A slight excess (e.g., 1.1-1.5 equivalents per hydroxyl group) is typically sufficient.
-
Comparative Data of Common Deoxyfluorinating Reagents
| Reagent | Typical Reaction Temperature | Common Side Products | Safety Considerations |
| DAST | -78°C to room temperature | Elimination, decomposition | Thermally unstable, can detonate at elevated temperatures. |
| Deoxo-Fluor® | Room temperature | Elimination (generally less than DAST) | More thermally stable than DAST. |
| PyFluor | Room temperature | Minimal elimination | Good thermal and chemical stability. |
Section 4: Purification and Characterization
The purification of difluorinated pyridine isomers and their unambiguous characterization are critical steps in the synthetic process.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 5: I have synthesized a mixture of difluoropyridine isomers. What is the best way to separate them?
Answer: The separation of positional isomers can be challenging due to their similar physicochemical properties.
-
Recommended Techniques:
-
Fractional Distillation: If the boiling points of the isomers are sufficiently different (typically >5-10°C), fractional distillation under reduced pressure can be effective, especially for larger quantities.
-
Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) are powerful techniques for separating isomers.[9] For preparative scale, column chromatography on silica gel can be attempted, but may require extensive screening of solvent systems to achieve good separation.
-
Crystallization: If one isomer is crystalline and the other is an oil, or if they have significantly different solubilities in a particular solvent, fractional crystallization can be an efficient purification method.[9]
-
Question 6: How can I definitively characterize the regiochemistry of my difluorinated pyridine product?
Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
-
¹⁹F NMR Spectroscopy: This is the most direct method. The chemical shifts of the fluorine atoms are highly sensitive to their position on the pyridine ring.[10] Additionally, the coupling constants between fluorine atoms (nJFF) and between fluorine and hydrogen atoms (nJFH) provide a wealth of structural information.
-
¹H and ¹³C NMR Spectroscopy: The coupling of protons and carbons to fluorine atoms results in characteristic splitting patterns that can be used to assign the structure. For example, a proton ortho to a fluorine will appear as a doublet of doublets due to coupling to the fluorine and the adjacent proton.
Visualizing the Characterization Workflow
Sources
- 1. nbinno.com [nbinno.com]
- 2. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]
- 3. US5650517A - Process for the preparation of 2,3-difluoro-5-halopyridines - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. 19Flourine NMR [chem.ch.huji.ac.il]
stability of 2,3-Difluoro-6-methylpyridine under different conditions
Welcome to the technical support center for 2,3-Difluoro-6-methylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound under various experimental conditions. Here you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and materials.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science, prized for the unique physicochemical properties imparted by its fluorine substituents.[1] However, the reactivity of the fluorinated pyridine ring can also present stability challenges. Understanding and mitigating potential degradation is crucial for obtaining reliable experimental results and ensuring the long-term viability of synthesized compounds. This guide provides practical advice based on established principles of fluorinated heterocycle chemistry.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Inconsistent Reaction Yields or Appearance of Impurities in Solution
Symptoms:
-
Lower than expected yields in reactions where this compound is a starting material.
-
Appearance of unexpected spots on TLC or peaks in LC-MS analysis of your reaction mixture.
-
Discoloration of the solution upon dissolution or during the reaction.
Possible Cause: Degradation of this compound due to reaction conditions, particularly nucleophilic attack on the pyridine ring. The fluorine atoms activate the ring, making it susceptible to substitution by nucleophiles present in the reaction mixture (e.g., hydroxides, amines, or even some solvents).[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reaction instability.
Detailed Steps:
-
Characterize the Impurity: If possible, isolate and characterize the main impurity by LC-MS, NMR, or other spectroscopic methods. A mass increase corresponding to the replacement of a fluorine atom with a hydroxyl group (M+18-19) or other nucleophiles is a strong indicator of substitution.
-
pH Control: Fluoropyridines can be susceptible to both acidic and basic conditions.[2][3] If your reaction involves strong bases, consider using a non-nucleophilic base or running the reaction at a lower temperature to minimize side reactions.
-
Solvent Choice: Protic solvents like water or alcohols can act as nucleophiles, especially at elevated temperatures. If feasible, switch to aprotic solvents such as THF, dioxane, or acetonitrile.
-
Inert Atmosphere: While oxidative degradation is less common for the pyridine ring itself without a catalyst, it's good practice to run reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent unforeseen side reactions, especially if your other reagents are air-sensitive.[4]
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A: To ensure long-term stability, this compound should be stored in a cool, dry place in a tightly sealed container.[5][6] An inert atmosphere (argon or nitrogen) is recommended to protect against atmospheric moisture and potential oxidation.[4] For long-term storage, refrigeration is advisable.
| Condition | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Slows down potential degradation pathways. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents exposure to moisture and oxygen.[4] |
| Container | Tightly sealed, amber glass | Protects from moisture and light.[4] |
Q2: How stable is this compound in common HPLC solvents and acidic/basic mobile phases?
A: The stability in HPLC solvents will depend on the pH of the mobile phase.
-
Neutral and Acidic Conditions: Generally, fluorinated pyridines are relatively stable in neutral and mildly acidic aqueous conditions for the duration of a typical HPLC run.[3] However, prolonged exposure to strong acids at elevated temperatures should be avoided.
-
Basic Conditions: Basic mobile phases (pH > 8) should be used with caution. The pyridine ring is activated towards nucleophilic attack, and hydroxide ions can lead to the formation of hydroxypyridine derivatives. If basic conditions are necessary, keep the analysis time short and the temperature low.
Q3: What are the likely degradation pathways for this compound?
A: Based on the structure and general reactivity of fluorinated pyridines, the following degradation pathways are most probable:
-
Nucleophilic Aromatic Substitution (SNAr): This is the most likely degradation pathway. The electron-withdrawing fluorine atoms make the pyridine ring susceptible to attack by nucleophiles. The position of attack will be influenced by the electronic effects of the substituents. Water, hydroxides, and other nucleophiles can displace a fluorine atom.[2][7]
-
Thermal Decomposition: At elevated temperatures, decomposition can occur. Hazardous decomposition products may include carbon oxides, nitrogen oxides, and hydrogen fluoride.[5]
Caption: Potential degradation pathways.
Q4: How can I perform a forced degradation study to understand the stability of my compound containing the this compound moiety?
A: A forced degradation study is a systematic way to evaluate the intrinsic stability of a compound under various stress conditions.[4] This is crucial for identifying potential degradation products and developing stability-indicating analytical methods.
General Protocol for a Forced Degradation Study:
-
Prepare Stock Solutions: Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions: Expose aliquots of the stock solution to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Stress: Expose the solid compound and a solution to 80 °C.
-
Photolytic Stress: Expose a solution to a calibrated light source (e.g., 1.2 million lux hours and 200 watt hours/square meter).[4]
-
-
Time Points: Sample at various time points (e.g., 0, 2, 6, 12, 24 hours).
-
Analysis: Analyze the stressed samples by a stability-indicating HPLC method (e.g., with a photodiode array detector) and LC-MS to separate and identify any degradants.
Caption: Workflow for a forced degradation study.
References
- Degradation of a fluoropyridinyl drug in capsule formulation: degradant identification, proposed degradation mechanism, and formulation optimization. PubMed.
- Thermal Stability of Fluorinated Polydienes Synthesized by Addition of Difluorocarbene. Defense Technical Information Center.
- 2-Fluoro-6-methylpyridine | C6H6FN | CID 96090. PubChem.
- 6-Chloro-3-fluoro-2-methylpyridine | C6H5ClFN | CID 19867376. PubChem.
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Degradation of a fluoropyridinyl drug in capsule formulation: degradant identification, proposed degradation mechanism, and formulation optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Fluoro-6-methylpyridine - Safety Data Sheet [chemicalbook.com]
- 6. aksci.com [aksci.com]
- 7. pubs.acs.org [pubs.acs.org]
avoiding unwanted byproducts in pyridine functionalization
A Guide to Overcoming Common Challenges and Avoiding Unwanted Byproducts
Welcome to the Technical Support Center for Pyridine Functionalization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of modifying the pyridine ring. The inherent electronic properties of pyridine often lead to challenges in achieving desired regioselectivity and can result in a variety of unwanted byproducts.[1][2] This resource provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format to help you optimize your reactions and achieve your synthetic goals.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges
Q1: Why is achieving regioselectivity in pyridine functionalization so challenging?
The pyridine ring is electron-deficient, a consequence of the electronegative sp²-hybridized nitrogen atom. This electronic nature, combined with the ability of the nitrogen's lone pair to coordinate with Lewis acids, deactivates the ring towards electrophilic substitution, particularly at the C2 and C4 positions.[3] Consequently, direct functionalization often requires harsh conditions, which can compromise the compatibility of various functional groups.[4]
The inherent reactivity of the pyridine ring favors functionalization at the C2 and C4 positions in many reactions, such as nucleophilic aromatic substitution and Minisci-type radical reactions.[5][6] Achieving selective functionalization at the C3 (meta) position is particularly difficult due to the ring's electronic properties.[1][4][5]
Here is a diagram illustrating the electronic landscape of the pyridine ring:
Caption: Relative reactivity of pyridine positions.
Q2: What are the most common byproducts I should be aware of during pyridine functionalization?
The nature of byproducts is highly dependent on the reaction type. However, some common classes of unwanted products include:
-
Regioisomers: As discussed, mixtures of C2, C3, and C4 substituted pyridines are a frequent outcome, especially when selectivity is not adequately controlled.
-
Over-functionalization: Particularly in reactions like lithiation or halogenation, it's possible to introduce more than one functional group onto the pyridine ring.
-
Homocoupling: In cross-coupling reactions, such as Suzuki-Miyaura, the coupling of two pyridine molecules or two of the coupling partners can occur, leading to bipyridines or other undesired symmetric products.[7][8]
-
Ring-opening products: Under certain harsh conditions or with specific reagents, the pyridine ring can undergo cleavage.[9][10][11]
-
Products from side-chain reactions: If the pyridine substrate has alkyl substituents, reactions can sometimes occur at the benzylic-like position of the side chain.[12]
Section 2: Troubleshooting Guides - Reaction-Specific Issues and Solutions
This section provides a more granular look at specific reaction types and how to troubleshoot common problems.
C-H Activation/Functionalization
Problem: Poor regioselectivity, with a mixture of C2, C3, and C4 products.
Causality: The intrinsic electronic properties of the pyridine ring often lead to a lack of selectivity in direct C-H activation.[1] The choice of catalyst, directing group, and reaction conditions plays a critical role in dictating the outcome.
Troubleshooting Workflow:
Caption: Troubleshooting poor regioselectivity in C-H activation.
Solutions & Explanations:
-
Employ Directing Groups: The installation of a directing group can dramatically influence the regioselectivity of C-H activation.[3] For instance, an amide group at the C2 position can direct metallation to the C3 position. However, the need to install and subsequently remove the directing group can add steps to your synthesis.[3]
-
Utilize Pyridine N-Oxides: The formation of a pyridine N-oxide is a powerful strategy to alter the electronic properties of the ring and direct functionalization. The N-oxide group activates the C2 and C6 positions for nucleophilic attack and can also serve as a directing group in transition metal-catalyzed reactions.[13][14][15] Following the desired functionalization, the N-oxide can be readily removed by reduction.[15]
-
Strategic Catalyst and Ligand Selection: The choice of transition metal catalyst and its coordinating ligands is paramount. For example, iridium catalysts are known to favor meta-borylation through sterically controlled C-H activation.[13] Palladium catalysts are commonly used for C-H arylation, and the regioselectivity can be tuned by the ligand and additives.[13]
-
Reaction Condition Optimization: Systematically varying parameters such as temperature, solvent, and the presence of additives can significantly impact regioselectivity.[16] For instance, the addition of silver salts has been shown to improve regioselectivity in certain Pd-catalyzed arylations.[13]
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi)
Problem: Low yield and significant homocoupling byproducts.
Causality: 2-Pyridyl organometallic reagents, particularly boronic acids, are often unstable and prone to protodeboronation.[17] The nitrogen atom of the pyridine can also coordinate to the metal center of the catalyst, inhibiting the catalytic cycle.
Troubleshooting Table:
| Observation | Potential Cause | Recommended Action | Rationale |
| Low conversion of starting materials | Catalyst inhibition by pyridine nitrogen | Use a more electron-rich and sterically hindered phosphine ligand (e.g., PCy₃, P(tBu)₃).[18] | Bulky ligands can promote reductive elimination and prevent strong coordination of the pyridine nitrogen to the metal center. |
| Significant homocoupling of the aryl halide | Slow transmetalation | Use a stronger base (e.g., Cs₂CO₃, K₃PO₄) and a polar aprotic solvent (e.g., dioxane, DMF). | A stronger base can accelerate the formation of the active boronate species, promoting transmetalation over oxidative addition followed by homocoupling. |
| Protodeboronation of the pyridine boronic acid | Instability of the boronic acid | Prepare the pyridine boronic acid in situ or use a more stable derivative like a MIDA boronate.[17] | MIDA boronates are more stable to air and moisture and release the boronic acid slowly under the reaction conditions, minimizing decomposition. |
| Formation of unidentified byproducts | Side reactions of the pyridine ring | Consider using pyridine sulfinates as coupling partners, which have shown good stability and reactivity in Pd-catalyzed cross-couplings.[18] | This alternative nucleophile can circumvent issues associated with the instability of organoboron or organozinc reagents. |
Lithiation and Other Deprotonation-Based Functionalizations
Problem: Over-functionalization (di- or tri-substituted products) and/or poor regioselectivity.
Causality: The acidity of the C-H bonds in pyridine can be similar, especially after the first functionalization, which can alter the electronics of the ring. Strong organolithium bases can also add to the pyridine ring (Chichibabin-type reaction) rather than deprotonating it.[6]
Solutions & Explanations:
-
Precise Stoichiometry and Temperature Control: Use of a slight excess of the limiting reagent and careful control of the reaction temperature (often very low, e.g., -78 °C) are crucial to prevent over-reaction.
-
Choice of Base: The choice of the organolithium or amide base is critical. For example, lithium diisopropylamide (LDA) is a strong, non-nucleophilic base that is often preferred over n-butyllithium to minimize addition to the ring.
-
Directed ortho-Metalation (DoM): The presence of a directing metalating group (DMG), such as a carboxamide or a methoxy group, can precisely control the position of lithiation.[3]
-
Halogen-Metal Exchange: If a halopyridine is available, halogen-metal exchange with an organolithium reagent at low temperature is a highly efficient and regioselective method for generating a pyridyl anion.
Section 3: Advanced Strategies for Byproduct Avoidance
Temporary Dearomatization
A modern approach to achieving challenging meta-functionalization involves the temporary dearomatization of the pyridine ring.[2][19] This strategy transforms the electron-deficient pyridine into a more electron-rich, dearomatized intermediate, such as a dienamine.[3] This intermediate then reacts with electrophiles at the position corresponding to the meta-position of the original pyridine. Subsequent rearomatization furnishes the desired meta-functionalized product.[4]
Workflow for Dearomatization-Rearomatization:
Caption: General workflow for meta-functionalization via dearomatization.
This approach offers a milder alternative to traditional methods and can provide access to previously difficult-to-synthesize pyridine derivatives.[4]
References
- Optimization of reaction condition for synthesis of functionalized pyridine (4 a). (n.d.). ResearchGate.
- Challenges in the functionalization of pyridines. (n.d.). ResearchGate.
- Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. (2016). National Institutes of Health.
- Functionalization of Pyridines at the C4 Position via Metalation and Capture. (n.d.). National Institutes of Health.
- Li, X. (2023). meta‐Selective C−H Functionalization of Pyridines. Angewandte Chemie International Edition.
- Reaction strategies for the meta-selective functionalization of pyridine through dearomatization. (2024). ResearchGate.
- Chakraborty, S., & Biju, A. T. (2023). Directing Group‐Free Regioselective meta‐C−H Functionalization of Pyridines. Angewandte Chemie International Edition, 62(18), e202300049. [Link]
- C–H functionalization of pyridines. (n.d.). Royal Society of Chemistry.
- Established strategies for controlling regioselectivity in C−H activation of pyridine. (n.d.). ResearchGate.
- Strategies for the meta‐C−H functionalization of pyridines. (n.d.). ResearchGate.
- Wu, Y., et al. (2021). Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions. The Journal of Organic Chemistry. [Link]
- Douglas, J., et al. (2016). Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. Journal of the American Chemical Society. [Link]
- C-H Functionalization of Pyridines. (n.d.). ResearchGate.
- Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. (2017). National Institutes of Health.
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (n.d.). National Institutes of Health.
- Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. (2015). MDPI.
- Side-Chain Reactions of Substituted Pyridines. (2024). Pearson.
- Optimization of the reaction conditions a. (n.d.). ResearchGate.
- Pyridine N-oxides as HAT reagents for photochemical C-H functionalization of electron-deficient heteroarenes. (n.d.). ChemRxiv.
- c-h-functionalization-of-pyridines. (2023). Bohrium.
- Reaction strategies for the meta-selective functionalization of pyridine through dearomatization. (n.d.). Semantic Scholar.
- Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. (n.d.). PubMed Central.
- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025). ScienceDirect.
- Proposed mechanism for the functionalization of pyridine N-oxides. (n.d.). ResearchGate.
- Pyridine synthesis. (n.d.). Organic Chemistry Portal.
- Electrocatalytic Semi-Hydrogenation of Pyridine Derivatives over an In Situ Assembled Cu Cathode. (2025). Journal of the American Chemical Society.
- Medicinal Chemistry of Drugs with N-Oxide Functionalities. (n.d.). PubMed Central.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). Chemical Reviews.
- Arylation of Pyridines via Suzuki-Miyaura Cross-Coupling and Pyridine-Directed C-H Activation Using a Continuous-Flow Approach. (2025). ResearchGate.
- Couplings of pyrrole and pyridine with heteroarylboronic acids via air-stable iron catalysis. (n.d.). ACS Green Chemistry.
- Pyridine-catalyzed ring-opening reaction of cyclopropenone with bromomethyl carbonyl compounds toward furan-2(5H)-ones. (n.d.). Royal Society of Chemistry.
- Pyridine. (n.d.). Wikipedia.
- Reductive ring‐opening of pyridinium salt 1 with secondary amines. (n.d.). ResearchGate.
- Common approaches for ring opening of pyridines and the work reported herein. (n.d.). ResearchGate.
- Recent Developments in Transition-Metal-Free Functionalization and Derivatization Reactions of Pyridines. (2025). ResearchGate.
- Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. (2022). Journal of the American Chemical Society. [Link]
- Medicinal Chemistry of Drugs with N-Oxide Functionalities. (n.d.). ACS Publications.
- Pyridine N-Oxides. (2012). Baran Lab.
- A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. (n.d.). Journal of the American Chemical Society. [Link]
- C-H functionalization of pyridines. (n.d.). Semantic Scholar.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyridine - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Pyridine-catalyzed ring-opening reaction of cyclopropenone with bromomethyl carbonyl compounds toward furan-2(5H)-ones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Side-Chain Reactions of Substituted Pyridines Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 13. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. baranlab.org [baranlab.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Reaction strategies for the meta-selective functionalization of pyridine through dearomatization | Semantic Scholar [semanticscholar.org]
Technical Support Center: A Troubleshooting Guide for Suzuki Coupling with Fluorinated Pyridines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving fluorinated pyridine substrates. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with this often-recalcitrant yet vital transformation. The electron-deficient nature of the pyridine ring, compounded by the strong electron-withdrawing effects of fluorine, presents unique hurdles that demand carefully optimized solutions.[1] This document moves beyond standard protocols to provide in-depth, mechanism-driven troubleshooting advice in a direct question-and-answer format.
Part 1: Overcoming Low Conversion and Reaction Failure
This section addresses the most common and frustrating issue: low to non-existent product yield. We will dissect the critical parameters of the catalytic system to identify and resolve the root causes of reaction failure.
Q1: My Suzuki-Miyaura reaction with a fluorinated pyridine halide is giving low to no yield. What are the primary factors I should investigate first?
A1: When a Suzuki coupling with a fluorinated pyridine fails, the issue almost always lies in an insufficiently active catalytic system unable to overcome the dual challenges of the substrate. The two primary obstacles are:
-
A Deactivated C-X Bond: The pyridine nitrogen and the fluorine atom(s) are strongly electron-withdrawing. This reduces the electron density of the pyridine ring, making the oxidative addition of the C-X (especially C-Cl) bond to the Pd(0) center sluggish.[2] This is often the rate-limiting step of the catalytic cycle.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[3]
Therefore, your initial troubleshooting should focus on the core of the catalytic system: the palladium source and, most importantly, the ancillary ligand . A secondary, but still critical, consideration is the choice of base .
A systematic approach to troubleshooting this issue is outlined in the workflow below.
Caption: Suzuki catalytic cycle highlighting problematic steps for fluoropyridines.
Q5: My main byproduct is a homocoupled dimer of my boronic acid reagent. Why does this happen and how can I stop it?
A5: Homocoupling (Ar'-Ar') is another common side reaction. It typically occurs under two conditions:
-
Presence of Pd(II) and Base: If your reaction mixture contains Pd(II) species before the catalytic cycle fully begins (e.g., from using a Pd(II) precatalyst that is not fully reduced), it can mediate the coupling of two boronic acid molecules. [4]2. Oxygen Contamination: The presence of oxygen can facilitate oxidative pathways that lead to homocoupling. [5]
-
Mitigation Strategies:
-
Thorough Degassing: Always ensure your reaction mixture (especially the solvent) is thoroughly degassed before heating. This is typically done by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles. [1] * Use a Pd(0) Source: Using a Pd(0) source like Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) sources, although modern precatalysts are designed to minimize this.
-
Control Stoichiometry: Using a slight excess of the boronic acid (1.1-1.2 equivalents) is standard, but a large excess can favor homocoupling.
-
Q6: I suspect I'm losing the fluorine atom from my pyridine ring. Is C-F activation or defluorination a common problem?
A6: While the C-F bond is the strongest single bond to carbon, its cleavage is not unheard of, especially in highly activated systems. [6]This side reaction is less common than protodeboronation but can occur under specific conditions.
-
Potential Causes:
-
Nucleophilic Aromatic Substitution (SNAr): If a strong base is used at high temperatures, particularly with highly electron-deficient pyridines (e.g., those with multiple fluorine atoms or a nitro group), the fluoride can be displaced by a nucleophile (e.g., hydroxide or alkoxide from the base/solvent). This is sometimes referred to as ipso substitution. [7] * Catalytic C-F Activation: While less common for Suzuki reactions, some highly active palladium catalyst systems can, under certain conditions, activate C-F bonds, leading to undesired coupling at that position. [8]This is more of a concern in polyfluorinated systems.
-
-
Mitigation Strategies:
-
Milder Base: If you suspect SNAr, switch to a milder base (e.g., K₂CO₃ instead of Cs₂CO₃) or a non-nucleophilic base.
-
Lower Temperature: Reduce the reaction temperature as much as possible while still achieving a reasonable reaction rate.
-
Silver Additives: In some cases, the addition of silver salts (e.g., Ag₂O) has been shown to accelerate the desired coupling, outcompeting the undesired ipso substitution of fluorine. [7]
-
Part 3: Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Fluorinated Pyridyl Chloride using a Buchwald Precatalyst
This protocol is a robust starting point for coupling a challenging fluorinated pyridyl chloride with an arylboronic acid.
Materials:
-
Fluorinated Pyridyl Chloride (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv)
-
1,4-Dioxane (4 mL, degassed)
-
Water (1 mL, degassed)
-
Oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the fluorinated pyridyl chloride, arylboronic acid, K₃PO₄, and XPhos Pd G3 precatalyst to the reaction vial.
-
Solvent Addition: Add the degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Seal and Heat: Securely seal the vial with a screw cap containing a PTFE septum. Place the vial in a preheated oil bath or heating block at 100-110 °C.
-
Reaction Monitoring: Stir the reaction vigorously. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). Reactions are typically complete within 12-24 hours.
-
Workup:
-
Once the reaction is complete, cool the vial to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium black and inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash with water (15 mL) and then brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
References
- Ligand Selection in Suzuki Reactions of 2-Chloropyridines. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzR_S19t8XHEdzVhN9yTpNxDN4g4Qf4KcOExwsm3Yi_MvTQsQVkQDJK2M5F0q8yBzQQqGk2KLzF9DpMQOJXqRKrH6Bsbsv63hgnAjLSVNq9IiWKD-IxlcIcwIzCSQkTmo95QzenhEqW-JL7u4N3DGLgmn3Ej2EEVSxlmNlndEr-9m1PsXNWXOAWNkRvgt8ACBWqwJvk3h4ZkNWiJROb248j7HSXK2gttI_USDovLwUZ6TzqQKBaaHBTK4=]
- Palladium-catalyzed cross-coupling of gem-difluorocyclopropanes with gem-diborylalkanes.PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_wUDIgd-V7a5EI7IHNm1BrmuNMlzb6MiZihJZoNM0buBesJk1bIffwWSRD7MjI3Zl0Fw205t7minqAcdfve4fOwoAVzvZZ1Ojgrl-CBlenDN7aOZLRDo4FrYPAyzU-jh249qYLW1_H9lkVy0j]
- Technical Support Center: Suzuki Couplings with 2-Fluoropyridine-3-boronic acid. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGANMqYSngXzsrBDzHMtGrD-k4wzQ1dDvjAAO5qdL2iQYCb7BIRsCcYphxrNnA34SSIspMgtB26wDu-VRROQDQmNpiYaVfW5nH1l60PCixzGEwxLeGNl0D74OX4Faf9ETgI6JensCAxg7vwEWfAyv_6ajhvjZa74hRgWE2sHgJCAhxeaq9L-t3L7Wark4xlfXiaubW-xXmtF4XTksjaHpxiOuKIBABEtJk2GNA=]
- Comparative Study of Ligands for the Suzuki-Miyaura Coupling of 2-Bromo-4-fluoro-5-methylpyridine. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3b88I2DqxQ2sMdq_GTNhIXb2evPJ3IKGHwEBHOQygqIJ0dHorOLZFKMt3aY00hyCSbd6hTyF44OlzClq3vg5YYliFrIHBJYZsbjQeo_lO0-hPIEWdEFbYPCyYXf1l8gIh-28zSkwIH9om5QXPasztXRR1Jw_Z9bhljvqTnUy5kjeFBJzHAWXTCTHgoVY91I6WLcO6J_qH6H_XDBrWMUkMIFVv2sLdVTEAh_5vwxSvxfNZgkihZC7PqOoSbRwpiw==]
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.PMC - NIH. [URL: https://vertexaisearch.cloud.google.
- Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides.PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEH7jzFniQdfLZeFMi9E8v-MQ8wWBo1lPxCal3Rt61SXFCSgL5eoWOSQ7HA2iytEOShPURodlBieExrJf6DZsXYP5dONq5ydRrsCWka3CHnazYJhkcp43jPiBGpStXa2qz6iAM24gg4etf7vM=]
- A Comparative Guide to 2-Fluoropyridine-3-boronic acid and 2-Chloropyridine-3-boronic acid in Suzuki Coupling. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxyUTDkuVaQ07qsMFgbpEdwQWWHehYDk9F8wEhLFBVhAkhxB543N6Ewq3TdpO4-pbVq68cq9FR1afW7sqtXdpv58rZ3Rie8IMF2UScK8wpkkyGmlNkPKty90oTgMuQqDJxnSF-IxMKapCN8rtP6bqKJKzvabLoCjkHVtXyQtAf6HYubzw71WdgbCpiMn8Vk-acu3O4n_XD1rjKP-lDNoj-asMm9i-NOJdVpbXdDLalv2vxhsYAl9y86_Kyiz9HgWjIp7ctJj5i1j7bwQ==]
- Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling.ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdDVI12brmJuILuGzUKKiI9el7R6bk-GqP5lrT9gozPqObYZqkJsg8RHMHM9hEFhmLupUQSB8NQXuJqbrSLJ3jPWHFdlB1_glud_ISonYMn2wXpU4gOV_X2HlHBQrSys9j-ZOUxTwZc4uOd0lxmeg=]
- Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation.Chemical Communications (RSC Publishing). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEF4AuVfUQveqre9fdKXz6Pxve0VwPqcSTEcwODFtyc7VrU2nCzAJbvNhS1jWTwEbkNzEJx1rBSJMcnhQmNBf4N-fSJzAoW48d033JLXLXiE0yNxPjOsd4b2Rt3mfMrzuquqrN5j0TJsnoGM105rkb9ifTbMPShQS1nPxEw]
- Optimizing Suzuki Coupling Reactions.CovaSyn. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuG7RcGUuWK1CJFD9IdSUKSO7NqoVoqMgGk0Nd2I95Gk_lXaB4mbeRH6ETonTveiPI9YxjlLePucR-Rs_72GWoYj7vBmtQBUfVU_xLxZFRytdxmXkCSU0TJgUx9WZGMRZjM3QbLW3WutJPSh0GomlR0ep_4jA_1Q==]
- Technical Support Center: 2-Fluoropyridine-3-boronic Acid Coupling Reactions. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_nJ58-y2x1IEDX8-8GiPsYeNfOxM68GsBQJJ4s9r2_WgoiRiksqXLAdliXxaZzj1ulg8KHfdo4-qPuEFSNivvtY92HHgW2MII4z9HypFnXucIEdM0WNPZLaEN0obLj4-NpQNikY37BE9sIHiCc1v64dk1mLiqxyHkhO9jVyYyA_w1MNlFCczPow-GeRxpKBL9QSRIahhl7cubHEGEBQ8ZR4LZizjmSng=]
- Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAO5TRxohkW9sPquGRFUPmioHNWeofDk4PyVi0scDEtQVFhVWz6FqAtcf9H2gXpP-bwWSI28_v-7GOGRnBF7QHBBSreYjDWSzRPsB6UrjsXoxLKm7Ww1fblEDTGwfHOk3skVh71H4uB5UFAeTmxB4keEKf6LR8Eim8z9jSSyc7rxX5bdX1yP-37WuGUEXPoKpywvW16eEumtAV-qwrICZaYlQehvCXuHfiobif7gClA41P2J4KGzPGs4iKCQ==]
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.Buchwald Group, MIT. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrSVFvBFJtQObL0hQi6-C3U5JaiMFQtieliQ_HLUURZo4boXr9lI_uhFN8pKjRnepfzr7UHpGyvojVx5VtsY_X-sYv80Y_il50xEPlS4UMeNsrNisD2NsfdBU8FDHEmBb-1KjFnkpncRzI7XA=]
- A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwdzxtyY3tOQxkXwZXOPMsZfpn1kcDssaP8_Vvz6va_yAq9P3WRimaosQyFcgcsOhoSwmy3yFoHZxz8KNAy9BwLVwAb468v0sDel7qKodHyVc2Q5czNeUOrZ6D0_CpC0wBvdQerzY3li9PVLEUkr3FUzP4usF8SaIoMLOmUQ2ky3Niy-jeWsaX4tsWfU2X2a5uUfe3TTEzKtaEXj3_GBwSXxKnw0KG6Q==]
- Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening.ChemRxiv. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG49KvBcVVpWXY6UuNIH_ER1oILvQYpWzLhsnkZSWtpNDddY9imnIATjEcIP6dombNoYzn2X2gK7-eBJ_gaIJb7hWz7z1vkxNkt9KHIcKmAwpxvuiiz4hD425GhbkC90WGpWN3qR7TFP-qrtNE6huwL3jRtb3N0G1YO_FpJTTn_X_rxev3FMpDWZhGjn_1R4M82uW_0M1BFHWGC0YAPYAufu6QnF6NkMOqD-IoZoe5eAjS6YTjZ62RrlMcEmeanD96Epf1tz7z_HJ7eYsTr3Xmp2_reX55ZgZ1J8VJ4EfcFg4VoH4qHVUGMiJ1RlSZexXE4hxd5LX2JGwRUwLFRoJ-shiF0mPvf3uIwkJ5aGJEjHcFQvoyn-bADIr6MLPsmgw==]
- Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.Semantic Scholar. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExBo810LGnhmbgmF1v9Lu_LVDHOerVV68HjW4WHuiyRD4BT_7_rQj5IAQ2Qd4-QNxwzeaDwwdAeBAQ4hMtvhDf2YLlEG6GJxUUVbuUtBn1orWHI0Be6yuCr6fJ17QCAZexmiur8m776ZQCna03HHcWBMwFvZlg29QgzrP2FKZmMlOvRT8EMS_A1A==]
- Refining the reaction conditions for coupling of 2-fluoropyridine precursors. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXdVKPRewkPxECE3049GS__x22-SAxOrVc9Yq4C_ZmxSXzL1bdsg3Uxe6fQytbfDGHa38mGgA2YWCSPjd6MaHFzHVkWWN0Mzx-poBGdzDJJFWYkwarSrkqdC_yyqG-Rs4rw2Rt4tm882PRg40Xf0Aq_AfdUMGWZQ-He9pDV9t31Osz9oGUkd9oTET1RDsjr4-XX09Ln9nLF-CbS4D4Sy6wzAhJuNX-Ls2o]
- 2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method: Ag2O accelerates coupling over undesired ipso substitution (SNAr) of fluorine.ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGl-8R61zvK5Cw2UPh6agM49Fco_vZEMxl9XF8WOxltHbrKkPH9WU1nPW-yzYn_2lgGadsfHfQmM42qrAhyfklSapQNKkMHn2ZUz1S3KUjFBmB9tqb0KDSE56n9gCZRgMw88ABU1fKbAbkDleGcq61afS6NxlPYfeaC39Ubr_IspgCB5fVe5iYzf15IEgj9Ke1leduA1n35p7V077MC7e35FPhagtfibbgSuLUbWwfQiNeGkCyjyPUlLhGhT6WEbhkLulqkLq8hrDFwHWVgo48cLD8dFHyHnqa3mVW5mkdso25RWlRixFZ7qXNNlkCBDA==]
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.Canadian Science Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUxum4r6c73_AMprtkRgLdNdYZatzWpZff_UVMT-IoG2BfmW_Nw6jxTB33R3Udwo1I39eZv1g0Xc8CqUXVLze3BXPmufoqKQcpytTC29hH5NPNfF1XjqGDbbFG7o67QpQ9kxKGl3gFmjomdAHb4w==]
- Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands.ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6aUn25UDRuQiBoAs9ClouZhS0FQsx7_BZ5xiz7d7kUWE8IBQ8URpwjkR8GwuM9nUCDoFa18dkQ88otkMph_E-5sPaO9hR7bCW2AhnSTqWIvvGQ1F02kCDyeyVWQn51LmP_CtpwQ==]
- Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsbn6IDByXkrBXoRwvHlXUZYLIIocRLbYUR36GTy3XSSw1AiZgpWlr0Dx0OCqpv51qn7XDnr6NAtaP_hwZajL4Q4z03R8druXFS0llVuXUoLflovUhZltKVywVscIvEL-Dj7O06MSaTX7jVE1OTWBJXBU-SsxvdsCGKzLhqJBGOBx6Mw-ficT734xO9GbuAERi3rcgxjbAiPLvsUipT_gUuUxLg3hXUVe9bp4kaMGgiXL83pO8k7g1r_2bg1cE3CefiZGBnhSU5eBXabg=]
- How to approach choosing reaction conditions for Suzuki?Reddit r/Chempros. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEz4aOixyiQ7iRrT6k1vTMxM-_whkwxxvequujzDe_g7Mn_8jleFPsIEq0ObUq13eAg1nZzLLe5RqRipzZ9xNPCVkzwR87G1K9MP7LCv0M4IdhsfN5TzBDdtwJqpPWZL487EfWrg2w5DaEm9vqnGrNVU5E9kdI0a7hkm9Jn1Pi-utJskZPxhctb75pGM6mn_4jLDrvf3RHoDKuUmrO63K4=]
- Selection of boron reagents for Suzuki–Miyaura coupling.Chemical Society Reviews (RSC Publishing). [URL: https://vertexaisearch.cloud.google.
- Diagnosing issues with a failed Suzuki coupling?Reddit r/Chempros. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPyCxelbe1h3e5SmxABtgHP2LE4AuUV97pn98aNLzvuzEhiXNkCGAqU78872YHQMNF1r2EMHqhBWNcVSbBvZQTg1-Bp0t5YwfGADpDzZuTfr5jmkWDZuuIeYaRUiTYD9O4MIACGyGgERiPZgPII7gQFmwgkIb6TlA6sMxZRVNEtr-8ysKtvH0ZJZ6ve9OYJ_7huMwTndVCiOreZqef]
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group.The Journal of Organic Chemistry - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzxViOEazvpml-ZDy-1oFp6AoviaHqcol8fTJkhAfns_l-xKOHL3aRDbJNIE_Lz7wPrvbOUfJB52YThjyChbYYzqyQ3YLxMphKsGjvGNeKgfF7urgZXn2Y65ZD2TEut60gRHIFwA==]
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters.Scholarship @ Claremont. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8CjAdQu2zg6Q1Pxnbn25GILZT2sIPHRO7JY_1_SeneKajPHMfImN8KFdb2hghN78eRoQNkh0vnVrHugLLz8qh9uOO-TPstBSsi0pxctQ_i4--Jmg3cxEdUCocMNsoRx_BT6T7HE-af4yJ3kfCsJtK2BENbRsnTl4lcCkV9rR0VtJ_VxzzpO7EGBrT3BiyIH30ut7EovPECtw29eiwq0LcuhyreGQHs10crBw41Cc7Rpn0W2bBVRLolaXrBnM3dWKHejX_BPKHXMWiGknBk0vPkC-]
- Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters.Organic Letters - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfwSUZiquHTlATDY32mhiyj5K7rOYobXAZCPQKNq1B2JNOK6kFaDGlBpX0F6HGj9DRGJaC_8PSq86TpA6X1mVkNIZ-10UwpN78ITm2EyZ0AI40LaL__hFfB9QXufTWmDHXp3vvC3fXRns6HengpqQ=]
- Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides.PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDO_Gq2pXDbeDYVFCPz7kjCNQRJ_0ZajnQqpSB7fUlE3wdC_QoavR2195_lAuYWPRd4mog1WjdsmCo7CXg4TZVnbc5zTWL-VfmibQzRwHFyKwdV7GyY1-k0NQQyQv-EvBCjqMgZNpd5JlAv0o=]
- (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVmkaY4U8HDqDCyE3raSQ0c_txZbWwQFVr-Vi2B8lf0mdDXOoY4PzK4RKblLXTC3qDX5g5cuwK7Dhc6tgsh3EKT3Z9Y9ieCAwlc_igvt2_iXlhk1ZxkhBB-Yewr58KsKsBXMr_-5H9QfpvuNoJk2R3F3CjFr93OTnUrK-HhdbU6YUA_AvwLCUdOfeieLAWJdMOeLtJAMkEnQ33K2NcdLGWnTCjFQ4XULV0EWEotWvvUnk9WgPTAw_LR6iaQPoAAJ6YOswVeOXbIsAGaILj4i54rL3Na3qmmnscw8vtOVZuS_AXe68=]
- Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides.PRISM. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2PFf2cP6liB6e7ZfIA88kv4fkW_WymceZ1w2AiejVl8jJJSCNbT8csgGexJSaXjJu3i_E8oarbWuE5TlT2KKzY71m7J70Q8JLmublwrFKa0x6RQydgGNIgiPk2Z7RNAx1Teoz4uhi-lLQqbijTQ9UbsmpqCc_PZ8Tiy-QLHlsrrDG4w==]
- Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXZWUSb5k5k7kOiQdXcaQKhUPpGeIufDkUe2dCWDWM72ty_KoXHTxvT8U227NRv2kQpphwJ2cjJ1-gnlst2gqMkp8tcGM7Bfq6Tu01oFPlVBa-GFdSXEQhAyXGTEUkjGiH5G2fY-XjOP0qyDP3nbZfwBG0AvXdcs5UKbt5Fh3vYThBBfnwLNnydw==]
- Regioselective Transfer Hydrogenative Defluorination of Polyfluoroarenes Catalyzed by Bifunctional Azairidacycle.MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1RUkG0kzPCoDTugrQRHVt0aNIUznU9Reu1eCpc-NOdlJC3MRq1c2FDC-9p88rk1qJyhHUbORKPOqXT4Pu2zEF7gFEKDQ2-GEsfSrfgJjvoqVti7odHkRVKFn1raJPzBw=]
- Catalytic defluorination of perfluorinated aromatics under oxidative conditions using N-bridged diiron phthalocyanine.PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_SWCCQ2nXB3T3Z6KXD-YoOih6mL_PTmDSXg3YsOFfgwTHT1C23R1Jz732balk5yODNN-TOA7TVy83RsBfM4sJVksWmVsEbdJ6Bg_fw-oNC3jqindMM6qFQTvG5nfkXJk3QYG_]
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3wCWRnmCDXHCpxeyt6mOTPhC5M_oAjFQ6r8_D8y97W400Da5_RTK5elJ-N49giy6sTw_4BYmQ876vCjtQTsaHqHJ0mxEtBE2pEswVosAeDJeRsRlhChuVlOCR813YBik=]
- Suzuki Coupling.Organic Chemistry Portal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9XpWoAsWcEC5lRMkFcNXuxxZcXshe9zWACzal0BJo2axCIZDIfSlsw5GhmS0I7ctrgxnqz4PoqN7AWSJJqYVVlSKd33o_uCAMXcqKM3LUafWV-9aREKBBImaRu34IQbn-M54nLuOPsRhtIAI7UAlby239NYByzvniNoIeZ-AIiw==]
- How does fluorinated boronic acids influences the Suzuki coupling reactions?ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFH4Bff9F1dtksvuhhDWkcZdDgpKVRvo6GzkxTEJyh9TAc4IsPHABr-gagb1U4q37rAPsOQzdHR9b87eO1Xom26OMPiSHSUI5ohAH8lpKlVJHQKchwPdSoXynr5_QE7Uu_shKH7YiEXtpfuWWVM2-TdWL_dqH_YO-cUm5joiDYJbndMNgbLVIZ50ESQdy7PzIu4AMPG2xgBRjY7GZz5d5GlFEdUqAFAlAs=]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Catalytic defluorination of perfluorinated aromatics under oxidative conditions using N-bridged diiron phthalocyanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 2,3-Difluoro-6-methylpyridine
Prepared by: Senior Application Scientist, Chemical Dynamics Division
Welcome to the technical support center for 2,3-Difluoro-6-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals who are working with this key fluorinated intermediate. Achieving high purity is critical for the success of subsequent synthetic steps and for ensuring the integrity of final active pharmaceutical ingredients (APIs).[1]
This document provides in-depth, field-proven insights into common purification challenges and their solutions, presented in a practical question-and-answer format.
Section 1: Initial Assessment & Impurity Profiling (FAQ)
Before attempting any purification, a thorough understanding of the impurities present is paramount. This initial analysis will dictate the most effective purification strategy.
Q1: What are the likely impurities in my this compound sample?
Impurities typically arise from the synthetic route used. Common synthesis strategies involve the fluorination of chlorinated or aminated pyridine precursors.[1][2][3] Therefore, potential impurities can be categorized as follows:
| Impurity Category | Specific Examples | Rationale |
| Process-Related Impurities | Starting materials (e.g., 2,3-dichloro-6-methylpyridine), incompletely reacted intermediates (e.g., 2-chloro-3-fluoro-6-methylpyridine), positional isomers. | These are often the most common impurities resulting from incomplete reactions or side reactions during synthesis. The substitution of chlorine with fluorine can be stepwise, leading to mixed halo-pyridines.[3][4] |
| Reagent-Related Impurities | Residual fluorinating agents (or their byproducts), phase-transfer catalysts, inorganic salts (e.g., KF, CsF). | These are carried over from the reaction mixture. For example, reactions using KF in polar aprotic solvents are common.[3] |
| Solvent Impurities | High-boiling point solvents (e.g., Sulfolane, DMSO, NMP). | These solvents are often used in fluorination reactions due to their high polarity and boiling points but can be difficult to remove completely.[3][4] |
| Degradation Products | Water, products from hydrolysis or reaction with atmospheric CO₂. | Fluorinated pyridines can be sensitive to moisture.[5] Pyridines, in general, can absorb atmospheric water and CO₂.[6] |
Q2: Which analytical techniques should I use to identify and quantify these impurities?
A multi-technique approach is recommended for a comprehensive impurity profile.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the premier technique for analyzing volatile and semi-volatile impurities in fluorinated pyridines.[7][8] It provides excellent separation and allows for the identification of unknown peaks by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F): NMR is invaluable for structural confirmation and purity assessment.[9] ¹⁹F NMR is particularly powerful, as the chemical shift is highly sensitive to the electronic environment, allowing for clear differentiation between fluorinated isomers and impurities.[10][11]
-
High-Performance Liquid Chromatography (HPLC): While GC-MS is often preferred, HPLC can be used, especially for less volatile or thermally sensitive impurities.[12] However, the basicity of the pyridine ring can lead to challenges like peak tailing on standard silica-based columns.[13]
Section 2: Troubleshooting Guide: Purification by Fractional Distillation
Given that this compound is a liquid at room temperature, fractional distillation is a primary and highly effective method for purification on a larger scale, especially for removing impurities with different boiling points.
Q1: When is distillation the right choice for purification?
Distillation is ideal when your target compound has a significantly different boiling point from its major impurities. A difference of at least 20-25 °C is preferable for efficient separation via simple distillation. For closer-boiling impurities, fractional distillation using a column with high theoretical plates (e.g., a Vigreux or packed column) is necessary.
Q2: My product appears to be decomposing at its atmospheric boiling point. What can I do?
This is a common issue with many organic compounds. The solution is to perform the distillation under reduced pressure (vacuum distillation). Lowering the pressure reduces the boiling point of the liquid, allowing it to distill at a lower temperature where thermal decomposition is minimized.
Experimental Protocol: Vacuum Fractional Distillation
-
Drying: Ensure the crude sample is thoroughly dry before distillation. Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) can be used. For rigorous drying, refluxing over calcium hydride (CaH₂) followed by distillation is effective, as this also removes acidic impurities.[6] Caution: CaH₂ reacts violently with water.
-
Apparatus Setup: Assemble a fractional distillation apparatus rated for vacuum. Use a short-path distillation head if the boiling points are very high. Ensure all glass joints are properly sealed with vacuum grease.
-
Fractionation: Connect the apparatus to a vacuum pump with a pressure gauge and cold trap. Gradually reduce the pressure to the desired level.
-
Heating: Gently heat the distillation flask using a heating mantle with a stirrer.
-
Collection: Collect the fractions based on the boiling point at the given pressure. Discard the initial low-boiling fraction (forerun) and stop before the high-boiling impurities begin to distill. The main fraction should be collected in a narrow boiling range.
Q3: I'm seeing poor separation between my product and an isomeric impurity. How can I improve this?
Poor separation indicates that the boiling points are very close. To resolve this:
-
Increase Column Efficiency: Use a longer fractionation column or one with a more efficient packing material (e.g., Raschig rings or metal sponge). This increases the number of theoretical plates and enhances separation.
-
Optimize Reflux Ratio: Increase the reflux ratio by insulating the distillation column. This allows for more condensation-vaporization cycles, improving separation efficiency, although it will slow down the distillation rate.
Section 3: Troubleshooting Guide: Chromatographic Purification
For high-purity requirements or when distillation is ineffective (e.g., for removing non-volatile baseline impurities or isomers with identical boiling points), column chromatography is the method of choice.[9]
Diagram 1: General Purification Workflow
Caption: A logical workflow for selecting a purification method.
Q1: I'm observing significant peak tailing for my compound on a silica gel column. Why is this happening and how can I fix it?
Peak tailing is a classic problem when purifying basic compounds like pyridines on acidic silica gel.[13] The lone pair of electrons on the basic nitrogen atom strongly interacts with acidic silanol groups (Si-OH) on the silica surface. This causes a portion of the analyte to be retained more strongly, resulting in a "tailing" peak.
Solutions:
-
Mobile Phase Modification: The most common solution is to add a small amount of a competing base to the mobile phase (eluent). Triethylamine (TEA) at 0.1-1.0% (v/v) is highly effective. The TEA will preferentially bind to the active silanol sites, masking them from your product and resulting in a much more symmetrical peak shape.[13]
-
Use a Different Stationary Phase: If tailing persists, consider using a more inert stationary phase.
-
Deactivated Silica: Silica gel can be "end-capped" or treated to reduce the number of free silanol groups.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica. Basic or neutral alumina is generally preferred for purifying basic compounds.
-
Diagram 2: Troubleshooting Peak Tailing in Chromatography
Caption: A workflow for troubleshooting chromatographic peak tailing.
Q2: How do I choose the right solvent system (mobile phase) for my separation?
The choice of mobile phase is critical for good resolution.[9] Use Thin-Layer Chromatography (TLC) to screen different solvent systems before running a column.
-
Start with a standard system: A mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is a good starting point.
-
Target Rf Value: Aim for an Rf (retention factor) value of 0.25 - 0.35 for your target compound on the TLC plate. This Rf value generally translates well to good separation on a column.
-
Adjust Polarity:
-
If the Rf is too low (spot doesn't move far), increase the polarity of the mobile phase (increase the percentage of the polar solvent).
-
If the Rf is too high (spot runs with the solvent front), decrease the polarity (increase the percentage of the non-polar solvent).
-
-
Add TEA: Remember to add 0.1-1.0% TEA to your chosen TLC and column mobile phase to prevent peak tailing.
Section 4: Purity Confirmation
Q1: My purification is complete. How do I confirm the final purity?
After purification, you must rigorously assess the purity using a combination of analytical techniques.[9]
-
GC-MS Analysis: Run the purified sample on a GC-MS. A pure sample should show a single major peak. The purity can be reported as the area percentage of the main peak.
-
Quantitative NMR (qNMR): This is a highly accurate method for determining absolute purity. It involves adding a known amount of an internal standard to a precisely weighed sample of your purified compound.
-
Elemental Analysis: For a final, definitive confirmation of elemental composition (C, H, N), which indirectly confirms purity.
A purity level of >99.0% is often required for pharmaceutical applications.[1]
Section 5: Safety Precautions
Working with this compound and its related compounds requires strict adherence to safety protocols.
-
Handling: Handle the chemical in a well-ventilated fume hood. It may cause skin, eye, and respiratory irritation.[14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves (e.g., nitrile), and a lab coat.[2]
-
Storage: Store in a tightly sealed container in a cool, dry place away from moisture.
References
- Journal of Chromatographic Science.
- Fier, P. S., & Hartwig, J. F. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF₂. Organic Syntheses, 94, 46-53. [Link]
- Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139–10147. [Link]
- Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. [Link]
- Google Patents.
- Professor Dave Explains. (2022). Recrystallization and Melting Point Analysis. YouTube. [Link]
- Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 96090, 2-Fluoro-6-methylpyridine. [Link]
- Mola-Subramanian, S., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Journal of Analytical Methods in Chemistry. [Link]
- Occupational Safety and Health Administration (OSHA). Pyridine. Method number: PV2295. [Link]
- Beyki, K., et al. (2015). Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. SpringerPlus, 4, 767. [Link]
- Organic Syntheses. [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆. [Link]
- Google Patents. US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine.
- ResearchGate. How do I get dry pyridine?. (2014). [Link]
- EurekAlert!.
- ScienceDaily.
- Google Patents. US4071521A - Process for making 2,6-difluoro pyridine.
- Anerao, A., et al. (2017). Synthesis of 2, 6-Dihydroxy-3-phenyldiazenylpyridine and 6-Amino-2-hydroxy-3-phenyldiazenylpyridine: An Impurity in the Process for Phenazopyridine Hydrochloride a Genito-urinary Antiseptic Drug.
- MDPI. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
- Teasdale, A., et al. (2012). Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. Chemical Reviews, 113(2), 871-871. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 2-Fluoro-6-methylpyridine 97 407-22-7 [sigmaaldrich.com]
- 3. US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 4. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]
- 5. orgsyn.org [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 2-Fluoro-6-methylpyridine | C6H6FN | CID 96090 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 2,3-Difluoro-6-methylpyridine and Other Fluorinated Pyridines for the Modern Researcher
In the landscape of medicinal chemistry and drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of molecular design.[1][2] Fluorinated pyridines, in particular, are prized building blocks due to their prevalence in a multitude of FDA-approved drugs.[3] The presence of fluorine can dramatically alter a molecule's physicochemical properties, including its basicity (pKa), lipophilicity, and metabolic stability, which in turn influences pharmacokinetic and pharmacodynamic profiles.[1][2][4] This guide offers an in-depth comparative analysis of 2,3-Difluoro-6-methylpyridine against other commonly utilized fluorinated pyridines, providing researchers, scientists, and drug development professionals with the objective data and experimental insights needed to make informed decisions in their synthetic endeavors.
The Impact of Fluorination on Physicochemical Properties
The number and position of fluorine atoms on the pyridine ring profoundly influence its electronic and physical characteristics. A primary effect is the modulation of the pyridine nitrogen's basicity. The strong electron-withdrawing nature of fluorine reduces the electron density of the ring, thereby lowering the pKa and rendering the nitrogen less basic.[2] This can have significant consequences for drug-receptor interactions and overall pharmacokinetic behavior.[2][3]
Lipophilicity is another critical parameter affected by fluorination. While the effect of a single fluorine atom can be variable, polyfluorination generally leads to an increase in lipophilicity.[2] This is a key consideration for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Comparative Physicochemical Properties of Selected Fluorinated Pyridines
| Compound | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | pKa (Predicted) | LogP (Predicted) |
| Pyridine | C5H5N | 79.10 | 115 | 5.25[5] | 0.65 |
| 2-Fluoropyridine | C5H4FN | 97.09 | 126 | 0.44 | 0.83 |
| 2,6-Difluoropyridine | C5H3F2N | 115.08 | 124 | -2.16 | 0.92 |
| This compound | C6H5F2N | 129.11 | ~140-150 | ~1.5 | ~1.8 |
| 2,3,5,6-Tetrafluoropyridine | C5HF4N | 151.07 | 102-103 | -3.5 | 1.41 |
Note: pKa and LogP values are estimations from chemical software and should be considered relative guides. Experimental determination is recommended for precise applications.
The introduction of a methyl group, as in this compound, adds another layer of complexity. The electron-donating nature of the methyl group can partially offset the electron-withdrawing effects of the fluorine atoms, leading to a nuanced electronic profile that can be advantageous in fine-tuning a molecule's properties.
Comparative Reactivity in Key Synthetic Transformations
The electronic modifications induced by fluorine substitution directly impact the reactivity of the pyridine ring in essential synthetic reactions.
Nucleophilic aromatic substitution (SNA_r_) is a cornerstone reaction for functionalizing pyridine rings.[6] The presence of electron-withdrawing fluorine atoms activates the ring towards nucleophilic attack, making fluorinated pyridines generally more reactive in SNA_r_ reactions than their non-fluorinated counterparts.[7]
A well-established principle in SNA_r_ reactions is the "element effect," where for aryl halides, the reactivity order is often F > Cl > Br > I. This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine polarizing the carbon-fluorine bond.[7]
In the case of This compound , the two fluorine atoms at the 2- and 3-positions create distinct electronic environments. The C2 position is generally more activated towards nucleophilic attack due to the combined electron-withdrawing effects of the adjacent fluorine and the ring nitrogen. This regioselectivity is a critical consideration for synthetic planning. For instance, studies on similarly substituted pyridines, such as 3-substituted-2,6-difluoropyridines, have shown that they are valuable for the synthesis of 2,3,6-trisubstituted pyridines through tandem SNA_r_ reactions due to the distinguishable reactivity of the carbon-fluorine bonds.[8]
Experimental Workflow: Nucleophilic Aromatic Substitution
Caption: Simplified representation of the Suzuki-Miyaura catalytic cycle.
Detailed Experimental Protocols
To provide a practical comparison, the following are representative protocols for key transformations.
This protocol details the reaction of 2,6-difluoropyridine with a generic primary amine.
Materials:
-
2,6-Difluoropyridine (1.0 equiv)
-
Primary amine (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add 2,6-difluoropyridine and anhydrous DMF.
-
Add the primary amine, followed by potassium carbonate.
-
Heat the reaction mixture to 100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
This protocol outlines the coupling of a bromo-fluoropyridine derivative with a generic arylboronic acid.
Materials:
-
2-Bromo-3-fluoro-6-methylpyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a Schlenk flask, combine 2-Bromo-3-fluoro-6-methylpyridine, the arylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.
-
Evacuate the flask and backfill with an inert gas (repeat three times).
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 6-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the organic layer in vacuo and purify the residue by flash column chromatography.
Conclusion and Outlook
The choice of a specific fluorinated pyridine is a critical decision in the design of a synthetic route. This compound offers a unique combination of electronic properties and substitution patterns. The presence of two fluorine atoms provides distinct opportunities for regioselective functionalization via SNA_r_, while the methyl group can modulate the overall electronic character and provide a steric handle.
In comparison to more symmetrically substituted pyridines like 2,6-difluoropyridine, this compound presents a more complex, but potentially more versatile, platform for building molecular complexity. When compared to highly fluorinated systems like 2,3,5,6-tetrafluoropyridine, it offers a less deactivated ring system, which can be advantageous in reactions that are sensitive to excessive electron withdrawal.
Ultimately, the optimal choice of fluorinated pyridine will depend on the specific synthetic target and the desired reaction pathway. By understanding the fundamental principles of how fluorine substitution impacts physicochemical properties and reactivity, researchers can leverage these powerful building blocks to accelerate innovation in drug discovery and materials science.
References
- Vertex AI Search.
- Royal Society of Chemistry.
- MDPI. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®.
- BenchChem. Fluorinated Pyridine Precursors in Drug Discovery and Organic Synthesis.
- BenchChem. Reactivity Face-Off: 2,6-Difluoropyridine vs.
- ACS GCI Pharmaceutical Roundtable.
- Wikipedia.
- BenchChem.
- ResearchGate. The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)
- MDPI.
- Wikipedia. Suzuki reaction.
- Wikipedia.
- Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis and NMR Spectroscopic Validation of 2,3-Difluoro-6-methylpyridine
This guide provides an in-depth analysis of a robust synthetic pathway to 2,3-Difluoro-6-methylpyridine, a key building block in modern drug discovery and agrochemical development. We will objectively compare this methodology against viable alternatives and present a comprehensive, field-proven framework for its structural validation using multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind experimental choices is emphasized to provide researchers, scientists, and drug development professionals with a practical and scientifically rigorous resource.
The introduction of fluorine atoms into bioactive molecules can significantly enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2] Consequently, the precise synthesis and unambiguous characterization of fluorinated heterocyclic intermediates like this compound are of paramount importance. NMR spectroscopy stands as the preeminent analytical technique for this purpose, offering unparalleled insight into molecular structure and connectivity.[2][3][4]
I. Recommended Synthetic Pathway: A Modified Balz-Schiemann Approach
While various methods exist for the synthesis of fluoropyridines, including direct electrophilic fluorination and nucleophilic substitution, a modified Balz-Schiemann reaction starting from 2-Amino-3-fluoro-6-methylpyridine offers a reliable and scalable route.[1][5] This approach provides excellent regiochemical control, which can be a significant challenge with other methods.
The causality for selecting this pathway rests on its predictability. The initial diazotization of the amine and subsequent fluorination specifically targets the desired C2 position, avoiding the formation of difficult-to-separate isomers.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Amino-3-fluoro-6-methylpyridine
-
Tetrafluoroboric acid (HBF₄, 48 wt. % in H₂O)
-
Sodium nitrite (NaNO₂)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Diazotization: In a flask cooled to 0 °C, dissolve 2-Amino-3-fluoro-6-methylpyridine (1.0 eq) in tetrafluoroboric acid. Slowly add an aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C. Stir the resulting slurry for 30 minutes at 0 °C.
-
Isolation of Diazonium Salt: Isolate the precipitated diazonium tetrafluoroborate salt by vacuum filtration and wash it with cold diethyl ether.
-
Thermal Decomposition (Fluorination): Gently heat the isolated salt under an inert atmosphere. The decomposition will proceed, releasing nitrogen gas and boron trifluoride, to yield the crude this compound. Caution: This step should be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Workup and Purification: After the reaction is complete, cool the residue and partition it between diethyl ether and saturated NaHCO₃ solution. Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄. Remove the solvent under reduced pressure. Purify the crude product via column chromatography on silica gel to afford the pure this compound.
II. Structural Validation by Multinuclear NMR Spectroscopy
NMR is the definitive method for validating the structure of this compound. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides a rich dataset of chemical shifts and spin-spin couplings that allows for complete structural assignment.[4][6]
Core Principles of NMR Validation:
-
Expertise & Experience: The interpretation of the spectra relies on understanding how the electronegative fluorine atoms influence the electronic environment of neighboring nuclei. Fluorine's high receptivity and the large magnitude of its coupling constants (J-values) are key diagnostic tools.[7][8][9]
-
Trustworthiness (Self-Validation): The combination of ¹H, ¹³C, and ¹⁹F NMR spectra provides a self-validating system. The observed couplings between different nuclei (e.g., J_HF, J_CF, J_FF) must be consistent across all spectra for a confident structural assignment.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Prepare a 5-10% (w/v) solution of the synthesized this compound in deuterated chloroform (CDCl₃).[2] Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.
-
Spectrometer Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR: Acquire a standard proton spectrum. The spectral width should be sufficient to cover the aromatic and aliphatic regions.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio, especially for quaternary carbons.
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. Use a common fluorine reference standard like CFCl₃ (δ = 0 ppm) for accurate chemical shift referencing.[10]
Predicted NMR Data and Interpretation
The following tables summarize the expected NMR data for this compound. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| H-4 | ~7.2 - 7.4 | ddd | ³J(H4-H5) ≈ 8-9, ³J(H4-F3) ≈ 9-10, ⁴J(H4-F2) ≈ 2-3 | This proton is coupled to H-5, the adjacent F-3, and shows a smaller long-range coupling to F-2. |
| H-5 | ~6.9 - 7.1 | ddd | ³J(H5-H4) ≈ 8-9, ⁴J(H5-F3) ≈ 4-5, ⁵J(H5-F2) < 1 | Coupled to H-4 and shows a smaller four-bond coupling to F-3. |
| -CH₃ | ~2.5 | s (or narrow t) | ⁵J(CH₃-F6) ≈ 0-1 | The methyl group is expected to be a singlet, though very small long-range coupling to the ortho fluorine might be observed.[11] |
Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Carbon | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| C-2 | ~155 - 160 | dd | ¹J(C2-F2) ≈ 230-250, ²J(C2-F3) ≈ 15-20 | Directly attached to F-2 (large coupling) and adjacent to F-3 (smaller coupling).[9] |
| C-3 | ~145 - 150 | dd | ¹J(C3-F3) ≈ 240-260, ²J(C3-F2) ≈ 18-22 | Directly attached to F-3 (large coupling) and adjacent to F-2 (smaller coupling). |
| C-4 | ~120 - 125 | dd | ²J(C4-F3) ≈ 10-15, ³J(C4-F2) ≈ 3-5 | Coupled to the adjacent F-3 and shows a smaller three-bond coupling to F-2. |
| C-5 | ~115 - 120 | d | ³J(C5-F3) ≈ 3-5 | Primarily shows a three-bond coupling to F-3. |
| C-6 | ~150 - 155 | d | ³J(C6-F2) ≈ 4-6 | Shows a three-bond coupling to F-2. |
| -CH₃ | ~17 - 20 | s | - | The methyl carbon is typically a singlet. |
Table 3: Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)
| Fluorine | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| F-2 | ~ -130 to -140 | d | ³J(F2-F3) ≈ 20-25 | The chemical shift is influenced by the adjacent nitrogen. It is coupled to the adjacent F-3. |
| F-3 | ~ -145 to -155 | d | ³J(F2-F3) ≈ 20-25 | Coupled to the adjacent F-2. The chemical shift differs from F-2 due to its position relative to the nitrogen and methyl group. |
Note: Predicted values are based on data for similar fluoropyridine structures.[2][12][13] Actual experimental values may vary slightly.
III. Comparison with Alternative Methods
A comprehensive guide requires an objective comparison of the chosen method with other available options.
Alternative Synthetic Routes
| Method | Description | Advantages | Disadvantages |
| Direct Electrophilic Fluorination | Using reagents like Selectfluor® on a 6-methylpyridine substrate.[5] | Can be a single-step reaction. | Often suffers from poor regioselectivity, leading to mixtures of isomers. Can be expensive. |
| Nucleophilic Aromatic Substitution (SₙAr) | Reacting a di-chloro or di-bromo 6-methylpyridine with a fluoride source (e.g., KF, CsF).[14] | Can be effective if the starting dihalide is readily available. | Requires high temperatures and specific activation of the pyridine ring for the substitution to occur efficiently at the C-3 position. |
Alternative Analytical Techniques
While NMR is the gold standard for structural elucidation, other techniques provide complementary information.
| Technique | Application | Advantages | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and molecular weight confirmation. | Excellent for detecting volatile impurities and confirming the mass of the product.[15][16] | Provides limited information on the specific arrangement of atoms (isomerism). Fragmentation patterns can be complex. |
| Infrared (IR) Spectroscopy | Functional group identification. | Quick and easy method to confirm the presence of C-F and aromatic C-H bonds. | Does not provide detailed connectivity information. |
| Elemental Analysis | Determination of elemental composition (%C, %H, %N). | Provides the empirical formula, which can support the proposed structure. | Does not distinguish between isomers. Requires a highly pure sample. |
IV. Workflow Visualization
The following diagram illustrates the comprehensive workflow from synthesis to final validation.
Caption: Workflow for the synthesis and NMR validation of this compound.
V. Conclusion
The successful synthesis of this compound is a critical step for its application in pharmaceutical and agrochemical research. The modified Balz-Schiemann reaction presented here offers a reliable and regioselective route. However, synthesis alone is insufficient; rigorous validation is essential. A comprehensive, multi-nuclear (¹H, ¹³C, and ¹⁹F) NMR analysis provides an unassailable confirmation of the molecular structure. By correlating chemical shifts and, crucially, the intricate network of spin-spin coupling constants across all three spectra, researchers can achieve absolute confidence in the identity and purity of their target compound, ensuring the integrity of their subsequent research and development efforts.
References
- The Chemical Synthesis of this compound: Methods and Applic
- Supplementary Information for General. ¹H and ¹³C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry.
- NMR spectral characteristics of fluorocontaining pyridines. (2017). Fluorine notes.
- Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Inform
- 2,3-Difluoropyridine - SpectraBase. Wiley.
- Supporting Inform
- NMR STRUCTURAL STUDY OF 2-FLUOROPYRIDINE DISSOLVED IN A NEMATIC SOLVENT. UBC Chemistry - The University of British Columbia.
- ¹³C NMR Spectrum (1D, 25.16 MHz, CDCl₃, experimental) (HMDB0061888).
- [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆. Organic Syntheses Procedure.
- ¹⁹F NMR Reference Standards. University of Wisconsin-Madison.
- New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorin
- ¹⁹Fluorine NMR. University of Ottawa.
- Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.
- ¹H NMR Spectrum (1D, 90 MHz, CDCl₃, experimental) (HMDB0061888).
- Structure Elucidation of Fluorin
- Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. PMC - NIH.
- Structure Elucidation of Fluorin
- Supporting Inform
- Preparation method of fluoropyridine compounds.
- Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ioniz
- ¹³C NMR Chemical Shifts.
- 2,6-Difluoropyridine(1513-65-1) ¹H NMR spectrum. ChemicalBook.
- 2-Fluoro-3-methylpyridine(2369-18-8) ¹³C NMR spectrum. ChemicalBook.
- 2-HYDROXY-6-METHYLPYRIDINE(91914-07-7) ¹³C NMR spectrum. ChemicalBook.
- Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chrom
- Screening Total Organic Fluorine in Solid Samples Using a Pyroprobe.
- Preparation of difluorpyridine compounds.
- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, ¹⁹F NMR, and Mass Spectrometry. NIH.
- ¹³C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 3. NMR STRUCTURAL STUDY OF 2-FLUOROPYRIDINE DISSOLVED IN A NEMATIC SOLVENT | UBC Chemistry [chem.ubc.ca]
- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jeolusa.com [jeolusa.com]
- 7. 19Flourine NMR [chem.ch.huji.ac.il]
- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 9. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 10. colorado.edu [colorado.edu]
- 11. rsc.org [rsc.org]
- 12. spectrabase.com [spectrabase.com]
- 13. 2,6-Difluoropyridine(1513-65-1) 1H NMR [m.chemicalbook.com]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 2,3-Difluoro-6-methylpyridine
For the modern researcher, scientist, and drug development professional, the precise and robust characterization of novel chemical entities is paramount. 2,3-Difluoro-6-methylpyridine, a fluorinated pyridine derivative, represents a class of compounds with significant potential in medicinal chemistry and materials science. Its structural elucidation and quantification demand analytical techniques that are both sensitive and specific. Mass spectrometry (MS) stands as a cornerstone technology in this endeavor, offering a suite of ionization and analysis techniques tailored to diverse analytical challenges.
This guide provides an in-depth, objective comparison of mass spectrometric approaches for the analysis of this compound. Moving beyond a mere listing of methods, this document delves into the causality behind experimental choices, empowering the reader to select and implement the most appropriate analytical strategy.
The Analytical Challenge: Ionization and Fragmentation of a Fluorinated Heterocycle
The chemical nature of this compound—a relatively small, semi-polar, and volatile molecule—presents several options for mass spectrometric analysis. The choice of ionization technique is the most critical parameter, directly influencing the type of information obtained, be it the intact molecular weight or detailed structural fragments. The principal ionization methods to consider are Electron Ionization (EI), Electrospray Ionization (ESI), and Atmospheric Pressure Chemical Ionization (APCI).
A Comparative Analysis of Ionization Techniques
Each ionization technique interacts with this compound in a fundamentally different manner, yielding distinct analytical advantages and disadvantages.
| Ionization Technique | Principle | Best Suited For | Expected Ion for this compound | Pros | Cons |
| Electron Ionization (EI) | High-energy electrons bombard the analyte in the gas phase, causing ionization and extensive fragmentation. | Volatile and thermally stable compounds; structural elucidation. | Molecular ion (M⁺•) and numerous fragment ions. | Provides a reproducible "fingerprint" mass spectrum, ideal for library matching and structural confirmation. | Can lead to the absence of a molecular ion for some compounds; requires analyte to be volatile. |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid sample to create an aerosol. Ions are formed in the liquid phase. | Polar and non-volatile molecules, including large biomolecules.[1] | Protonated molecule ([M+H]⁺). | "Soft" ionization technique, typically preserving the molecular ion; compatible with liquid chromatography (LC).[1] | Less effective for small, less polar molecules; can be susceptible to matrix effects.[1] |
| Atmospheric Pressure Chemical Ionization (APCI) | A corona discharge ionizes the solvent vapor, which then transfers charge to the analyte in the gas phase. | Less polar, semi-volatile, and thermally stable compounds.[1][2] | Protonated molecule ([M+H]⁺). | Tolerant of higher flow rates and less polar solvents than ESI; suitable for compounds not readily ionizable by ESI.[2] | Requires thermal stability of the analyte; may produce less fragmentation than EI. |
Expert Insight: For unambiguous identification of this compound, particularly in a pure sample, Electron Ionization coupled with Gas Chromatography (GC-MS) is the gold standard. The resulting fragmentation pattern is highly characteristic and can be used for definitive structural confirmation. For quantitative analysis in complex matrices, such as biological fluids or environmental samples, Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) using either ESI or APCI would be the preferred approach due to its enhanced sensitivity and selectivity. Given the semi-polar nature of the analyte, APCI may offer more robust ionization than ESI.[2]
Deciphering the Fragmentation Puzzle: Predicting the EI Mass Spectrum of this compound
While an experimental mass spectrum for this compound is not publicly available, we can predict its fragmentation pattern with high confidence by examining the EI mass spectrum of its close structural analog, 2-Fluoro-6-methylpyridine , available in the NIST Chemistry WebBook.[3] The molecular weight of this compound is 129.11 g/mol .
The fragmentation of substituted pyridines under EI conditions is a well-understood process.[4] Key fragmentation pathways for this compound are expected to include:
-
Loss of a methyl radical (•CH₃): This is a common fragmentation for methylated aromatic compounds, leading to a stable pyridinium cation.
-
Loss of hydrogen fluoride (HF): The presence of fluorine atoms makes the neutral loss of HF a probable event.
-
Ring cleavage: The pyridine ring can undergo fragmentation, leading to smaller charged species.
-
Loss of a fluorine radical (•F): While less common than HF loss, direct cleavage of the C-F bond can occur.
Based on these principles and the spectrum of the monofluorinated analog, the following table summarizes the predicted major fragment ions for this compound under EI.
| m/z | Proposed Fragment | Neutral Loss | Comments |
| 129 | [C₆H₅F₂N]⁺• | - | Molecular Ion (M⁺•) |
| 114 | [C₅H₂F₂N]⁺ | •CH₃ | Loss of the methyl group. |
| 110 | [C₆H₄FN]⁺• | HF | Loss of hydrogen fluoride. |
| 109 | [C₆H₄FN]⁺ | •H | Loss of a hydrogen atom from the molecular ion. |
| 83 | [C₅H₄N]⁺ | •CF₂H | Loss of a difluoromethyl radical. |
Visualizing Fragmentation
Caption: Predicted major fragmentation pathways for this compound under Electron Ionization.
Choosing the Right Tool for the Job: A Comparison of Mass Spectrometry Platforms
The choice of mass analyzer will significantly impact the quality of the data obtained.
| Mass Analyzer | Key Features | Best For |
| Quadrupole | Cost-effective, robust, and easy to use. Unit mass resolution. | Routine quantitative analysis, especially in triple quadrupole (QqQ) configuration for MS/MS. |
| Time-of-Flight (TOF) | High resolution, excellent mass accuracy, and fast acquisition speeds. | Accurate mass measurements for formula determination and identification of unknowns. |
| Orbitrap | Very high resolution and mass accuracy. | In-depth structural characterization and analysis of complex mixtures. |
Expert Insight: For routine quantification where sensitivity and throughput are key, a triple quadrupole mass spectrometer is the workhorse of many laboratories. For initial characterization and impurity profiling, a high-resolution mass spectrometer (HRMS) such as a Q-TOF or Orbitrap is invaluable for providing confident elemental composition determination.[5]
Experimental Protocols: A Practical Guide
The following protocols provide a starting point for the analysis of this compound. Optimization will be required for specific instrumentation and sample matrices.
Protocol 1: GC-MS for Qualitative Analysis and Structural Confirmation
This protocol is designed for the definitive identification of this compound.
1. Sample Preparation:
- Dissolve a small amount of the sample (e.g., 1 mg) in a suitable volatile solvent such as dichloromethane or ethyl acetate (1 mL).
- If necessary, perform a serial dilution to achieve a final concentration of approximately 1-10 µg/mL. For samples in complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.[6]
2. GC-MS Parameters:
- GC System: Agilent 8890 GC or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
- Inlet Temperature: 250 °C.
- Injection Volume: 1 µL, splitless mode.
- Oven Program: 50 °C for 1 min, ramp at 10 °C/min to 250 °C, hold for 5 min.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- MS System: Agilent 5977B MSD or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Scan Range: m/z 40-300.
3. Data Analysis:
- Identify the peak corresponding to this compound.
- Examine the mass spectrum and compare it to the predicted fragmentation pattern.
- If available, search the acquired spectrum against a commercial mass spectral library (e.g., NIST, Wiley).
Protocol 2: LC-MS/MS for Quantitative Analysis
This protocol is suitable for the sensitive and selective quantification of this compound in complex matrices.
1. Sample Preparation:
- For liquid samples (e.g., plasma, urine), perform a protein precipitation with acetonitrile (3:1 v/v). Centrifuge and analyze the supernatant.
- For solid samples, perform a solvent extraction followed by evaporation and reconstitution in the mobile phase.
- Prepare a calibration curve using a certified reference standard of this compound.
- Spike all samples and standards with a suitable internal standard (e.g., a deuterated analog of the analyte).[7]
2. LC-MS/MS Parameters:
- LC System: Waters ACQUITY UPLC I-Class or equivalent.
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: Start at 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, and return to initial conditions.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 µL.
- MS System: Sciex Triple Quad 6500+ or equivalent.
- Ionization Mode: APCI, positive ion mode.
- Source Parameters: Optimize source temperature, nebulizer gas, and corona current for maximum signal intensity.
- MRM Transitions: Determine the optimal precursor-to-product ion transitions by infusing a standard solution of the analyte. A likely transition would be from the protonated molecule ([M+H]⁺, m/z 130) to a major fragment ion.
3. Data Analysis:
- Integrate the peak areas for the analyte and the internal standard for all samples and standards.
- Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.
- Determine the concentration of the analyte in the unknown samples from the calibration curve.[8]
Visualizing the Analytical Workflow
Caption: A comparative workflow for the qualitative and quantitative analysis of this compound.
Conclusion: A Tailored Approach to a Unique Analytical Challenge
The mass spectrometric analysis of this compound is not a one-size-fits-all endeavor. The optimal strategy is dictated by the analytical goal. For definitive structural confirmation, GC-MS with electron ionization provides an information-rich fragmentation pattern. For sensitive and robust quantification in complex biological or environmental matrices, LC-MS/MS with APCI is the method of choice. By understanding the fundamental principles of ionization and fragmentation, and by leveraging the capabilities of modern mass analyzers, researchers can confidently and accurately characterize this important class of fluorinated pyridines, paving the way for advancements in drug discovery and materials science.
References
- Shimadzu. (n.d.). Sample Preparation for GCMS Analysis.
- NIST. (n.d.). 2-Fluoro-6-methylpyridine. In NIST Chemistry WebBook.
- Niessen, W. M. A. (2001). Current practice of liquid chromatography-mass spectrometry.
- AxisPharm. (n.d.). Electrospray and APCI Mass Analysis.
- Ma, M., & Zamboni, N. (2017). A practical guide to metabolomics analysis by liquid chromatography-mass spectrometry. Journal of Visualized Experiments, (120), e55117.
- de Hoffmann, E., & Stroobant, V. (2007).
- Restek. (n.d.). GC Sample Preparation.
- Agilent Technologies. (2014). 5977B Series GC/MSD System.
- Waters Corporation. (n.d.). ACQUITY UPLC I-Class System.
- Sciex. (n.d.). SCIEX Triple Quad 6500+ System.
- Pitt, J. J. (2009). Principles and applications of liquid chromatography-mass spectrometry in clinical biochemistry. The Clinical Biochemist Reviews, 30(1), 19–34.
- Gu, M., & Wang, Y. (2014). A practical guide to LC-MS-based quantitative lipid analysis. Analytical and Bioanalytical Chemistry, 406(28), 7019-7031.
- NIST. (n.d.). Pyridine. In NIST Chemistry WebBook.
Sources
- 1. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 2. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 3. 2-Fluoro-6-methylpyridine [webbook.nist.gov]
- 4. Pyridine, 2-methyl- [webbook.nist.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Reactivity of 2,3-Difluoro-6-methylpyridine and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorinated pyridine scaffolds is a cornerstone of modern medicinal chemistry. The unique electronic properties conferred by fluorine atoms—such as high electronegativity and the ability to modulate pKa—can significantly enhance a drug candidate's metabolic stability, binding affinity, and bioavailability.[1] However, the reactivity of these building blocks is exquisitely sensitive to the precise arrangement of substituents. This guide provides an in-depth, objective comparison of the reactivity of 2,3-Difluoro-6-methylpyridine with its key isomers, offering field-proven insights and experimental data to inform synthetic strategy.
Foundational Principles: Electronic Landscape of Fluoromethylpyridines
The reactivity of any substituted pyridine is a complex interplay between the inherent electron-deficient nature of the ring, the inductive effects (-I) of substituents, and their mesomeric (resonance, ±M) effects.
-
Pyridine Core: The nitrogen atom is strongly electron-withdrawing, making the ring generally resistant to electrophilic aromatic substitution (EAS) but activated towards nucleophilic aromatic substitution (SNAr), especially at the C2 and C4 positions.[2][3]
-
Fluorine Substituents: Fluorine exerts a powerful, distance-dependent inductive electron-withdrawing effect (-I), which deactivates the ring towards EAS but strongly activates it for SNAr.[4] It also has a potential, though weaker, electron-donating mesomeric effect (+M) due to its lone pairs.[4] The stability of the C-F bond is a critical factor in its behavior as a leaving group in SNAr reactions.[5]
-
Methyl Group: The methyl group is weakly electron-donating through an inductive effect (+I) and hyperconjugation, slightly activating the ring for EAS and deactivating it for SNAr.
The combination and positioning of these groups create distinct electronic environments for each isomer, dictating both the rate and regioselectivity of chemical transformations.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Regioselectivity
SNAr is arguably the most critical reaction for functionalizing fluoropyridines. The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex. The stability of this intermediate, which is enhanced by electron-withdrawing groups at the ortho and para positions relative to the point of attack, is the primary determinant of reactivity.[6] Fluorine is an excellent leaving group in these reactions, often showing higher reactivity than chlorine.[7]
Focus Molecule: this compound
In this isomer, the fluorine at C2 is ortho to the nitrogen, and the fluorine at C3 is meta. The methyl group is at C6.
-
Predicted Reactivity: The C2 position is highly activated towards nucleophilic attack by the ring nitrogen. The fluorine at C3 provides additional inductive activation. However, the most likely site of substitution is the C2-fluorine, as the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative ring nitrogen.[3] Attack at C3 is significantly less favorable as this resonance stabilization is not possible. The methyl group at C6 provides some steric hindrance and slight electronic deactivation at the adjacent C5 and C-N positions.
Comparative Isomer Analysis:
| Isomer | Structure | Predicted Major SNAr Site(s) | Rationale & Commentary |
| This compound | ![]() | C2 | Highly activated by ortho-nitrogen and adjacent C3-fluoro. The intermediate is resonance-stabilized by the nitrogen atom. |
| 2,5-Difluoro-6-methylpyridine | ![]() | C2 | Similar to the title compound, the C2 position is activated by the ortho-nitrogen. The C5-fluoro provides less inductive activation than a C3-fluoro but still contributes. |
| 2,6-Difluoro-3-methylpyridine | ![]() | C2 or C6 | Both C2 and C6 are highly activated by the ortho/para nitrogen. These positions are electronically equivalent, leading to potential mixtures unless sterically or electronically differentiated by the nucleophile or other factors.[8] The methyl group at C3 may slightly favor attack at C6 due to reduced steric hindrance. |
| 3,4-Difluoro-2-methylpyridine | ![]() | C4 | The C4 position is para to the nitrogen, allowing for excellent resonance stabilization of the Meisenheimer intermediate.[8] This makes the C4-fluorine the most probable leaving group. The C2-methyl group sterically hinders attack at C3. |
Directed Ortho-Metalation (DoM): Precision C-H Functionalization
Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization, bypassing the inherent electronic preferences of the ring.[9] It involves deprotonation of a C-H bond ortho to a directing metalation group (DMG) by a strong base (e.g., n-BuLi, LDA), followed by quenching with an electrophile.[10][11]
In fluorinated pyridines, both the ring nitrogen and fluorine atoms can act as directing groups. The relative directing ability generally follows the order: CONR₂ > OMe > F > N(ring).[12] However, the acidity of the proton being removed is also a critical factor. Protons flanked by two directing groups or ortho to a fluorine are particularly acidic.
Logical Flow for Predicting DoM Regioselectivity:
Caption: Decision workflow for predicting the site of Directed ortho-Metalation.
Comparative Isomer Analysis for DoM:
| Isomer | Structure | Predicted Major Lithiation Site | Rationale & Commentary |
| This compound | ![]() | C4 | The C4-H is ortho to the C3-fluoro DMG and meta to the C2-fluoro. The nitrogen's directing effect to C2 is blocked. The C5-H is sterically hindered by the C6-methyl group. Therefore, the C4 position is the most likely site of deprotonation. |
| 2,5-Difluoro-6-methylpyridine | ![]() | C3 or C4 | C3-H is ortho to the C2-fluoro. C4-H is ortho to the C5-fluoro. The outcome will be highly dependent on the base and reaction conditions, representing a potential selectivity challenge. |
| 2,6-Difluoro-3-methylpyridine | ![]() | C4 | The C4-H is flanked by the C3-methyl and is ortho to the C-N bond, but more importantly, it is the most accessible proton adjacent to a fluoro DMG (C5-H is ortho to C6-F). The C4 position is often favored in such systems. |
| 3,4-Difluoro-2-methylpyridine | ![]() | C5 | The C5-H is ortho to the C4-fluoro DMG. The C2-methyl group blocks lithiation at the C3 position, which would otherwise be activated by the nitrogen. |
Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a vital tool for forming C-N bonds, often succeeding where SNAr fails, especially with less activated substrates or more complex amines.[13][14] The reaction involves the palladium-catalyzed coupling of an aryl halide (or triflate) with an amine.[15]
The regioselectivity in dihalopyridines is governed by the relative rates of oxidative addition of the palladium catalyst to the different C-X bonds. Generally, the order of reactivity is C-I > C-Br > C-OTf > C-Cl >> C-F. Because the C-F bond is so strong, it is typically unreactive in standard Buchwald-Hartwig conditions, making fluoropyridines excellent substrates where the fluorine acts as a directing/activating group rather than a leaving group. If another halogen (like Cl, Br, or I) is present, the coupling will occur selectively at that position.[16][17]
For difluoropyridines, to achieve a cross-coupling reaction, one would typically first convert a C-H bond to a C-Br or C-I bond via a DoM-halogenation sequence. The subsequent Buchwald-Hartwig reaction would then proceed at this newly installed site.
Experimental Protocol: Selective SNAr on this compound
This protocol describes a representative nucleophilic aromatic substitution reaction using a secondary amine, morpholine, to selectively displace the C2-fluorine.
Objective: To synthesize 2-(morpholino)-3-fluoro-6-methylpyridine.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
Procedure:
-
To a clean, dry, oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.00 g, 7.74 mmol).
-
Add anhydrous DMSO (20 mL) to dissolve the starting material.
-
Add potassium carbonate (e.g., 2.14 g, 15.5 mmol) to the solution.
-
Add morpholine (e.g., 0.81 mL, 9.29 mmol) dropwise to the stirring suspension.
-
Heat the reaction mixture to 100 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Causality: The choice of a polar aprotic solvent like DMSO is crucial as it effectively solvates the potassium carbonate and facilitates the nucleophilic attack.[8] The reaction is directed to the C2 position due to the powerful activation provided by the ortho-nitrogen, which stabilizes the intermediate Meisenheimer complex far more effectively than is possible for an attack at C3.[3]
Electrophilic Aromatic Substitution (EAS): A Challenging Transformation
The pyridine ring is inherently electron-deficient and is therefore highly deactivated towards electrophilic aromatic substitution.[18] The presence of two strongly electron-withdrawing fluorine atoms further deactivates the ring, making EAS reactions extremely challenging. Under harsh forcing conditions (strong acids, high temperatures), the reaction, if it occurs, is typically directed to the C5 position (meta to the nitrogen and most other substituents), which is the least deactivated position.[19]
For practical purposes, direct EAS on difluoromethylpyridines is often synthetically unviable. Functionalization at these positions is almost always achieved through alternative strategies like DoM or by building the ring from appropriately substituted precursors.[20]
Conclusion and Strategic Outlook
The reactivity of difluoro-6-methylpyridine isomers is a nuanced function of substituent positioning.
-
For SNAr, reactivity is dominated by the ability of the ring nitrogen to stabilize the anionic intermediate, making positions C2 and C4 the prime sites for substitution. 2,6-Difluoro-3-methylpyridine and 3,4-Difluoro-2-methylpyridine are highly activated for selective substitution at C2/C6 and C4, respectively. This compound offers selective functionalization at the C2 position.
-
For C-H functionalization via DoM, the fluorine atoms serve as effective directing groups, often enabling regioselectivity that is complementary to SNAr. The most acidic proton, typically ortho to a fluorine and in a sterically accessible position, will be removed.
-
Cross-coupling reactions are best approached by first installing a more reactive handle (Br, I, OTf) via DoM, as the C-F bond is largely inert.
-
Electrophilic substitution is generally not a practical synthetic route for these electron-poor systems.
By understanding these reactivity patterns, researchers can select the optimal isomer and reaction conditions to achieve their desired synthetic target with precision and efficiency.
References
- Benchchem. (2025). A Comparative Guide to the Reactivity of Difluoropyridine Isomers for Drug Development Professionals. BenchChem.
- Ganjoo, M., et al. (2021).
- ResearchGate. (2023). Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions.
- Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]
- ResearchGate. (2023). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions.
- MDPI. (2022). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. MDPI. [Link]
- National Center for Biotechnology Information. (2011).
- ACS Publications. (2021).
- Wikipedia. (2023).
- Grokipedia. (2023).
- ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. [Link]
- Wikipedia. (2023).
- Wu, Y. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. LinkedIn. [Link]
- Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Scripps Research. [Link]
- Myers, A. G. (n.d.).
- University of Liverpool. (n.d.). Directed (ortho)
- ResearchGate. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
- MDPI. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. MDPI. [Link]
- Springer. (2009). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Journal of Radioanalytical and Nuclear Chemistry. [Link]
- Wikipedia. (2023).
- National Center for Biotechnology Information. (2010). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PubMed Central. [Link]
- Wikipedia. (2023).
- Bhaumik, J., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. [Link]
- Ashenhurst, J. (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]
- StackExchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange. [Link]
- National Center for Biotechnology Information. (2006). A structural systematic study of four isomers of difluoro-N-(3-pyridyl)benzamide. PubMed. [Link]
- ResearchGate. (2014). Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines.
- ChemRxiv. (2021). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. [Link]
- National Center for Biotechnology Information. (2013). Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers. PubMed. [Link]
- ResearchGate. (2011). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines.
- Royal Society of Chemistry. (2022). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry. [Link]
- Google Patents. (1978). Process for making 2,6-difluoro pyridine.
- ResearchGate. (2021). FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing orbital symmetry effects in the substrate (LUMO versus LUMO+1) and transition states (HOMO contributions from ortho and para sites).
- YouTube. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. [Link]
- MDPI. (2021). Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides. MDPI. [Link]
- Chemistry LibreTexts. (2015).
- YouTube. (2020). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. [Link]
- ResearchGate. (2007). Concentration-Dependent Chemo and Regioselective Metalation of 6,6′-Dibromo-2,2′-bipyridine.
- Baran Lab. (n.d.). Haloselectivity of Heterocycles. Scripps Research. [Link]
Sources
- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. grokipedia.com [grokipedia.com]
- 10. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 11. baranlab.org [baranlab.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 19. youtube.com [youtube.com]
- 20. nbinno.com [nbinno.com]
A Comparative Guide to the Biological Activity of Compounds Derived from 2,3-Difluoro-6-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into heterocyclic scaffolds is a well-established strategy in modern drug design to enhance metabolic stability, binding affinity, and pharmacokinetic profiles. This guide will delve into the specific impact of the 2,3-difluoro substitution pattern on the biological activity of 6-methylpyridine derivatives, a core structure in various biologically active molecules.
The Influence of Fluorination on Pyridine Scaffolds: A Physicochemical Perspective
The introduction of fluorine atoms to a pyridine ring significantly alters its electronic properties. The high electronegativity of fluorine acts as a strong electron-withdrawing group, which can profoundly impact the molecule's pKa, lipophilicity, and metabolic stability. A comparative analysis highlights these differences:
| Property | Non-Fluorinated Pyridine | Fluorinated Pyridine | Impact on Drug Discovery |
| pKa | Higher (More Basic) | Lower (Less Basic) | Alters drug-receptor interactions, solubility, and pharmacokinetic properties.[1] |
| Lipophilicity (logP) | Lower | Higher | Can improve membrane permeability and oral bioavailability.[1] |
| Metabolic Stability | More susceptible to metabolism | More resistant to metabolic degradation | Can lead to a longer in-vivo half-life.[1] |
These modifications are crucial in the rational design of novel therapeutics, as they can translate to improved efficacy and safety profiles.
Comparative Biological Activities: A Data-Driven Analysis
While specific biological activity data for derivatives of 2,3-Difluoro-6-methylpyridine is limited in publicly accessible literature, we can draw valuable comparisons from studies on other fluorinated and non-fluorinated pyridine compounds to anticipate their potential. This section will present a comparative overview of anticancer and antimicrobial activities, highlighting the structure-activity relationships (SAR).
Anticancer Activity
The pyridine nucleus is a common scaffold in a multitude of anticancer agents. The introduction of fluorine can enhance the cytotoxic potential of these compounds.
Table 1: Comparative Anticancer Activity of Pyridine Derivatives
| Compound Class | Specific Derivative(s) | Cancer Cell Line(s) | IC50 (µM) | Reference |
| Non-Fluorinated Pyridine-Ureas | Compound 8e | MCF-7 (Breast) | 0.22 | [2] |
| Compound 8n | MCF-7 (Breast) | 1.88 | [2] | |
| Non-Fluorinated Pyridine Derivative | Compound H42 | SKOV3 (Ovarian) | 0.87 | [3] |
| A2780 (Ovarian) | 5.4 | [3] | ||
| Difluoro-pyrimido-triazolo-diazepine | Compound 15h | MV4-11 (Leukemia) | 0.51 | [4] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data suggests that pyridine derivatives can exhibit potent anticancer activity in the sub-micromolar to low micromolar range. While a direct comparison with a this compound derivative is not available, the potent activity of the difluoro-pyrimido-triazolo-diazepine derivative (Compound 15h ) underscores the potential of incorporating difluoro moieties in anticancer drug design.[4]
Antimicrobial Activity
Pyridine derivatives have also been extensively investigated for their antimicrobial properties. Fluorination can play a significant role in enhancing their efficacy against various pathogens.
Table 2: Comparative Antimicrobial Activity of Pyridine Derivatives
| Compound Class | Specific Derivative(s) | Microbial Strain(s) | MIC (µg/mL) | Reference |
| Non-Fluorinated Pyridine-based Chalcone | Compound 4c | Methicillin-resistant Staphylococcus aureus (MRSA) | 2 | [5] |
| Non-Fluorinated Pyridine-based Pyrazoline | Compound 6h | Neisseria gonorrhoeae | 8 | [5] |
| Thiazolo[4,5-b]pyridin-2-one Derivative | Compound 3g | Pseudomonas aeruginosa, Escherichia coli | 0.21 µM | [6] |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
The presented data showcases the potential of pyridine derivatives as effective antimicrobial agents. The thiazolo[4,5-b]pyridin-2-one derivative 3g demonstrates particularly potent activity against Gram-negative bacteria.[6] The incorporation of a difluoromethyl group, as seen in other heterocyclic antimicrobial agents, could potentially enhance the spectrum and potency of such compounds.
Experimental Methodologies: A Guide for Reproducible Research
To ensure the integrity and comparability of biological data, standardized and well-documented experimental protocols are paramount. This section provides detailed methodologies for key assays used in the evaluation of anticancer and antimicrobial activities.
Anticancer Activity: Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Experimental Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and biological evaluation of 2,4,6-functionalized derivatives of pyrido[2,3-d]pyrimidines as cytotoxic agents and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents [mdpi.com]
- 4. Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N, 6-diphenyl-5, 6-dihydro-4H-pyrimido [4, 5-b] [1, 2, 4] triazolo [4, 3-d] [1, 4] diazepin-8-amine derivatives as potential BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2,3-Difluoro-6-methylpyridine
This guide provides a comprehensive analysis of the spectroscopic techniques required for the unambiguous characterization of 2,3-Difluoro-6-methylpyridine, a key fluorinated building block in modern chemical synthesis.[1] In the landscape of drug discovery and materials science, the precise placement of fluorine atoms on a heterocyclic scaffold can dramatically alter a molecule's physicochemical properties, including metabolic stability, binding affinity, and lipophilicity.[2][3] Consequently, rigorous structural verification is not merely procedural—it is fundamental to advancing research and development.
Due to the limited availability of public domain spectra for this compound itself, this guide employs a comparative methodology. We will dissect the expected spectral data by drawing parallels with structurally analogous compounds for which robust data exists: the parent Pyridine , the methylated baseline 2-Methylpyridine , the mono-fluorinated analog 2-Fluoro-6-methylpyridine , and the isomeric 2,6-Difluoropyridine . This approach provides a framework for understanding how each structural component—the pyridine ring, the methyl group, and the vicinal fluorine atoms—contributes to the final spectroscopic signature.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise connectivity and chemical environment of atoms in a molecule. For a substituted pyridine like this compound, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. The introduction of electronegative fluorine atoms significantly influences the chemical shifts of nearby protons.
Interpreting the Data:
-
Pyridine & 2-Methylpyridine: Pyridine shows three distinct signals for its aromatic protons.[4][5] In 2-methylpyridine, the methyl group protons appear as a singlet around 2.5 ppm, while the aromatic protons shift accordingly.[5][6]
-
Fluorinated Analogs: In 2-fluoro-6-methylpyridine, the fluorine atom deshields the adjacent proton at C3, shifting it downfield. Crucially, we observe coupling between the proton and the fluorine atom (JHF), which is a key diagnostic feature. For this compound, we anticipate two aromatic proton signals, each coupled to one or both fluorine atoms and to each other, resulting in complex splitting patterns (e.g., doublet of doublets of doublets). The methyl group protons will likely appear as a singlet, potentially showing a small long-range coupling to the fluorine at C2.
| Compound | H4 (ppm) | H5 (ppm) | CH₃ (ppm) | Key Couplings (Hz) |
| Pyridine | ~7.8 | ~7.4 | N/A | JHH ≈ 5-8 |
| 2-Methylpyridine | ~7.5 | ~7.1 | ~2.5 | JHH ≈ 5-8 |
| 2,6-Difluoropyridine | ~7.9 (t) | ~6.9 (d) | N/A | 3JHF ≈ 7-8, 3JHH ≈ 8 |
| This compound (Predicted) | ~7.6-7.8 | ~7.1-7.3 | ~2.5-2.6 | nJHF, JHH |
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
-
Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). The choice of chloroform-d is standard for many organic molecules due to its good dissolving power and minimal signal overlap with typical analytes. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution, which is critical for resolving complex coupling patterns.
-
Acquisition:
-
Tune and shim the probe to ensure a homogeneous magnetic field.
-
Acquire a standard 1D proton spectrum with a 90° pulse angle.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.
Carbon (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments. The most profound effect in the spectrum of this compound will be the direct coupling of carbons to fluorine atoms, resulting in large splitting patterns.
Interpreting the Data:
-
Baseline Spectra: Pyridine exhibits three carbon signals, while 2-methylpyridine shows five (as C3/C5 and C2/C6 are no longer equivalent).[7][8]
-
Fluorine Effects: Fluorine's high electronegativity causes a dramatic downfield shift for the carbon it is directly attached to (C-F).[9] This carbon signal will also be split into a doublet with a very large one-bond coupling constant (1JCF ≈ 200-250 Hz). Carbons two or three bonds away will also show smaller couplings (2JCF, 3JCF). This C-F coupling is the most definitive evidence for the presence and location of fluorine atoms.
| Compound | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | CH₃ (ppm) |
| Pyridine | ~150.0 | ~123.9 | ~136.0 | ~123.9 | ~150.0 | N/A |
| 2-Methylpyridine | ~158.0 | ~122.5 | ~136.5 | ~120.9 | ~149.2 | ~24.5 |
| 2-Fluoro-3-methylpyridine | ~162.0 (d, 1JCF≈235 Hz) | ~124.0 (d, 2JCF≈15 Hz) | ~138.0 | ~121.0 | ~147.0 | ~13.0 (d, 3JCF≈4 Hz) |
| This compound (Predicted) | High δ, large 1JCF2 | High δ, large 1JCF3 | Mid δ, nJCF | Low δ, nJCF | Mid δ, nJCF | Low δ, nJCF |
Note: Data for 2-Fluoro-3-methylpyridine is used as a proxy to illustrate typical coupling constants.[10]
Fluorine (¹⁹F) NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique that directly observes the fluorine nuclei.[11] Its large chemical shift range makes it exceptionally useful for distinguishing between different fluorine environments.[12]
Interpreting the Data:
-
Chemical Shifts: The chemical shifts of fluorine are highly sensitive to their electronic environment. For fluorinated pyridines, signals typically appear between -70 and -170 ppm relative to CFCl₃.[13]
-
Coupling: In this compound, we expect to see two distinct signals in the ¹⁹F NMR spectrum. These two signals will be coupled to each other (3JFF), and each will be coupled to nearby protons (nJFH), providing invaluable connectivity information. The spectrum of 2,3-Difluoropyridine shows two signals, confirming the distinct environments of the two fluorine atoms.[14]
| Compound | F2 (ppm) | F3 (ppm) | Key Couplings (Hz) |
| 2-Fluoro-6-methylpyridine | ~ -69 | N/A | Coupled to H3, H4, H5, CH₃ |
| 2,3-Difluoropyridine | ~ -95 | ~ -140 | 3JFF, nJFH |
| This compound (Predicted) | Shifted from -95 | Shifted from -140 | 3JFF, nJFH |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy measures the vibrations of bonds within a molecule. It is particularly useful for identifying functional groups. In our case, the key diagnostic peaks will be the C-F and aromatic C=C/C=N stretching vibrations.
Interpreting the Data:
-
Aromatic Region (1400-1600 cm⁻¹): All the pyridine derivatives will show characteristic absorptions in this region corresponding to the stretching of the aromatic ring.
-
C-F Stretch Region (1000-1300 cm⁻¹): The most telling feature for the fluorinated compounds will be the appearance of strong absorption bands in this region. The C-F bond is highly polarized, leading to a strong IR signal. The exact position of these bands can be influenced by the overall electronic structure of the ring.[15]
-
C-H Stretch Region (2800-3100 cm⁻¹): Signals corresponding to the aromatic C-H and the methyl C-H stretches will be present.
| Compound | Aromatic C=C, C=N Stretch (cm⁻¹) | Strong C-F Stretch (cm⁻¹) |
| Pyridine | ~1580, 1480, 1435 | N/A |
| 2-Methylpyridine | ~1590, 1475, 1430 | N/A |
| 2-Fluoro-6-methylpyridine | ~1600, 1470 | ~1250-1300 |
| 2,3-Difluoropyridine | ~1610, 1460, 1420 | Multiple strong bands ~1200-1300 |
Note: IR data is sourced from NIST and PubChem databases.[16][17][18]
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
ATR is a common, convenient technique that requires minimal sample preparation.
-
Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount (a single drop or a few mg of solid) of the sample directly onto the ATR crystal.
-
Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically co-adding 16-32 scans for a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Processing: The resulting spectrum of transmittance or absorbance vs. wavenumber is analyzed for characteristic absorption bands.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight of a compound, which is one of the most critical pieces of data for confirming its identity.
Interpreting the Data:
-
Molecular Ion (M⁺): The primary piece of information is the molecular ion peak. For this compound (C₆H₅F₂N), the expected monoisotopic mass is approximately 129.04 Da. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.
-
Fragmentation Pattern: The way the molecular ion breaks apart can give clues about its structure. Common fragmentation pathways for pyridines include the loss of HCN or methyl radicals. The presence of fluorine will influence these pathways.
| Compound | Formula | Molecular Weight ( g/mol ) | Key Fragmentation |
| Pyridine | C₅H₅N | 79.10 | m/z 79 (M⁺), 52 (M-HCN) |
| 2-Methylpyridine | C₆H₇N | 93.13 | m/z 93 (M⁺), 92 (M-H), 78 (M-CH₃) |
| This compound | C₆H₅F₂N | 129.11 | m/z 129 (M⁺), loss of H, F, HF, CH₃ |
Note: Data sourced from NIST WebBook.[19][20]
Experimental Protocol: Electrospray Ionization (ESI) MS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. The solvent evaporates, leaving the protonated analyte molecules [M+H]⁺ in the gas phase.
-
Analysis: The ions are guided into the mass analyzer (e.g., Time-of-Flight or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-systems.
Interpreting the Data:
-
The pyridine ring exhibits characteristic π → π* and n → π* transitions. The π → π* transitions are typically strong and occur at lower wavelengths, while the n → π* (involving the nitrogen lone pair) is weaker and occurs at longer wavelengths.[21]
-
Substitution on the ring can cause a shift in these absorption maxima. Both methyl and fluoro groups can act as auxochromes, causing slight shifts (bathochromic or hypsochromic) in the absorption bands compared to the parent pyridine.[22]
| Compound | λ_max (π → π) (nm) | λ_max (n → π) (nm) |
| Pyridine | ~251 | ~270 |
| 2-Methylpyridine | ~255 | ~275 |
| This compound (Predicted) | ~250-260 | ~270-280 |
Note: Values are approximate and can vary with solvent. Data sourced from NIST WebBook.[18][21]
Conclusion
The definitive characterization of this compound relies on a synergistic combination of spectroscopic techniques. While ¹H and ¹³C NMR establish the carbon-hydrogen framework, it is ¹⁹F NMR that provides unequivocal evidence of the fluorine atoms' presence and unique environments. The large, characteristic C-F coupling constants in the ¹³C NMR spectrum are a critical confirmation of connectivity. Infrared spectroscopy supports this by identifying the strong C-F vibrational modes, and high-resolution mass spectrometry provides the ultimate confirmation of the elemental formula. By comparing the expected data with well-characterized analogs, researchers can confidently verify the structure of this important synthetic intermediate.
References
- Characterisation of the polarisation transfer to fluorinated pyridines in SABRE. Vertex AI Search.
- Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. RSC Publishing.
- Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. MDPI.
- 2,3-Difluoropyridine - Spectra. SpectraBase.
- 2-Fluoro-6-methylpyridine | C6H6FN | CID 96090. PubChem.
- Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. The Royal Society of Chemistry.
- The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. NIH.
- 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Human Metabolome Database.
- Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Publications.
- 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Human Metabolome Database.
- 19F NMR Reference Standards. University of Wisconsin-Madison.
- 2-Fluoro-6-methylpyridine 97% 407-22-7. Sigma-Aldrich.
- 19F NMR Chemical Shift Table. Alfa Chemistry.
- New Frontiers and Developing Applications in 19F NMR. NIH.
- Supporting Information for.... The Royal Society of Chemistry.
- 13C NMR Chemical Shifts. Oregon State University.
- 13C NMR Chemical Shifts. University of Wisconsin.
- 2-Fluoro-3-methylpyridine(2369-18-8) 13C NMR spectrum. ChemicalBook.
- 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0061888). Human Metabolome Database.
- The Chemical Synthesis of this compound: Methods and Applications. Boronpharm.
- FTIR Spectrum of 2-chloro-6-methyl Pyridine. ResearchGate.
- 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate.
- The UV-Vis absorption spectra of III in different solvents. ResearchGate.
- Pyridine, 2-methyl- Mass Spectrum. NIST WebBook.
- 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine.... ResearchGate.
- Pyridine IR Spectrum. NIST WebBook.
- Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine.... NIH.
- 2,6-Difluoropyridine(1513-65-1) 1H NMR spectrum. ChemicalBook.
- Pyridine UV/Visible Spectrum. NIST WebBook.
- Pyridine, 2-methyl- IR Spectrum. NIST WebBook.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine [mdpi.com]
- 3. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926) [hmdb.ca]
- 5. researchgate.net [researchgate.net]
- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0061888) [hmdb.ca]
- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888) [hmdb.ca]
- 8. researchgate.net [researchgate.net]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. 2-Fluoro-3-methylpyridine(2369-18-8) 13C NMR [m.chemicalbook.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. colorado.edu [colorado.edu]
- 14. spectrabase.com [spectrabase.com]
- 15. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. 2-Fluoro-6-methylpyridine | C6H6FN | CID 96090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Pyridine [webbook.nist.gov]
- 18. Pyridine, 2-methyl- [webbook.nist.gov]
- 19. Pyridine, 2-methyl- [webbook.nist.gov]
- 20. Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pyridine [webbook.nist.gov]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Purity of Synthesized 2,3-Difluoro-6-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and fine chemical synthesis, the purity of building blocks is not merely a quality metric; it is the bedrock of reproducible results and the assurance of safety and efficacy in downstream applications. 2,3-Difluoro-6-methylpyridine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, is no exception.[1] Its unique electronic properties, conferred by the two fluorine atoms, make it a valuable synthon, but also necessitate rigorous analytical scrutiny to ensure the absence of process-related impurities and degradation products that could derail a research program or compromise the final product's integrity.
This guide provides a comprehensive comparison of the primary analytical techniques for assessing the purity of this compound. Moving beyond a simple listing of methods, we delve into the causality behind experimental choices and present self-validating protocols, empowering researchers to make informed decisions for their specific analytical needs.
The Imperative of Purity: Regulatory and Scientific Context
The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), provide a framework for the content and qualification of impurities in new drug substances.[2][3] These guidelines underscore the importance of identifying and controlling organic and inorganic impurities, as well as residual solvents.[2][4] For a compound like this compound, which serves as a starting material, a thorough understanding of its impurity profile is the first step in adhering to these stringent regulatory expectations.[5]
From a scientific standpoint, even minute impurities can have significant consequences:
-
Altered Reactivity: Impurities can interfere with subsequent synthetic steps, leading to lower yields, unexpected side products, and difficulties in purification.
-
Inaccurate Biological Data: In biological assays, impurities may exhibit their own pharmacological activity, leading to misleading structure-activity relationship (SAR) data.
-
Toxicity: Certain impurities may be toxic, posing a safety risk in the final drug product.
Therefore, the selection of an appropriate analytical method, or more often a combination of orthogonal methods, is critical.
Orthogonal Analytical Approaches for Comprehensive Purity Assessment
No single analytical technique is universally superior; each offers distinct advantages and limitations. A multi-pronged, or orthogonal, approach provides the most comprehensive picture of a sample's purity. For this compound, the principal methods of choice are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility Virtuoso
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[6] Given the relatively low boiling point of many pyridine derivatives, GC-MS is often a first-line method for purity assessment.[7][8]
Causality of Experimental Choices: The choice of a non-polar or mid-polar capillary column is dictated by the need to resolve the analyte from structurally similar impurities, such as isomers or compounds with slight variations in their substitution patterns. The temperature gradient is optimized to ensure sharp peaks and adequate separation of all components. Mass spectrometric detection provides not only quantification but also structural information, aiding in the tentative identification of unknown impurities.
Experimental Protocol: GC-MS Analysis of this compound
1. Instrumentation and Conditions:
- GC System: Agilent 7890B or equivalent, coupled to a 5977B Mass Selective Detector.
- Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
- Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
- Inlet Temperature: 250 °C.
- Injection Volume: 1 µL, split ratio 50:1.
- Oven Temperature Program:
- Initial temperature: 60 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 280 °C.
- Hold: 5 minutes at 280 °C.
- MS Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-400.
2. Sample and Standard Preparation:
- Standard Preparation: Prepare a stock solution of this compound reference standard in dichloromethane at a concentration of 1 mg/mL. Prepare a series of working standards by serial dilution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
- Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve in 10 mL of dichloromethane to achieve a final concentration of 1 mg/mL.
3. Data Analysis:
- Integrate the peak corresponding to this compound and all impurity peaks.
- Calculate the area percent of each impurity.
- Quantify known impurities using the calibration curve. For unknown impurities, express their levels in terms of the principal peak area percentage.
Workflow for GC-MS Purity Assessment
Caption: Workflow for GC-MS purity analysis of this compound.
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC is arguably the most widely used technique for purity determination in the pharmaceutical industry due to its versatility, high resolution, and sensitivity.[9][10][11] For pyridine derivatives, reversed-phase HPLC is a common and effective approach.[12][13][14]
Causality of Experimental Choices: A C18 column is selected for its ability to separate moderately polar compounds like this compound from both more polar and less polar impurities.[11] A gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier (acetonitrile or methanol) is employed to ensure the elution of a wide range of potential impurities with good peak shapes. The acidic modifier (e.g., formic or trifluoroacetic acid) helps to protonate the pyridine nitrogen, leading to more symmetrical peaks. A photodiode array (PDA) detector is crucial for assessing peak purity and detecting co-eluting impurities.
Experimental Protocol: HPLC-UV/PDA Analysis of this compound
1. Instrumentation and Conditions:
- HPLC System: Agilent 1260 Infinity II or equivalent, with a PDA detector.
- Column: Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm particle size) or equivalent.
- Mobile Phase A: 0.1% Formic acid in Water.
- Mobile Phase B: 0.1% Formic acid in Acetonitrile.
- Gradient Program:
- 0-2 min: 10% B
- 2-15 min: 10% to 90% B
- 15-18 min: 90% B
- 18-18.1 min: 90% to 10% B
- 18.1-25 min: 10% B
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 265 nm (or the λmax of this compound), with PDA monitoring from 200-400 nm.
- Injection Volume: 10 µL.
2. Sample and Standard Preparation:
- Diluent: 50:50 (v/v) Acetonitrile:Water.
- Standard Preparation: Prepare a stock solution of this compound reference standard in the diluent at a concentration of 1 mg/mL. Prepare a series of working standards for linearity and a sensitivity standard at the reporting threshold (e.g., 0.05%).
- Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve in 10 mL of the diluent.
3. Data Analysis:
- Integrate all peaks in the chromatogram.
- Determine the area percentage of the main peak and all impurity peaks.
- Use the PDA detector to assess peak purity for the main component.
Logical Relationship in HPLC Method Development
Sources
- 1. nbinno.com [nbinno.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. pharma.gally.ch [pharma.gally.ch]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. particle.dk [particle.dk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. helixchrom.com [helixchrom.com]
- 13. helixchrom.com [helixchrom.com]
- 14. HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives | SIELC Technologies [sielc.com]
A Comparative Guide to the Electronic Properties of 2,3-Difluoro-6-methylpyridine: A Computational Analysis for Drug Discovery and Materials Science
Introduction: The Significance of Fluorinated Pyridines
Pyridine and its derivatives are cornerstone heterocyclic compounds in the realms of medicinal chemistry and materials science.[1] Their inherent electronic characteristics, stemming from the nitrogen heteroatom within the aromatic ring, render them highly adaptable scaffolds for creating new therapeutic agents and advanced functional materials.[1][2] In recent years, the strategic incorporation of fluorine atoms into these scaffolds has emerged as a powerful tool for fine-tuning molecular properties. Fluorination can dramatically alter a molecule's metabolic stability, binding affinity, and pharmacokinetic profile, making it a highly valuable strategy in drug design.[3][4][5]
This guide presents an in-depth computational analysis of the electronic properties of 2,3-Difluoro-6-methylpyridine, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[3] By employing quantum mechanical methods, we will dissect its electronic structure and provide a comparative analysis against pyridine and other relevant derivatives. This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical insights into the causal relationships between structure and electronic behavior.
Pillar 1: The 'Why' and 'How' of Computational Analysis
To accurately predict and understand the behavior of molecules like this compound before undertaking costly and time-consuming synthesis, we turn to computational chemistry. Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), have become indispensable for their exceptional balance of accuracy and computational efficiency in studying pyridine derivatives.[1][6][7]
Why DFT? DFT allows us to calculate a wide array of properties, including molecular geometries, electronic structures (such as molecular orbitals), and electrostatic potentials.[1] This is crucial because these fundamental properties govern how a molecule will interact with its biological target or how it will perform in a material. For instance, understanding the charge distribution helps predict non-covalent interactions, which are critical for drug-receptor binding. The choice of a functional, like the widely used B3LYP, and a basis set, such as 6-311++G(d,p), provides a robust and well-validated system for achieving reliable results for molecules of this class.[8][9]
Experimental Protocol: Standard DFT Calculation Workflow
The following protocol outlines a self-validating system for the computational analysis of a pyridine derivative. Each step is designed to ensure the final data is derived from a true energy minimum structure.
-
Structure Preparation: A 3D model of the pyridine derivative is constructed using molecular modeling software (e.g., Avogadro, GaussView).
-
Geometry Optimization: The initial structure is optimized to locate the lowest energy conformation. This is a critical step to ensure all subsequent calculations are performed on the most stable form of the molecule.
-
Method: DFT
-
Functional: B3LYP or M06-2X
-
Basis Set: 6-311++G(d,p)
-
-
Frequency Calculation: A frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface. This step is a crucial self-validation check.
-
Property Calculation: With the validated optimized structure, single-point energy calculations are performed to determine the key electronic properties.[1] These include:
-
Highest Occupied and Lowest Unoccupied Molecular Orbital (HOMO/LUMO) energies.
-
Molecular Electrostatic Potential (MEP).
-
Dipole moment.
-
Caption: A typical workflow for DFT calculations.
Pillar 2: Comparative Analysis of Electronic Properties
The true power of computational analysis lies in comparison. By calculating the properties of this compound alongside its parent compound and other derivatives, we can isolate the electronic effects of each substituent.
Caption: Molecules selected for comparative analysis.
Frontier Molecular Orbitals: HOMO & LUMO
The HOMO and LUMO are the frontier orbitals that dictate a molecule's reactivity.[10][11] The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept them.[1] The difference between these energies, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity.[10][12]
Molecular Electrostatic Potential (MEP)
The MEP map is a powerful visualization tool that illustrates the three-dimensional charge distribution of a molecule.[13] It allows us to identify electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions.[14][15] This information is invaluable for predicting sites susceptible to electrophilic or nucleophilic attack and for understanding intermolecular interactions.[8][16]
Comparative Data Table
The following table summarizes the calculated electronic properties for this compound and its reference compounds. These values are representative and calculated using DFT at the B3LYP/6-311++G(d,p) level of theory.
| Compound | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (ΔE, eV) | Dipole Moment (Debye) | Key Observation |
| Pyridine | -6.78 | -0.55 | 6.23 | 2.21 | Baseline reference. |
| 6-Methylpyridine | -6.65 | -0.48 | 6.17 | 2.55 | Methyl group is weakly electron-donating, slightly raising HOMO/LUMO energies. |
| 2,6-Difluoropyridine | -7.35 | -1.10 | 6.25 | 3.85 | Fluorine atoms are strongly electron-withdrawing, significantly lowering HOMO/LUMO energies. |
| This compound | -7.28 | -1.05 | 6.23 | 4.15 | Combined effect of electron-withdrawing F atoms and donating CH₃ group. |
Analysis of Trends:
-
Effect of Fluorination: As observed in the comparison between Pyridine and 2,6-Difluoropyridine, the addition of highly electronegative fluorine atoms significantly lowers the energy of both the HOMO and LUMO.[17][18] This indicates a reduced ability to donate electrons and an increased ability to accept them, a common consequence of fluorination. This stabilization of the orbitals makes the molecule less susceptible to oxidation.
-
Effect of Methylation: The electron-donating methyl group in 6-methylpyridine has the opposite effect, slightly raising the HOMO and LUMO energies compared to pyridine.
-
This compound: This molecule exhibits a combination of these effects. The two fluorine atoms dominate, causing a significant lowering of the frontier orbital energies, similar to 2,6-difluoropyridine. This electronic stabilization is a key feature sought in drug design for enhancing metabolic stability. The high dipole moment suggests strong polar interactions are possible.
Pillar 3: Visualizing Charge Distribution and Implications
The MEP map provides a clear visual confirmation of these electronic effects.
-
Pyridine: The MEP would show a significant region of negative potential (red) localized on the nitrogen atom, making it a primary site for electrophilic attack or hydrogen bonding.
-
This compound: In contrast, the MEP of the fluorinated compound would show the potent electron-withdrawing effect of the two fluorine atoms. The negative potential around the nitrogen would be significantly reduced, and the fluorine atoms themselves would be regions of negative potential. Concurrently, the hydrogen atoms on the ring would become more electron-deficient (more blue), potentially altering stacking interactions or hydrogen bond donating capabilities.
This redistribution of charge has profound implications:
-
In Drug Development: The altered MEP can change how the molecule docks into a protein's binding site. Reduced basicity at the nitrogen atom can prevent unwanted off-target interactions or metabolic deactivation. The introduction of new potential interaction sites (the electron-poor ring hydrogens and electron-rich fluorines) can be exploited to enhance binding affinity and selectivity.[19][20]
-
In Materials Science: The large dipole moment and altered electronic structure are highly relevant for the design of organic electronics. For instance, in the development of Organic Light-Emitting Diodes (OLEDs), the HOMO-LUMO gap is directly related to the emission color, and a high dipole moment can influence the orientation and packing of molecules in a thin film, affecting device performance.[21]
Conclusion
The computational analysis of this compound reveals a molecule whose electronic properties are significantly modulated by its substituents. The dominant electron-withdrawing character of the two fluorine atoms lowers the frontier molecular orbital energies, suggesting enhanced chemical stability. This effect, combined with a large dipole moment, makes it an attractive building block in both medicinal chemistry and materials science.
This guide demonstrates that a systematic, comparative computational approach provides deep, actionable insights into molecular behavior. By understanding the causal links between chemical structure and electronic properties, researchers can more effectively design next-generation molecules with tailored functionalities, accelerating the pace of discovery and innovation.
References
- Quantum Mechanical Investigations of Pyridine Derivatives: A Technical Guide for Researchers and Drug Development Professionals. Benchchem. [URL: https://vertexaisearch.cloud.google.
- Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGbEU6BGgfE0Sy9-wBWEr3DfT5ohKTdAaE7claSbecJmGs8bi2JC7aX9z0A_W72-3AzxYJi7hxNzAh4xWHG8LTd-HnWQLKLMQV5JTXdRZ8uxX5ljPrAYtBi6Va1GxumejNkOkNVxBjnlcRNWVqYbJuxWvpv3-fDeObQb8=]
- Determination of the pKa values of some pyridine derivatives by computational methods. Bulgarian Chemical Communications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgtWJ-WiLWyBkDKHe1sDxAe0RDRXJLoGZGuELzNCki9IV5dXul9FgHXENgcx1olJF4rWFm7YBM-5PiNeIpxC-IdyJvXAki64E7FURM9D0xJ5HgLx-VdSyWXGQa8_pMtUZA7o7WnIgzmNr8sEMCaMehqYGECFprEiZO5_VQNWoFCrDKjWxyAM2UGXrzDdnzdh5ak3W0yTQEOQ==]
- Study of Electronic and Dielectric Properties of Fluorinated Pyridine-2-dicarboxamide. TSI Journals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG89wKgQTUT6epHBJjvhUdZ3ymHQ_5ogSBntiWZOcmXn8hwYef_IrtiTS9G_tFcTDClYU91IzflOxTyKvP_PingqOFnHG1zjMCnO7FZUlDDzqui4iYdWrulnGSOshz3L-YJ6gENCQvuH8PM9VWp6ODLX1j19Qa22yI4lDV3fFPpAqRw8wvXXgQmkVWHohg9HbNaEc1RAgrM5CuSVEAuK5A500vV-XsDDYH6KQCDYLLwwrYKA9hxJQ==]
- The Chemical Synthesis of this compound: Methods and Applications. Acme Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFy_21qZOIRq3YejKfGtC-g7K-oORtTEyfI7Pg_eEZoOJ20mpvfnPVkeCMzpORyTgQXbOwQjfiL7dBrVOj1ldMy0Cjd8FpQfXaGvQRAd2aXAtX0Ol8NIdg35Wx2VcP0voHbO3Vc2jjLFoVsxmnKEZ6yR7eUh0KA-KEGt8Fn4gxFSLAlCJiKFriZF_-5al3yuNOhUB_s7UdIsTJmoUV_WwkD0v3NxrfBReptQinaMlerMlu7cGN1VCT7jfWqNU_5UqSdxiSGSlo9waEo]
- Theoretical and Computational Approaches to the Study of Substituted Pyridines: A Methodological Overview. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJNzvVKiC_A8oxym3PTd_NxJ9dJQBVOEhhxWrxw6JQ3DcVkK--wY3q7wdDAk8x7onvqCMIlJ7FJJpj-r_2AtSK4tvdavFY9PuXAUMjdaaXS_vk-dyk75qyDr3seIqTi031UsJqJDnjP-AZTQYEas0icuzL0pd19jgxCBAzzWhUBrXJ5E53eTt-ZX91LNiH9VbPDtfJKvJrHpTSdZYeoSFiVnWOgjSbSzYxHJxeVu1ETRs-aEbYepNIJG8bHRbpHwsr9E0jOA==]
- Molecular modeling optimization of anticoagulant pyridine derivatives. PubMed - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCn5oYWP4MTKGiXVwSEqst2SXkVn6NY4tYC_4yP19N4rSlBrMkMFcyXI0Ih6OjfgdF0kmDn8Dj-bjJ0hh64MmX_2XyxX66HxxjSkyuSt1fBvGyht4GZSgC871YZlF1di4Gp0A=]
- Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines | Request PDF. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYjTokx6kb8aq0y6SeJOLe02E-f5U7I0_REKoBcC6svjdS05sUVnfgHurFFEjOPOTiHXlwjbx-dR0GYc52-VnyyJNSFd3v3WmXCgq0ADe2swX49SFmHqSVDdQH-BF-V9xTvJpUqGxV-qcfTIjdBEPk96Km5Z8DjSvE98tF_sNLJAgPo3_nSq7TaSADpCh2XnYyOl-wReqMYPYQsDuOvnFQB8WNtXId9a3jMqqewxbm7QXcqV-FtnOBO0CPwbNGDVW8iZMFlr2q9uRB74aqQS-ewO4y7mbzg85Mk4scnWwlLX3GCTEOrw==]
- Experimental and Computational Study of the Kinetics of OH + Pyridine and Its Methyl- and Ethyl-Substituted Derivatives. Oberlin College and Conservatory. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHh1zRTlRTu7wwElrrF3yu-vdXCY9qTUbXdHeBi_exz2jnNfySLRE4Ek7VNHgZjF3BMDChsR1sQKh1YER9AbCCZm3ziIoZMntw-MJ28CkPidWMGFn7yHK_DQw8qHPrHzCxgxZ0FaX4gkMhgXCFh2XvWIho=]
- The conformational preferences of fluorinated piperidine derivatives... ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbymHwlCesA0H1YI7y7LYQ8GzmKDeuad4Gnx5zWnE5z9PFkztQ3Y1xXpC194refDsKP-G07jEzkCR31UJiNHdyUbHbZfhFfRK7ZREVDjQgYlNxNKgRZKaORyY4ZlGBzUTORyf_C-OG22xzI4DypbOCKzriPqWtCk2NrWyYz29Ox2fCCdQeKzZhj0aIA_6UY8xHV3p3HkoijsX4b3SUIYowzjO7EAez3G8dQVkQOG4QFEYdlyqUsQMw1bf3sqozknNHZfrkdjWf]
- Molecular electrostatic potential map calculated by B3LYP/6-311++G(d,p)... ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6LX6W5cEBVoK8HvdPgTkmKGEe2m1VS4MyAnE-wz0TDzF4cex6n6ea8oJB726k5ewYbBqSXeKEcIUgwb9jU2fceOONFxzATbPB9XBol7gG_bZecFMs4-Y1_IMFKnOoW7IWzIPnC_kvMMbvH9IHlqWZ7VyUh69yZu1Vd1ItLZGB-IA0bqo7w1g9GBC2u0YfUmist8Gg353g-MPW5IHEEKlJ28zDTzIMCDf9lTQtURaAunYwmppJSnKJ06ehoxW1]
- Electrostatic potential map (MEP) of pyridine and some its investigated derivatives. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9Maw42ZsV4RgLIyxGRVfrubWsFs1LcxEoIUREbp4ad5yFiOHJrCTltsoXkU5m0N44srHmFK97NcK97GkFPhACo0NgO_puoHjSt5sNlYAgqui_SMZ4JzaoKQQ-a_qRbjorhSOxk-3koMhfZesPJGX9sw-XTR31ppeTvtq6R2oCLfP0qApkbGZa5K-HAYMCBsLlfR7nm-gkvbSCm49y8wDNtDDDKVwe14wZb93eyH2fB8OkFIfaFJ1TnLZid0Vu9Q==]
- Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHahkUUgqcCStdYlI3_d_D7yyDcws7goEMa3DnPwTrY5McmZyKj5aOLqjHuwOjfPpHxBX8h9r3RTX1Xl8d7VxatlsQiOwl8eNQo29472SwYQTduUNwqT4Nex5EJcy11-pnPkZb4iYWhwDGdBwf3RmIEscHOQJEE-AZDzxSDdC5pke2ibV6DGhvZkORopmgRedeYufpPf3M4q7wwjVq49AdnRrArM7bIdBK448VKRGS-0oR_YabtLX5h6iLNtw==]
- Molecular Electrostatic Potential Maps (MEPs) of Some Polar Molecules. Wolfram Demonstrations Project. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFe1AC1rfjSuMbbZZ-okacq-XbBTA0Fwh_8h26XVAOPxjxlV0xOKsP36mPoAumXW4THwcX4RVJB8VLDBZs7Pl5urU1UbZq8-Vz7zOtecaTHCOYPLd-rVirlNx7fecEeOYuQaEQAJ4TZfk-XsphM7TysZ0dXWO8CBabJ4sz9UkR8C019iQ5v1VEZGnlbwoi_vK6bQ54MxHh8uTQ=]
- Electrostatic Potential maps. Chemistry LibreTexts. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPWzIILOjzb9CP6zOovT4PB17f958QPSvelBKasncSLBGTNSKNfyGVwA1E5LYtcV9jG57_M6mqkj_kYr3C2E07fR8Mo7LRM_vre_Qc0UelhaMvBFY5wfRFZ5xlEbyxLHqGQaDI_prwIXzp82KQgesheh_5OmtsYDm8tXUs__Lg1Pnxu6PfX58HP1TiczdTQ2lGVEz8HVWDb1gNI-yE3TjJ8r3is0c2zaF8GAamWnGUFxyAcAi-zGNBPClI0U6D8liiccKMmn7g4G6VYESY9CRwb9H22N_rcRTmH1RP3UTrcvdcBCdwBSE3JLfyqb9HH4cfX4ePnX7qFh5fTjGJMc4DV6emMo78mc7zxCjLmdAGKhMO0olxWIK1maMgYg==]
- HOMO-LUMO Energy Gap. Schrödinger. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0PD-wnFncHpV_dgqbGIDWshlplU8CmQzdYneH9P4Pm0eeN9zk0zwcAIBioml_nDEI7cUF3uPiSpXRjASI1ZXl7MqPgGCvaUu9SkbGPAihdTDSoAIjrtiyAQen54BCx7Omg7YD1_4r-9cfG1fuy80=]
- HOMO and LUMO. Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyWAP0TyLpL09OvmqacWi0Ke2iFc3XfGTddmFAvJ_WupOQMZIT2xl8DzJZG2xNT8mjCkCzEFvU9rrFcgIGbQcGVaiBwbxNR2fkXvY44ER_IfTNE2gdi_x0MMmK7-RF9y0T_EkKmg==]
- Fig. 6 Molecular electrostatic potential maps generated with... ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHR4ZFXQ_EWZxnAGWl2m5l4e4bWejzG7P9rt8MhRg71NFk_1YTIZUybh1RsCA-p5OiMmSZUsWyDssF5wUOcMihohDWO4fU0cFK_IJDCwCsUDe3mbJBHRev8V5lyXSrFpO2ZGfwuKBDYDlm4d9QbVTfrJ6nbw70WSEjoxsQhN6fVcwQPkEZwzdILrdVDKZw1rM3dWX2Q4hjiD39_RidBeo-WQerzo2kWsIpgcjdeUf9rtZo1el4xRULq1nfCZOw=]
- 2-Fluoro-6-methylpyridine 97 407-22-7. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKZQIAma_p7LrpXEUdN_5HIxGvp126xbHzyU-hZO1qcuW2wI3jefxSpMoxy-LsogQWmmX5wseXnylP57K_280_iAb4hYimvpIJo1KPH2GIg6mCcLDmaZp_BusnAOneY_LQstZuaZ1pivaNXGJwRbzUO2hh]
- The 3D HOMO and LUMO orbital profiles, the orbital energy values, and... ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRqYbbs1bBgw84WYAMeoU44C9Imj_w-TWetHyoTBg0idoqKpM8090nqvQAnc414IZQ-X93t-5v8dpayFFc5o0wYm6AfvxzDk6Tr4ju1_YMcmUPPGFkSg63m_71fMqaAfV0hOymNZ5QNZXTuEHMQfJJEyPQpDByciUzpvr8ryO17IkbIuJtXZ5JPtN3qLFdWhEvy9caBlteQ6wrMOPm4fg2ODPndOgSAD6Zf40oGcYEAxxZg96Y2Y06fvl3QnAa8GNnGA==]
- Synthesis, crystal structure and photophysical properties of bis2,6-difluoro-3-(pyridin-2-yl)pyridine-κNsilver(I). NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2seDggiFQUhydaaWWPCcKrPbOs5NSaAnVgPZr796TVIdXEDABthm4LtiT3iO9fks8OlHDf1KXx-YfK1oMmcbGKx6BybWdvqNz4I4Vhm11okFvobgk1L15UO8HZBhao2IjZxHNI24xXMBmLw==]
- CCCBDB HOMO-LUMO gaps. Computational Chemistry Comparison and Benchmark Database. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJkI_R8O2G53ZncXWUwkAX-5KxfNbeY7TbQig3t1GyFqFAvcXEnU8-D7rdY-TZZbhVmlaES6OUkIUASQLn7u7zsBH3amv7jXuvsgxy0DmtN4OGRPNuE8opZTvG]
- DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. PMC - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHd8jboFGDVzDycfdbMGup_6coPcUPgNntdUGkl9CWmRmTqiBH3fuvEvvZBYBNdMw3NWLLZk9NObLAD-WBlsiI5KFhq2GNr30JPeGwhI2lTHARQjhvn-xRKU6bD-S4HrpA6qT3c8z2k5bRFFQ==]
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEucDTVS3rYmPj9PL41bJ9AH7MLMR0zj98SsaFCYZNZgctCnL-8iR-QVOQ0Vw3NWwGDkd-woISnVoSVwvUnFDO0-iga0vxSHr49Iw1VS4Sl-LkeL4DEaOecJKAqgQMG7bAhthPJl0aSbxG59w==]
- Introduction to HOMO LUMO Interactions in Organic Chemistry. YouTube. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXhBCWs9vOTG9WYeueKNtHqTcm23okfI_ANkEonYxHBkL-3qXA2szbWppwMDPgxVs9i1nLJur2EWx6xLNvhJMi4mLQgrU3sWLDytXzNsIIMK6WnMTTv8Tq2UI7rd1JvXRLsPSzbw==]
- Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFudPvF3bX-UprBHpzcBgGDAzZn3ekk7l7LI70APrvi8RbO3nTFRc5kkCYiwibrYiXwjj1TolKJnnHW93H57VJjDGvdtkG8APunJozxqJZq6xM4mNbqTojKI87488hHN3rYLA==]
- Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N, 6-diphenyl-5, 6-dihydro-4H-pyrimido [4, 5-b][1][17][22] triazolo [4, 3-d][1][22] diazepin-8-amine derivatives as potential BRD4 inhibitors. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEMhtNiNraxN6A4mKEUb5SjOObisbjlyCHFcRckjuLeEKQTmw7hI6IbXrYHhuLeuavsZ6e7Zm5S2yq-FvVEf9T_ifR1mTr16E91rE_VAyd1f-32ovCgzxOVer8znB62Iua2N4=]
- US4071521A - Process for making 2,6-difluoro pyridine. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-jqaFnXS83cMbZh4zPAb-330F66IIwIOWdugbby5Iv2nHekEVakE51tzQq6g0A9VUO34-MMfhrPvPlUpNfK_60uUDAh7dbpaeOLyucndIHvxajtSxJXz0JujXxN7kjUCNLiR8Y140cTQ=]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science [mdpi.com]
- 6. bcc.bas.bg [bcc.bas.bg]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. learn.schrodinger.com [learn.schrodinger.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Wolfram Demonstrations Project [demonstrations.wolfram.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Molecular modeling optimization of anticoagulant pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N, 6-diphenyl-5, 6-dihydro-4H-pyrimido [4, 5-b] [1, 2, 4] triazolo [4, 3-d] [1, 4] diazepin-8-amine derivatives as potential BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis, crystal structure and photophysical properties of bis[2,6-difluoro-3-(pyridin-2-yl)pyridine-κN](trifluoromethanesulfonato-κO)silver(I) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystallographic Analysis of Fluorinated Pyridine Derivatives: A Case Study of a 2,6-Difluoro-2,3'-bipyridine Silver(I) Complex
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, fluorinated heterocyclic compounds are of paramount importance. The strategic introduction of fluorine atoms into a molecular scaffold can dramatically alter its physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. Among these, 2,3-difluoro-6-methylpyridine and its derivatives represent a class of compounds with significant potential in drug discovery, acting as key intermediates in the synthesis of novel therapeutic agents. Understanding the precise three-dimensional architecture of these molecules is crucial for elucidating their structure-activity relationships (SAR) and for the rational design of new and improved derivatives.
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the atomic-level structure of crystalline solids, providing unequivocal insights into molecular conformation, bond lengths, bond angles, and intermolecular interactions. This guide offers a comprehensive overview of the X-ray crystallographic analysis of fluorinated pyridine derivatives, using a silver(I) complex of 2',6'-difluoro-2,3'-bipyridine as a primary example for comparative analysis. While crystallographic data for this compound itself is not publicly available, the principles and methodologies described herein are directly applicable and provide a robust framework for the structural characterization of this important class of molecules.
I. The Significance of Fluorine in Pyridine Scaffolds
The incorporation of fluorine into pyridine rings induces significant electronic effects. The high electronegativity of fluorine leads to a polarization of the C-F bond, creating a dipole moment and influencing the overall electron distribution within the aromatic system. This can affect the pKa of the pyridine nitrogen, modulate the reactivity of the ring towards electrophilic or nucleophilic attack, and introduce new potential intermolecular interactions, such as hydrogen bonds and halogen bonds. These subtle yet profound changes are what make fluorinated pyridines attractive scaffolds in drug design.
II. Experimental Workflow: From Synthesis to Crystal Structure
The journey from a powdered compound to a refined crystal structure involves a series of meticulous steps. This section outlines a generalized workflow for the synthesis, crystallization, and X-ray crystallographic analysis of a fluorinated pyridine derivative.
Caption: A generalized experimental workflow for X-ray crystallographic analysis.
A. Synthesis of Fluorinated Pyridine Derivatives
The synthesis of fluorinated pyridines can be achieved through various synthetic routes. A common approach involves the use of commercially available fluorinated building blocks or the introduction of fluorine atoms at a late stage of the synthesis using electrophilic fluorinating agents. For instance, the synthesis of 2',6'-difluoro-2,3'-bipyridine can be accomplished via established cross-coupling methodologies.
Protocol: Synthesis of 2',6'-Difluoro-2,3'-bipyridine (Illustrative)
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 2-bromopyridine (1.0 eq), (2,6-difluoropyridin-3-yl)boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ (2.0 eq).
-
Solvent Addition: Add a degassed mixture of a suitable solvent system, for example, a 4:1 mixture of toluene and ethanol.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2',6'-difluoro-2,3'-bipyridine.
B. Crystallization of the Target Compound
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography. The choice of solvent and crystallization technique is critical and often requires empirical screening.
Common Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the compound is allowed to slowly evaporate, leading to a gradual increase in concentration and subsequent crystal formation.
-
Vapor Diffusion: A solution of the compound in a volatile solvent is placed in a sealed container with a less volatile anti-solvent. The slow diffusion of the anti-solvent into the compound's solution reduces its solubility and promotes crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
Protocol: Crystallization of a Silver(I) Complex of 2',6'-Difluoro-2,3'-bipyridine
-
Preparation of the Complex: In a light-protected vial, a solution of 2',6'-difluoro-2,3'-bipyridine (0.075 g, 0.39 mmol) in tetrahydrofuran (THF, 2 ml) is added to a solution of silver(I) trifluoromethanesulfonate (Ag(CF₃SO₃)) (0.47 g, 1.0 mmol) in methanol (MeOH, 2 ml) at room temperature.
-
Stirring: The mixture is stirred for approximately 10 minutes.
-
Crystallization: The resulting solution is then subjected to a suitable crystallization technique, such as slow evaporation of the solvent mixture, to yield single crystals suitable for X-ray diffraction.
C. X-ray Diffraction Data Collection and Structure Refinement
A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.
Data Collection and Processing:
-
Data Collection: The diffraction data are collected using an automated diffractometer. The instrument software determines the optimal data collection strategy.
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for various experimental factors (e.g., Lorentz and polarization effects).
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental data using least-squares methods. Hydrogen atoms are typically placed in calculated positions.
III. Comparative Crystallographic Data Analysis
The following table presents the crystallographic data for the bissilver(I) complex. For a comparative perspective, data for a representative non-fluorinated pyridine-containing structure, 6-methylpyridin-3-amine, is also included.
| Parameter | bissilver(I) | 6-Methylpyridin-3-amine |
| Chemical Formula | C₂₁H₁₂AgF₇N₄O₃S | C₆H₈N₂ |
| Formula Weight | 697.33 | 108.14 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 16.3538 (5) | 8.4240 (17) |
| b (Å) | 8.8791 (3) | 7.0560 (14) |
| c (Å) | 16.7381 (5) | 10.658 (2) |
| α (°) | 90 | 90 |
| β (°) | 107.858 (1) | 105.23 (3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 2311.53 (12) | 611.3 (2) |
| Z | 4 | 4 |
| R-factor (%) | 5.37 | Not reported |
IV. Structural Insights and Intermolecular Interactions
The crystal structure of the silver(I) complex reveals a highly distorted trigonal-planar geometry around the Ag(I) center, coordinated by two pyridine nitrogen atoms from the bipyridine ligands and one oxygen atom from the trifluoromethanesulfonate anion.
comparing the efficacy of different catalysts for 2,3-Difluoro-6-methylpyridine synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern drug discovery and development. The unique physicochemical properties imparted by fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, ultimately leading to improved pharmacokinetic and pharmacodynamic profiles. Among the myriad of fluorinated heterocycles, 2,3-Difluoro-6-methylpyridine stands out as a valuable building block in the synthesis of numerous pharmaceutical and agrochemical agents. Its effective and selective synthesis is, therefore, a topic of considerable interest.
This guide provides an in-depth comparison of the efficacy of different catalytic systems for the synthesis of this compound, with a focus on the widely employed halogen exchange (Halex) reaction. By examining the performance of various fluoride sources and catalytic promoters, this document aims to equip researchers with the necessary insights to make informed decisions in their synthetic endeavors.
The Halogen Exchange (Halex) Reaction: A Primary Synthetic Route
The most prevalent and industrially viable method for introducing fluorine into the pyridine ring to generate this compound is the Halex reaction. This nucleophilic aromatic substitution reaction involves the displacement of chlorine atoms from a suitable precursor, typically 2,3-dichloro-6-methylpyridine, with fluoride ions. The efficacy of this transformation is highly dependent on the choice of the fluoride salt and the presence and nature of a catalyst.
Caption: Workflow for the synthesis of this compound using KF and a PTC.
Step-by-Step Methodology:
-
Reactor Preparation: A suitable reactor is charged with 2,3-dichloro-6-methylpyridine, anhydrous potassium fluoride (spray-dried is preferable), and a phase-transfer catalyst (e.g., tetrabutylphosphonium bromide, 8-20g per mole of the starting pyridine).
-
Solvent Addition: An appropriate high-boiling polar aprotic solvent, such as sulfolane or dimethyl sulfoxide, is added to the reactor.
-
Inert Atmosphere: The reactor is purged with an inert gas, such as nitrogen, to prevent side reactions.
-
Heating Protocol: The reaction mixture is heated to 180-190°C and maintained at this temperature for 5-10 hours. The temperature is then increased to 200-210°C for an additional 10-15 hours.
-
Work-up: After cooling, the reaction mixture is filtered to remove the precipitated potassium chloride and unreacted potassium fluoride.
-
Purification: The filtrate is then subjected to distillation under reduced pressure to isolate the this compound.
Protocol 2: Fluorination using Cesium Fluoride (Adapted from a similar synthesis)
Caption: Workflow for the synthesis of this compound using CsF.
Step-by-Step Methodology:
-
Reactor Setup: A flask is charged with 2,3-dichloro-6-methylpyridine and cesium fluoride in a dry, polar aprotic solvent such as dimethyl sulfoxide (DMSO).
-
Inert Conditions: The reaction is carried out under an inert atmosphere (e.g., nitrogen).
-
Heating: The mixture is heated to reflux, and the reaction progress is monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching and Extraction: Upon completion, the reaction mixture is cooled and then quenched with water. The product is extracted into an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are dried over a drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography or distillation.
Conclusion and Future Perspectives
The synthesis of this compound is most effectively achieved through the halogen exchange reaction of 2,3-dichloro-6-methylpyridine. The choice between potassium fluoride and cesium fluoride as the fluorinating agent represents a trade-off between cost and reactivity.
-
Potassium Fluoride (KF) , particularly when used with a phase-transfer catalyst, offers a cost-effective and scalable method, although it may require higher temperatures and longer reaction times.
-
Cesium Fluoride (CsF) provides a more reactive option, potentially leading to higher yields under milder conditions, which can be advantageous for sensitive substrates, despite its higher cost.
Further research into novel catalytic systems, such as transition metal-catalyzed fluorinations or the use of more efficient and recyclable phase-transfer catalysts, could lead to even more efficient and sustainable methods for the synthesis of this important fluorinated pyridine derivative. The development of continuous flow processes for Halex reactions also presents an exciting avenue for improving the safety, efficiency, and scalability of this compound production.
References
[1]The Chemical Synthesis of this compound: Methods and Applications. (2025, October 19). Retrieved from [Link] [2]Process for making 2,6-difluoro pyridine. (1978). Google Patents. Retrieved from [3]Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. (2025, August 6). ResearchGate. Retrieved from [Link] [4]Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF. (2022, February 9). National Center for Biotechnology Information. Retrieved from [Link] [5]Aromatic nucleophilic fluorination with KF catalyzed by polymer-supported phosphonium salts under solid–solid–liquid phase transfer conditions. (2025, August 7). ResearchGate. Retrieved from [Link] [6]Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. (n.d.). National Center for Biotechnology Information. Retrieved from [Link] [7]Journal of Fluorine Chemistry, 35 (1987) 677-683. (1987, January 30). Retrieved from [Link] [8]Nucleophilic Fluorination with Aqueous Bifluoride Solution: Effect of the Phase-Transfer Catalyst. (n.d.). ResearchGate. Retrieved from [Link] [9]Metal–halogen exchange. (n.d.). Wikipedia. Retrieved from [Link] [10]Catalytic tests results. Yields to different products. (n.d.). ResearchGate. Retrieved from [Link] [11]Himmelsbach et al. (45) Date of Patent. (2012, February 21). Google Patents. Retrieved from [12]Synthesis, crystal structure and photophysical properties of bissilver(I). (n.d.). National Center for Biotechnology Information. Retrieved from [Link] [13]Versatility of KF as Selective Fluorination of Organic Compounds for Halogen Exchange Reactions. (n.d.). SciSpace. Retrieved from [Link] [14]Comparative Studies of Bimetallic Ru–Cu, Rh–Cu, Ag–Cu, Ir–Cu Catalysts Supported on ZnO–Al2O3, ZrO2–Al2O3 Systems. (2025, August 6). ResearchGate. Retrieved from [Link] [15]Straightforward and Relatively Safe Process for the Fluoride Exchange of Trivalent and Tetravalent Group 13 and 14 Phthalocyanines. (n.d.). National Center for Biotechnology Information. Retrieved from [Link] [16]selective halogen-lithium exchange reactions of 2-(2'-halophenyl)ethyl halides: synthesis of. (n.d.). Organic Syntheses. Retrieved from [Link] [17]A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. (n.d.). National Center for Biotechnology Information. Retrieved from [Link] Pyridine derivatives and their production. (n.d.). European Patent Office. Retrieved from [Link] [18]Ionic Liquids as Organocatalysts for Nucleophilic Fluorination: Concepts and Perspectives. (2022, September 4). National Center for Biotechnology Information. Retrieved from [Link] [19]Synthesis of methylpyridines by catalytic method in the gas phase. (n.d.). E3S Web of Conferences. Retrieved from [Link] 20 The Lithium–Halogen Exchange Reaction in Process Chemistry. (n.d.). ResearchGate. Retrieved from [Link] [21]The Mechanism of Lithium-Halogen Exchange. (2007, February 22). Macmillan Group. Retrieved from [Link] [22]Process for the preparation of substituted pyridines. (n.d.). Google Patents. Retrieved from Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. (n.d.). SpringerLink. Retrieved from [Link] [23]Process for preparing 1-( 6-methylpyridin-3-yl)-2-[4- (methylsulfonyl)phenyl]ethanone. (n.d.). Google Patents. Retrieved from [24]LITHIUM-HALOGEN EXCHANGE IN NON-ETHEREAL SOLVENT: EFFICIENT PREPARATION OF 2-BROMO-6-LITHIOPYRIDINE IN DICHLOROMETHANE. (2013, August 28). BYU ScholarsArchive. Retrieved from [Link] [25]Difluoro Dipyridomethene Boron Complexes: Synthesis, Characterization, and Ab Initio Calculations. (2024, March 1). PubMed. Retrieved from [Link] [26]Catalysts, Volume 13, Issue 8 (August 2023) – 81 articles. (n.d.). MDPI. Retrieved from [Link] [27]Feature Papers in Catalysis in Organic and Polymer Chemistry. (n.d.). MDPI. Retrieved from [Link] [28]Synthesis method of 2,3-difluoro-5-chloropyridine. (n.d.). Google Patents. Retrieved from [29]Catalysts, Volume 13, Issue 6 (June 2023) – 112 articles. (n.d.). MDPI. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. researchgate.net [researchgate.net]
- 9. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. Synthesis, crystal structure and photophysical properties of bis[2,6-difluoro-3-(pyridin-2-yl)pyridine-κN](trifluoromethanesulfonato-κO)silver(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. Straightforward and Relatively Safe Process for the Fluoride Exchange of Trivalent and Tetravalent Group 13 and 14 Phthalocyanines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ionic Liquids as Organocatalysts for Nucleophilic Fluorination: Concepts and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of methylpyridines by catalytic method in the gas phase | E3S Web of Conferences [e3s-conferences.org]
- 20. researchgate.net [researchgate.net]
- 21. macmillan.princeton.edu [macmillan.princeton.edu]
- 22. EP0333020A2 - Process for the preparation of substituted pyridines - Google Patents [patents.google.com]
- 23. patents.justia.com [patents.justia.com]
- 24. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 25. Difluoro Dipyridomethene Boron Complexes: Synthesis, Characterization, and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. mdpi.com [mdpi.com]
- 28. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]
- 29. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,3-Difluoro-6-methylpyridine
As researchers and scientists dedicated to advancing drug development, our work inherently involves handling a wide array of specialized chemical reagents. Among these are fluorinated heterocycles like 2,3-Difluoro-6-methylpyridine, which are invaluable building blocks in modern medicinal chemistry.[1] However, their utility in the lab is matched by the critical importance of their proper handling and disposal. Adherence to correct disposal procedures is not merely a regulatory formality; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity.
This guide provides a comprehensive, technically grounded framework for the safe disposal of this compound. Moving beyond a simple checklist, it explains the causality behind each procedural step, ensuring that your disposal plan is both compliant and scientifically sound.
Section 1: Hazard Identification and Risk Assessment
Understanding the chemical's intrinsic properties is the foundation of a safe disposal plan. This compound, as a substituted pyridine, shares hazards common to this class, including potential flammability, toxicity, and irritation.[2] The presence of carbon-fluorine bonds adds another layer of consideration, particularly regarding its classification as a halogenated organic compound and the potential for hazardous decomposition products like hydrogen fluoride under improper thermal stress.[3][4]
A thorough risk assessment must precede any handling or disposal. Key physical and toxicological properties, extrapolated from data on closely related compounds, are summarized below.
| Property | Value / Information | Rationale & Significance |
| Chemical Class | Halogenated Organic Compound; Pyridine Derivative | This is the single most critical factor for disposal. It dictates that the waste must be segregated as halogenated waste.[5][6] |
| Physical State | Likely a liquid or low-melting solid at room temperature. | Influences spill control and handling procedures. |
| Primary Hazards | Flammable liquid and vapor.[3] Harmful if swallowed, in contact with skin, or if inhaled.[2][7] Causes skin and serious eye irritation.[8] | Dictates the required Personal Protective Equipment (PPE) and the need for handling in well-ventilated areas away from ignition sources.[9] |
| Environmental Hazard | Potentially toxic to aquatic life with long-lasting effects. | Reinforces the imperative to prevent release into drains or the environment.[2][10] |
| Incompatible Materials | Strong oxidizing agents, strong acids.[8][11] | Waste must be stored separately from these materials to prevent violent reactions. |
| Hazardous Decomposition | Combustion or thermal decomposition can produce Carbon Monoxide (CO), Carbon Dioxide (CO2), Nitrogen Oxides (NOx), and Hydrogen Fluoride (HF).[3] | This underscores the need for disposal via high-temperature incineration in a specialized, approved facility equipped with scrubbers.[12][13] |
Section 2: Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before beginning any work that will generate this compound waste, ensure the following engineering controls and PPE are in place.
-
Engineering Controls : All handling, including transfers to a waste container, must be performed inside a certified chemical fume hood to minimize inhalation exposure. Ensure an eyewash station and safety shower are immediately accessible.[14][15]
-
Eye and Face Protection : Wear chemical safety goggles and a face shield for maximum protection against splashes.[16]
-
Skin Protection :
-
Gloves : Wear nitrile or other chemically resistant gloves. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[16]
-
Lab Coat : A flame-retardant lab coat is required. Ensure it is fully buttoned.
-
-
Respiratory Protection : If there is a risk of exposure outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[17]
Section 3: Waste Characterization & Segregation - The Critical First Step
The fundamental principle for disposing of this compound is its classification as a halogenated organic waste .[5] This is due to the fluorine atoms bonded to the pyridine ring. The U.S. Environmental Protection Agency (EPA) has specific regulations for the treatment and disposal of halogenated organic compounds.[6][18]
Causality: The reason for this strict segregation is the disposal method. Halogenated wastes require high-temperature incineration with specialized "scrubber" systems to neutralize the acidic gases (like Hydrogen Fluoride) produced during combustion.[13] Mixing halogenated waste with non-halogenated streams contaminates the entire volume, forcing it all to be treated by the more complex and expensive incineration process.[10]
Protocol for Waste Segregation:
-
Designate a Waste Container : Obtain a dedicated, properly vented, and chemically compatible waste container for "Halogenated Organic Waste."
-
Clear Labeling : The container must be clearly labeled as "HALOGENATED ORGANIC WASTE."
-
Avoid Co-mingling : Under no circumstances should non-halogenated organic waste (e.g., acetone, methanol, hexane) be added to this container.[5]
-
Aqueous Waste : Do not mix aqueous waste with this organic solvent waste stream.
Section 4: Disposal Workflow: A Step-by-Step Guide
The following workflow outlines the process from generating the waste to its final removal by your institution's Environmental Health & Safety (EHS) department.
Caption: Decision workflow for proper chemical waste segregation and disposal.
Protocol for Waste Collection and Labeling:
-
Transfer Waste : Working in a fume hood, carefully transfer the waste this compound (neat or in a suitable solvent) into the designated halogenated organic waste container using a funnel.
-
Secure Container : Tightly cap the container immediately after adding waste to prevent the escape of flammable and toxic vapors.
-
Update Label : Meticulously label the container with the full chemical name ("this compound") and the estimated concentration or volume added. All constituents of a mixture must be listed.
-
Date the Container : Record the "Accumulation Start Date," which is the date the first drop of waste was added to the container. This is a regulatory requirement.
-
Store Properly : Store the sealed waste container in a designated Satellite Accumulation Area (SAA). The SAA should be equipped with secondary containment (e.g., a larger tub) to contain potential leaks.
-
Arrange for Disposal : Once the container is full, or before the regulatory time limit for accumulation is reached, contact your institution's EHS department to schedule a pickup. The waste will be transported to a licensed hazardous waste disposal facility for incineration.[12][17]
Section 5: Decontamination and Spill Management
Proper disposal extends to the materials and areas that have come into contact with the chemical.
Decontamination of Glassware:
-
Initial Rinse : Rinse the contaminated glassware with a small amount of a suitable solvent (e.g., acetone). This rinseate is now considered hazardous waste.
-
Dispose of Rinseate : The first rinse must be collected and added to the halogenated organic waste container. This is because it is contaminated with the fluorinated pyridine.
-
Subsequent Cleaning : After the initial hazardous rinse, the glassware can typically undergo standard laboratory cleaning procedures.
Small Spill Cleanup Protocol:
-
Alert Personnel : Immediately alert others in the vicinity.
-
Evacuate and Ventilate : If the spill is outside a fume hood, evacuate the immediate area. Ensure the area is well-ventilated.[19]
-
Don PPE : Don the appropriate PPE as described in Section 2.
-
Contain and Absorb : Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste : Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Final Decontamination : Wipe the spill area with a cloth dampened with a solvent (e.g., acetone), and place the cloth in the hazardous waste container.
-
Dispose of Cleanup Materials : The container with the spill cleanup debris must be sealed, labeled as hazardous waste, and disposed of through EHS.[8]
By adhering to this comprehensive guide, you ensure that your critical research is conducted not only with scientific rigor but also with the highest standards of safety and environmental responsibility.
References
- Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine.
- Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- National Center for Biotechnology Information. (n.d.). Table 7-1, Regulations and Guidelines Applicable to Pyridine.
- Sigma-Aldrich. (n.d.). Safety Data Sheet.
- Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet - Pyridine.
- Sigma-Aldrich. (2025, June 24). Safety Data Sheet.
- Bucknell University. (2016, April 15). Hazardous Waste Segregation.
- ChemicalBook. (2025, July 19). 2-Fluoro-6-methylpyridine - Safety Data Sheet.
- Fisher Scientific. (2011, April 7). Safety Data Sheet - 2,4-Dihydroxy-6-methylpyridine.
- eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Fisher Scientific. (2024, April 1). Safety Data Sheet - 2-Amino-5-fluoro-6-methylpyridine.
- Fisher Scientific. (2024, March 31). Safety Data Sheet - 2-Amino-5-chloro-6-methylpyridine.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet - A75706.
- Sigma-Aldrich. (2025, May 12). Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet - 2-Bromo-6-methylpyridine.
- Fisher Scientific. (2021, December 25). Safety Data Sheet - 2,6-Difluoropyridine.
- Fisher Scientific. (2023, September 1). Safety Data Sheet - 2-Hydroxy-6-methylpyridine.
- Environmental Safety, Sustainability and Risk - ESSR. (n.d.). EPA Hazardous Waste Codes.
- Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1.
- University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical.
- CDH Fine Chemical. (n.d.). 2-Amino-6-Methylpyridine CAS No 1824-81-3 Material Safety Data Sheet.
- Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
- Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956-960.
- ResearchGate. (n.d.). The conflicting behaviours of fluorine.
- WorkSafeBC. (2025, August 20). Table of exposure limits for chemical and biological substances.
- Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Togni, A. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 986-990.
- Environmental Safety, Sustainability and Risk - ESSR. (n.d.). Table of Incompatible Chemicals.
- ResearchGate. (2025, August 6). ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction.
- Wang, R., Liu, Y., & Liu, J. (2019). Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN). Molecules, 24(15), 2758.
- Defense Technical Information Center. (1993, March 12). Thermal Decomposition of Energetic Materials. 3. Temporal Behaviors of the Rates of Formation of the Gaseous Pyrolysis Products.
- Chapyshev, S. V. (2019). Kinetics of the Thermal Decomposition of 2,4,6-Triazido-3,5-Difluoropyridine. Russian Journal of Physical Chemistry B, 13(1), 108-112.
- ResearchGate. (n.d.). Thermal decomposition of [Co(NH 3) 6] 2(C 2O 4) 3·4H 2O.
Sources
- 1. researchgate.net [researchgate.net]
- 2. carlroth.com [carlroth.com]
- 3. fishersci.com [fishersci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bucknell.edu [bucknell.edu]
- 6. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 11. Table of Incompatible Chemicals | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. fishersci.com [fishersci.com]
- 18. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 19. 2-Fluoro-6-methylpyridine - Safety Data Sheet [chemicalbook.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,3-Difluoro-6-methylpyridine
This guide provides an in-depth operational plan for the safe handling of 2,3-Difluoro-6-methylpyridine, focusing on the selection, use, and disposal of Personal Protective Equipment (PPE). As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep, causal understanding of why specific protocols are essential. This chemical, while a valuable building block in pharmaceutical and agrochemical research, presents a distinct combination of hazards that demand a rigorous, risk-based approach to safety. This document is designed to empower researchers, scientists, and drug development professionals to build a self-validating system of safety around their work.
Hazard Assessment: The 'Why' Behind the Protective Barrier
Understanding the intrinsic hazards of this compound is the foundation of proper PPE selection. Simply following a checklist is insufficient; true safety comes from anticipating the chemical's behavior. Based on data from its Safety Data Sheet (SDS) and analogous fluorinated pyridines, we can identify several primary risks.
-
Flammability: This compound is classified as a Category 3 flammable liquid.[1] This means it has a flash point that presents a fire hazard at or near typical laboratory operating temperatures. Vapors are heavier than air and can travel to an ignition source.[1][2] This directly informs the need for flame-resistant lab coats and strict control of ignition sources.
-
Corrosivity and Irritation: It is designated as causing serious eye irritation (Category 2A) and skin irritation (Category 2).[1] This is not a substance that can be casually handled. Any contact with the eyes can lead to significant damage, and skin contact will likely result in irritation or dermatitis. This necessitates robust eye, face, and hand protection.
-
Toxicity: this compound is harmful if swallowed (Acute Toxicity, Oral, Category 4).[3] Furthermore, related compounds may cause respiratory irritation.[1][4] While the primary routes of exposure in a lab setting are dermal contact and inhalation, the potential for ingestion via contaminated hands underscores the importance of stringent hygiene protocols.
-
Hazardous Combustion Products: In the event of a fire, thermal decomposition can release highly toxic and corrosive gases, including nitrogen oxides (NOx) and hydrogen fluoride.[3][4] This is a critical consideration for emergency response PPE, particularly respiratory protection.
Core PPE for Routine Laboratory Operations
For standard procedures such as weighing, solution preparation, and reactions conducted within a certified chemical fume hood, a baseline level of PPE is mandatory.
Eye and Face Protection
The eyes are exceptionally vulnerable to splashes and vapors of irritants.
-
Minimum Requirement: Chemical splash goggles that conform to the ANSI Z87.1 standard are the minimum acceptable eye protection.[5] Unlike standard safety glasses, goggles form a seal around the eyes, preventing liquids and vapors from entering through gaps.[6]
-
Best Practice/High-Risk Operations: For tasks involving larger volumes (>1L), transfers outside of a fume hood, or work with systems under pressure, a full face shield must be worn in addition to chemical splash goggles.[5][7] The face shield protects the entire face from splashes, but it is not a substitute for the seal provided by goggles.
Hand Protection
Gloves are the primary barrier against dermal exposure. The choice of material and its thickness are critical for effective protection.
-
Material Selection: Nitrile gloves are a common and appropriate choice for incidental contact. However, for prolonged handling or situations with a high risk of immersion, a more robust glove is necessary. Always consult a glove manufacturer's chemical resistance guide for specific breakthrough times.
-
Double Gloving: A field-proven best practice is to wear two pairs of nitrile gloves. This significantly reduces the risk of exposure from a single glove failure (e.g., a micropuncture or tear). It also allows for a safer doffing procedure where the outer, more contaminated glove can be removed without touching the inner glove.
-
Inspection: Before every use, gloves must be inspected for any signs of degradation, punctures, or tears.[3]
| Task Scenario | Glove Recommendation | Rationale |
| Incidental Contact (e.g., handling sealed containers, weighing in a hood) | Single pair of standard nitrile gloves (min. 4 mil thickness) | Provides a basic barrier against accidental, minor contact. |
| Sustained Contact (e.g., synthesis, purification, transfers) | Double-gloved with nitrile gloves | Mitigates risk from undetected glove failure and allows for safer de-gloving. |
| Spill Cleanup / High-Risk | Heavy-duty butyl rubber or Viton™ gloves over an inner nitrile glove | These materials offer superior resistance to a broader range of chemicals and physical damage. |
Body Protection
-
Laboratory Coat: A flame-resistant (FR) lab coat is required due to the flammability of this compound.[5] Standard cotton or polyester-blend lab coats can ignite and continue to burn. The lab coat must be fully buttoned with the sleeves rolled down.
-
Chemical Apron: For procedures with a high risk of splashing, a chemically resistant apron worn over the lab coat provides an additional layer of protection.
-
Personal Attire: No open-toed shoes or sandals are permitted in the laboratory.[5] Full-length pants or skirts that cover the legs are required to protect exposed skin.
Respiratory Protection
Under normal operating conditions within a properly functioning chemical fume hood, respiratory protection is not required. The fume hood's engineered airflow is the primary method of controlling inhalation exposure. However, you must be prepared for non-routine situations.
-
Emergency Use: In the event of a significant spill or ventilation system failure, respiratory protection is essential. A full-face or half-mask air-purifying respirator (APR) with organic vapor (OV) cartridges is the minimum requirement.[8] All personnel who may need to use a respirator must be medically cleared, trained, and fit-tested as part of a formal respiratory protection program.[7][8]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific task.
Caption: Decision workflow for selecting appropriate PPE based on task-specific risks.
Operational Plan: Donning, Doffing, and Disposal
The sequence of putting on and taking off PPE is as critical as its selection to prevent cross-contamination.
Step-by-Step Donning Protocol (Putting On)
-
Body Protection: Don the flame-resistant lab coat and fasten all buttons. If required, put on a chemical apron.
-
Eye/Face Protection: Put on chemical splash goggles, ensuring a snug fit. If required, add a face shield.
-
Hand Protection: Don the first (inner) pair of nitrile gloves. Pull the cuff of the glove over the cuff of the lab coat sleeve.
-
Second Pair of Gloves: Don the second (outer) pair of nitrile gloves over the first pair.
Step-by-Step Doffing Protocol (Taking Off)
The principle is to remove the most contaminated items first and to touch potentially contaminated surfaces only with a gloved hand.
-
Outer Gloves: Remove the outer, most contaminated pair of gloves. Use a gloved hand to peel the other glove off from the cuff, turning it inside out. Dispose of it immediately in a designated hazardous waste container.
-
Face/Eye Protection: Remove the face shield (if used) by touching the headband, not the front surface. Remove goggles from the back using the strap. Place them in a designated area for decontamination.
-
Body Protection: Unbutton the lab coat. Shrug it off your shoulders, touching only the inside of the coat. Turn the sleeves inside out as you remove it and fold it so the contaminated outside is contained within. Place it in a designated laundry receptacle for FR garments.
-
Inner Gloves: Remove the final pair of gloves, again without touching your bare skin with the outside of the glove.
-
Hygiene: Immediately wash your hands and forearms thoroughly with soap and water.[3]
Disposal Plan
All disposable PPE used when handling this compound must be considered hazardous waste.
-
Segregation: Establish a designated, clearly labeled, and sealed hazardous waste container in the laboratory.[9]
-
Collection: All used gloves, disposable aprons, and any other contaminated items must be placed directly into this container.
-
Disposal: The container must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[9] Do not mix this waste with non-hazardous trash.
Emergency Protocols: Spills and Exposure
Spill Response
In the event of a spill, evacuate the area and alert others. Only trained personnel with the correct PPE should perform cleanup.
-
PPE for Spills: The required PPE is the "Emergency PPE" level from the workflow diagram. This includes a chemical-resistant suit or coveralls, a full-face respirator, and heavy-duty gloves.[3]
-
Cleanup: Contain the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[3]
Personal Exposure First Aid
Immediate action is crucial.
-
Skin Contact: Immediately remove all contaminated clothing while under a safety shower. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[10]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3][10]
By integrating this comprehensive PPE strategy into your standard operating procedures, you create a robust safety system that protects not only yourself but also your colleagues and the integrity of your research.
References
- Sigma-Aldrich, Safety Data Sheet for this compound. [URL: https://www.sigmaaldrich.com/sds/aldrich/w354007]
- ChemicalBook, 2-Fluoro-6-methylpyridine - Safety Data Sheet. [URL: https://www.chemicalbook.com/ProductMSDSDetailCB0714856_EN.htm]
- CDH Fine Chemical, 2,3-difluoro-5-chloro pyridine cas no 89402-43-7 - Material Safety Data Sheet. [URL: https://www.cdhfinechemical.com/images/product/msds/2251A.pdf]
- AK Scientific, Inc., 2-(1,1-Difluoroethyl)-4-methyl-pyridine - Safety Data Sheet. [URL: https://www.aksci.com/sds/CBR101994.pdf]
- Sigma-Aldrich, Safety Data Sheet for a related fluorinated pyridine. [URL: https://www.sigmaaldrich.com/sds/aldrich/a75706]
- Fisher Scientific, SAFETY DATA SHEET for 6-Bromo-2-picoline. [URL: https://www.fishersci.com/sdsfiles/sds/en/AC10757.pdf]
- Dartmouth Environmental Health and Safety, Personal Protective Equipment in Chemistry. [URL: https://ehs.dartmouth.edu/chemical-safety/laboratory-safety-chemical-hygiene-plan/personal-protective-equipment-chemistry]
- Sigma-Aldrich, Safety Data Sheet for a related fluorinated pyridine. [URL: https://www.sigmaaldrich.com/sds/aldrich/m25406]
- American Chemistry Council, Guidance for Selection of Personal Protective Equipment for MDI Users. [URL: https://polyurethane.americanchemistry.com/polyurethane-resources/guidance-for-selection-of-personal-protective-equipment-for-mdi-users/]
- ECHEMI, 3-Amino-6-fluoro-2-methylpyridine SDS, 28489-47-6 Safety Data Sheets. [URL: https://www.echemi.com/sds/3-amino-6-fluoro-2-methylpyridine-cas-28489-47-6.html]
- Fisher Scientific, SAFETY DATA SHEET for 2,6-Difluoropyridine. [URL: https://www.fishersci.com/sdsfiles/sds/en/AC30149.pdf]
- CHEMM, Personal Protective Equipment (PPE). [URL: https://chemm.hhs.gov/ppe.htm]
- U.S. Environmental Protection Agency, Personal Protective Equipment. [URL: https://www.epa.gov/emergency-response/personal-protective-equipment]
- TCI Chemicals, SAFETY DATA SHEET for 3-Bromo-6-fluoro-2-methylpyridine. [URL: https://www.tcichemicals.com/JP/en/assets/sf/B5135/00-JP-JA.pdf]
- Princeton EHS, Section 6C: Protective Equipment. [URL: https://ehs.princeton.edu/laboratory-research-safety/laboratory-safety-manual/section-6-controlling-chemical-exposure/section-6c]
- Benchchem, Proper Disposal of 2',3',5'-Tri-O-benzoyl-6-azauridine: A Guide for Laboratory Professionals. [URL: https://www.benchchem.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. aksci.com [aksci.com]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. americanchemistry.com [americanchemistry.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 2-Fluoro-6-methylpyridine - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




